Product packaging for 12-(Tert-butoxy)-12-oxododecanoic acid(Cat. No.:CAS No. 234081-98-2)

12-(Tert-butoxy)-12-oxododecanoic acid

Cat. No.: B1319199
CAS No.: 234081-98-2
M. Wt: 286.41 g/mol
InChI Key: QFGCFKJIPBRJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

12-(tert-Butoxy)-12-oxododecanoic acid (CAS 234081-98-2) is a high-purity chemical building block of interest in organic and medicinal chemistry. This compound, with a molecular formula of C₁₆H₃₀O₄ and a molecular weight of 286.41 g/mol, features a carboxylic acid functional group and a tert-butyl ester group . The tert-butyl ester acts as a protecting group, shielding one end of the molecule from reactive conditions and allowing for selective reactions at the free carboxylic acid end. This characteristic makes it a valuable synthon for the controlled, step-wise synthesis of more complex molecules, such as pharmaceuticals, polymers, and dendrimers . Researchers utilize this compound in the development of novel chemical entities. Its structure, characterized by a long aliphatic chain (12 carbon atoms), also makes it a candidate for studying lipophilicity and its influence on a compound's absorption and distribution properties. The compound should be stored in a cool, dark place under an inert atmosphere to maintain stability . It is available in various quantities to suit different research scales . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4 B1319199 12-(Tert-butoxy)-12-oxododecanoic acid CAS No. 234081-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-[(2-methylpropan-2-yl)oxy]-12-oxododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGCFKJIPBRJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291083
Record name 1-(1,1-Dimethylethyl) dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234081-98-2
Record name 1-(1,1-Dimethylethyl) dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234081-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(tert-butoxy)-12-oxododecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 12-(tert-butoxy)-12-oxododecanoic acid from dodecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid, a valuable bifunctional molecule, from dodecanedioic acid. The selective mono-esterification of a symmetrical dicarboxylic acid presents a unique chemical challenge. This document details the prevalent synthetic methodologies, with a focus on a robust and widely utilized protocol involving dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Furthermore, alternative synthetic strategies are discussed and compared. This guide includes detailed experimental protocols, quantitative data analysis, and visual representations of the reaction pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

This compound is a derivative of dodecanedioic acid where one of the carboxylic acid groups is protected as a tert-butyl ester. This mono-protected C12-diacid is a crucial building block in various fields, including pharmaceutical sciences and materials science. Its utility lies in its bifunctional nature, possessing a sterically hindered ester for selective deprotection under acidic conditions and a free carboxylic acid available for further chemical modification. This allows for its use as a linker in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The primary challenge in the synthesis of this compound from dodecanedioic acid is achieving selective mono-esterification while minimizing the formation of the di-ester byproduct. This guide explores the chemical strategies employed to overcome this hurdle.

Synthetic Methodologies

Several methods have been developed for the selective mono-esterification of dicarboxylic acids. The choice of method often depends on factors such as scale, desired purity, and available reagents.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

The Steglich esterification, which utilizes DCC as a coupling agent and DMAP as a catalyst, is a mild and effective method for the formation of esters, particularly from sterically hindered alcohols like tert-butanol. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and suppressing side reactions. This method is often favored for its good yields and relatively simple procedure.

N,N-Dimethylformamide Di-tert-butyl Acetal Method

Another approach involves the use of N,N-dimethylformamide di-tert-butyl acetal. This reagent reacts with the dicarboxylic acid to form the mono-tert-butyl ester. While this method can provide good yields, the reagent can be costly.

Orthogonal Protection Strategy

A more complex but highly selective method involves a multi-step process. First, one of the carboxylic acid groups is protected with a group that can be removed under conditions that do not affect the desired tert-butyl ester. For instance, a benzyl ester can be formed, followed by the tert-butylation of the other carboxylic acid. Finally, the benzyl group is removed via hydrogenolysis to yield the desired product. This method offers excellent selectivity but involves more synthetic steps, potentially lowering the overall yield.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic approaches to long-chain dicarboxylic acid mono-tert-butyl esters. It is important to note that yields can vary based on reaction scale and optimization of conditions.

MethodReagentsSubstrateReported YieldReference
DCC/DMAPDodecanedioic acid, tert-butanol, DCC, DMAPDodecanedioic acid~50%[1]
AcetalOctadecanedioic acid, N,N-dimethylformamide di-tert-butyl acetalOctadecanedioic acid57%[2]
ChlorinationOctadecanedioic acid, thionyl chloride, tert-butanolOctadecanedioic acid39%[2]
Orthogonal ProtectionHexadecanedioic acid monobenzyl esterHexadecanedioic acid>75% (overall)[2]

Detailed Experimental Protocol: DCC/DMAP Method

This section provides a detailed protocol for the synthesis of this compound based on the DCC/DMAP mediated esterification.[1]

Materials:

  • Dodecanedioic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of dodecanedioic acid (15 g, 65 mmol) and a catalytic amount of DMAP in anhydrous THF (80 mL) at 0 °C, add tert-butanol (64 mL, 650 mmol).[1]

  • Slowly add a solution of DCC (16 g, 78 mmol) in anhydrous THF (20 mL) to the reaction mixture at 0 °C.[1]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.[1]

  • After 24 hours, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a gradient elution of 20% to 40% ethyl acetate in hexane to afford the pure this compound.[1]

  • The final product is isolated as a colorless solid (9 g, 50% yield).[1]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for DCC/DMAP Mediated Synthesis DDA Dodecanedioic Acid Intermediate O-Acylisourea Intermediate DDA->Intermediate + DCC tBuOH tert-Butanol DCC DCC DMAP DMAP (catalyst) Product This compound Intermediate->Product + tert-Butanol + DMAP DCU Dicyclohexylurea (byproduct) Intermediate->DCU

Caption: DCC/DMAP mediated synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Dissolve Dodecanedioic Acid\nand DMAP in THF Dissolve Dodecanedioic Acid and DMAP in THF Add tert-Butanol at 0°C Add tert-Butanol at 0°C Dissolve Dodecanedioic Acid\nand DMAP in THF->Add tert-Butanol at 0°C Slowly add DCC solution Slowly add DCC solution Add tert-Butanol at 0°C->Slowly add DCC solution Stir at room temperature for 24h Stir at room temperature for 24h Slowly add DCC solution->Stir at room temperature for 24h Filter to remove DCU Filter to remove DCU Stir at room temperature for 24h->Filter to remove DCU Concentrate filtrate Concentrate filtrate Filter to remove DCU->Concentrate filtrate Column Chromatography\n(Silica Gel, EtOAc/Hexane) Column Chromatography (Silica Gel, EtOAc/Hexane) Concentrate filtrate->Column Chromatography\n(Silica Gel, EtOAc/Hexane) Isolate Pure Product Isolate Pure Product Column Chromatography\n(Silica Gel, EtOAc/Hexane)->Isolate Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm. The methylene protons of the long aliphatic chain will appear as a series of multiplets between δ 1.2 and 2.4 ppm. The triplet corresponding to the methylene group alpha to the free carboxylic acid will be shifted downfield compared to the triplet alpha to the ester. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is concentration-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and for the methyl carbons of the tert-butyl group around δ 28 ppm. The carbonyl carbon of the ester will appear around δ 173 ppm, while the carbonyl carbon of the carboxylic acid will be slightly further downfield. The methylene carbons will appear in the range of δ 24-35 ppm.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product (286.41 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, and two distinct C=O stretching bands for the carboxylic acid and the ester functionalities, typically in the range of 1700-1740 cm⁻¹.

Conclusion

This technical guide has outlined the synthesis of this compound from dodecanedioic acid, with a detailed focus on the DCC/DMAP mediated esterification method. The provided experimental protocol, quantitative data, and visual aids are intended to equip researchers with the necessary information for the successful preparation and characterization of this important chemical intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and economic considerations.

References

An In-depth Technical Guide to the Physicochemical Properties of Dodecanedioic Acid Mono-tert-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid mono-tert-butyl ester is a bifunctional organic molecule of significant interest in pharmaceutical and materials science. Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a sterically hindered tert-butyl ester, imparts unique physicochemical properties that make it a valuable intermediate in complex organic syntheses. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and insights into its application in drug development, particularly as a linker in the synthesis of long-acting peptide therapeutics.

Core Physicochemical Properties

The physicochemical properties of dodecanedioic acid mono-tert-butyl ester are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

General and Physical Properties
PropertyValueSource
Chemical Name Dodecanedioic acid mono(1,1-dimethylethyl) esterN/A
Synonyms tert-Butyl Hydrogen Dodecanedioate, 12-(tert-Butoxy)-12-oxododecanoic acidN/A
CAS Number 234081-98-2N/A
Molecular Formula C₁₆H₃₀O₄N/A
Molecular Weight 286.41 g/mol N/A
Appearance White to light yellow powder or crystalN/A
Melting Point 40 °C[1]
Boiling Point 389.1 ± 15.0 °C (Predicted)[1]
Density 0.984 ± 0.06 g/cm³ (Predicted)[1]
Solubility and Partitioning Characteristics
PropertyValueSource
Solubility Soluble in Toluene. Long-chain mono-tert-butyl dicarboxylic acid esters are generally soluble in organic solvents such as Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO).[2][][1]
pKa 4.78 ± 0.10 (Predicted)[1]
LogP Not experimentally determined. A related compound, tert-butyl dodecanoate, has a calculated XLogP3 of 6.3.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods used in organic chemistry and pharmaceutical sciences.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline dodecanedioic acid mono-tert-butyl ester is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of the substance is placed in a micro-distillation apparatus, which includes a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.

  • Measurement: The temperature is recorded when the vapor temperature is constant and the liquid is distilling at a steady rate. This constant temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of dodecanedioic acid mono-tert-butyl ester is dissolved in a suitable solvent mixture, typically water-miscible organic solvent and water, due to its limited water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • System Preparation: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (k') against the known LogP values.

  • Sample Analysis: Dodecanedioic acid mono-tert-butyl ester is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the sample is used to calculate its retention factor (k'). The LogP of the compound is then determined from the calibration curve.

Application in Drug Development: A Synthetic Linker

Dodecanedioic acid mono-tert-butyl ester and similar long-chain dicarboxylic acid monoesters are crucial intermediates in the synthesis of modified peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) analogues used in the treatment of type 2 diabetes and obesity.[5][6] The bifunctional nature of these molecules allows them to act as linkers, attaching a lipophilic side chain to the peptide backbone. This modification enhances the drug's half-life in the body by promoting binding to serum albumin.[5]

The tert-butyl ester group serves as a protecting group for one of the carboxylic acids, allowing for selective reaction at the free carboxylic acid end.[5] The protected end can be deprotected later in the synthesis to allow for further modifications if needed.

Synthetic Pathway Workflow

The following diagram illustrates the general workflow for incorporating a dicarboxylic acid monoester linker into a peptide therapeutic.

Synthetic_Pathway cluster_reagents Starting Materials cluster_process Synthetic Steps cluster_product Final Product Peptide Peptide Coupling Peptide Coupling Peptide->Coupling Free Amine (e.g., Lysine side chain) Linker Dodecanedioic Acid Mono-tert-butyl Ester Activation Linker Activation Linker->Activation Free COOH Activating_Agent Coupling Reagent (e.g., DCC, HBTU) Activating_Agent->Activation Activation->Coupling Activated Ester Deprotection Optional Deprotection Coupling->Deprotection Protected Peptide Purification Purification Deprotection->Purification Crude Modified Peptide Final_Product Modified Peptide (e.g., GLP-1 Analogue) Purification->Final_Product

References

An In-Depth Technical Guide to 12-(tert-butoxy)-12-oxododecanoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-(tert-butoxy)-12-oxododecanoic acid, identified by CAS number 234081-98-2, is a bifunctional organic molecule increasingly utilized in the field of targeted protein degradation. Also known by synonyms such as Dodecanedioic acid mono-tert-butyl ester and tert-Butyl Hydrogen Dodecanedioate, this compound serves as a flexible and versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. This compound, with its long aliphatic chain, offers a flexible linkage that can be readily incorporated into PROTAC design. This guide provides a comprehensive overview of its properties, synthesis, and application in the development of novel protein degraders.

Physicochemical and Spectral Data

PropertyValueSource
CAS Number 234081-98-2[1]
Molecular Formula C₁₆H₃₀O₄[1]
Molecular Weight 286.41 g/mol [1]
Appearance White to light yellow powder or crystalN/A
Synonyms Dodecanedioic acid, mono(1,1-dimethylethyl) ester; 1-(1,1-Dimethylethyl) dodecanedioate[2]

Representative Spectral Data:

Spectrum TypeExpected Characteristics
¹H NMR A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group. A triplet around 2.2-2.4 ppm for the methylene group alpha to the carboxylic acid. A broad singlet for the carboxylic acid proton. Multiple multiplets in the 1.2-1.7 ppm region for the methylene protons of the long alkyl chain.
¹³C NMR A signal around 80 ppm for the quaternary carbon of the tert-butyl group and a signal around 28 ppm for the methyl carbons of the tert-butyl group. A signal around 180 ppm for the carboxylic acid carbon and a signal around 173 ppm for the ester carbonyl carbon. Multiple signals in the 24-35 ppm range for the methylene carbons of the alkyl chain.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the tert-butyl group and cleavage of the alkyl chain.
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A sharp C=O stretching band for the ester around 1730 cm⁻¹ and another for the carboxylic acid around 1700 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of mono-tert-butyl esters of dicarboxylic acids involves the reaction of the diacid with tert-butanol in the presence of a coupling agent and a catalyst.

Materials:

  • Dodecanedioic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • Dissolve dodecanedioic acid, a molar excess of tert-butanol, and a catalytic amount of DMAP in THF at 0°C.

  • Slowly add a solution of DCC (1.2 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

Solid-Phase Synthesis of a PROTAC using this compound as a Linker

This protocol describes a general method for the solid-phase synthesis of a PROTAC, where this compound serves as the linker. This method assumes the use of a resin-bound E3 ligase ligand and a free protein of interest (POI) ligand.

Materials:

  • Rink amide resin pre-loaded with an amine-functionalized E3 ligase ligand

  • This compound

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Amine-functionalized POI ligand

Procedure:

  • Resin Swelling: Swell the E3 ligase ligand-loaded resin in DMF in a solid-phase synthesis vessel.

  • Linker Coupling:

    • In a separate vial, pre-activate this compound (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated linker solution to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and then DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 20% TFA in DCM for 30 minutes to remove the tert-butyl protecting group from the linker.

    • Wash the resin with DCM, 10% DIPEA in DCM, and then DMF.

  • POI Ligand Coupling:

    • Pre-activate the amine-functionalized POI ligand (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated POI ligand solution to the resin and shake at room temperature overnight.

    • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product and wash with cold ether.

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a method to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.[4]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours). Include a positive control with a known degrader if available, and a negative control where cells are pre-treated with a proteasome inhibitor before adding the PROTAC.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a multiplex imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of protein degradation.

Visualizations

The following diagrams illustrate the key processes involving this compound in the context of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with C12 Linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ubiquitin Ubiquitin (Ub) cluster_Ternary cluster_Ternary Ubiquitin->cluster_Ternary Ub_POI Polyubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides cluster_Ternary->Ub_POI Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow start Start: E3 Ligase on Solid Support linker_coupling 1. Couple this compound start->linker_coupling boc_deprotection 2. Remove tert-butyl protecting group (TFA) linker_coupling->boc_deprotection poi_coupling 3. Couple POI Ligand boc_deprotection->poi_coupling cleavage 4. Cleave PROTAC from resin poi_coupling->cleavage purification 5. Purify by HPLC cleavage->purification end Final PROTAC purification->end

Caption: Solid-phase synthesis workflow for a PROTAC.

Western_Blot_Workflow cell_treatment 1. Cell Treatment with PROTAC lysis 2. Cell Lysis and Protein Extraction cell_treatment->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer immunoblot 6. Immunoblotting with Antibodies transfer->immunoblot detection 7. Chemiluminescent Detection immunoblot->detection analysis 8. Data Analysis (Quantification of Degradation) detection->analysis

Caption: Western blot workflow for assessing protein degradation.

References

Spectroscopic and Analytical Profile of 12-(tert-butoxy)-12-oxododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-(tert-butoxy)-12-oxododecanoic acid, a bifunctional molecule featuring a long aliphatic chain terminated by a carboxylic acid and a tert-butyl ester. While specific experimental spectra for this compound are not publicly available, this document presents predicted data based on the analysis of its chemical structure and established spectroscopic principles for its constituent functional groups. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 234081-98-2[1][2][3][4][5][6]

  • Molecular Formula: C₁₆H₃₀O₄[1][2][3][5]

  • Molecular Weight: 286.41 g/mol [1][2][3][5]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the typical spectroscopic behavior of long-chain carboxylic acids and tert-butyl esters.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
2.35Triplet2H-CH₂-COOH
2.20Triplet2H-CH₂-COO-tBu
1.63Multiplet4H-CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu
1.44Singlet9H-C(CH₃)₃
1.2-1.4Multiplet12H-(CH₂)₆-
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~179-COOH
~173-COO-tBu
~80-C(CH₃)₃
~34-CH₂-COOH
~35-CH₂-COO-tBu
~29-(CH₂)ₙ-
~28-C(CH₃)₃
~25-CH₂-CH₂-COOH
~25-CH₂-CH₂-COO-tBu
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)[7][8]
2920, 2850StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (tert-butyl ester)
~1710StrongC=O stretch (carboxylic acid dimer)[8]
~1465MediumC-H bend (CH₂)
~1365MediumC-H bend (tert-butyl)
~1250, 1150StrongC-O stretch (ester and carboxylic acid)[7]
~920BroadO-H bend (carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
286.21[M]⁺ (Molecular Ion)
229.18[M - C₄H₉]⁺ (Loss of tert-butyl group)
211.17[M - C₄H₉O]⁺ (Loss of tert-butoxy group)
57.07[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of fatty acids and related long-chain molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Apodization: Happ-Genzel.

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

Data Processing:

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Analyze the fragmentation pattern to aid in structural confirmation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the functional groups in this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 12-(tert-butoxy)-12- oxododecanoic acid Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR-ATR Solid_Sample->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Functional_Group_Relationship cluster_termini Functional Termini Molecule This compound Aliphatic_Chain Long Aliphatic Chain -(CH₂)₁₀- Molecule->Aliphatic_Chain Carboxylic_Acid Carboxylic Acid (-COOH) Tert_Butyl_Ester tert-Butyl Ester (-COO-tBu) Aliphatic_Chain->Carboxylic_Acid C1 Aliphatic_Chain->Tert_Butyl_Ester C12

Caption: Logical relationship of functional groups in the target molecule.

References

Solubility Profile of 12-(tert-butoxy)-12-oxododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 12-(tert-butoxy)-12-oxododecanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, relevant data for structurally similar compounds, and detailed experimental protocols to enable researchers to determine precise solubility parameters.

Introduction to this compound

This compound, a mono-tert-butyl ester of dodecanedioic acid, is a valuable bifunctional molecule. Its structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a bulky tert-butyl ester group, imparts unique physicochemical properties that are of interest in various fields, including polymer chemistry and as a linker in drug development. Understanding its solubility is critical for its application in synthesis, purification, and formulation.

Qualitative Solubility Data

One supplier indicates that this compound is soluble in toluene[1]. Furthermore, a longer-chain analogue, octadecanedioic acid mono-tert-butyl ester, is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol[2][3]. This suggests that this compound is likely to be soluble in a range of common organic solvents, particularly those with moderate to low polarity.

Solubility of Structurally Related Compounds: Dodecanedioic Acid

To provide a baseline for understanding the solubility behavior of its mono-tert-butyl ester, the following table summarizes the solubility of the parent compound, dodecanedioic acid, in various organic solvents at different temperatures. Dicarboxylic acids with an even number of carbon atoms, like dodecanedioic acid, generally exhibit lower solubility than their odd-numbered counterparts[4][5]. The esterification to the mono-tert-butyl ester is expected to increase its solubility in less polar organic solvents due to the introduction of the lipophilic tert-butyl group.

Table 1: Solubility of Dodecanedioic Acid in Organic Solvents

Temperature (K)Ethanol (mole fraction)Acetic Acid (mole fraction)Acetone (mole fraction)Ethyl Acetate (mole fraction)
288.150.00380.00280.00190.0014
293.150.00490.00360.00250.0018
298.150.00630.00470.00320.0024
303.150.00810.00610.00420.0031
308.150.01040.00780.00540.0040
313.150.01330.01000.00690.0051
318.150.01690.01280.00880.0065
323.150.02150.01620.01120.0083

Data adapted from Zhang, H., et al. (2014). Measurement and correlation of solubility of dodecanedioic acid in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Materials and Apparatus:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatic water bath or heating mantle with a temperature controller

  • Conical flasks with stoppers

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature. Filter the solution to remove any remaining solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can then be determined by difference.

  • Calculation: The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Static Analytic Method

This method involves analyzing the composition of a saturated solution at equilibrium.

Procedure:

  • System Setup: Place a known mass of the solvent into a jacketed glass vessel connected to a thermostatic circulator to maintain a constant temperature.

  • Preparation of Saturated Solution: Add an excess of this compound to the solvent. Stir the mixture continuously.

  • Equilibration: Allow the system to reach equilibrium at the set temperature, which is confirmed when the concentration of the solute in the liquid phase remains constant over time.

  • Sampling and Analysis: A sample of the saturated solution is withdrawn, and its composition is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after proper dilution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Agitate at Constant Temperature add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw_sample Withdraw & Filter Supernatant settle->withdraw_sample evaporate Evaporate Solvent withdraw_sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility weigh->calculate end_node End calculate->end_node

Caption: Gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics and the solubility of related compounds suggest its solubility in a variety of organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine the solubility of this compound in solvents relevant to their specific applications. Such data is invaluable for the effective use of this compound in research and development.

References

molecular structure and formula of 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and synthesis of 12-(tert-butoxy)-12-oxododecanoic acid. This compound is a valuable bifunctional linker molecule, notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Molecular Structure and Formula

This compound is a dicarboxylic acid monoester. It features a twelve-carbon aliphatic chain, with one terminus being a carboxylic acid and the other a tert-butyl ester.

Chemical Formula: C₁₆H₃₀O₄[1][3]

Synonyms: Dodecanedioic Acid, Mono(1,1-Dimethylethyl) Ester; tert-Butyl Hydrogen Dodecanedioate

Canonical SMILES: O=C(O)CCCCCCCCCCC(=O)OC(C)(C)C[4]

InChI: InChI=1S/C16H30O4/c1-16(2,3)20-15(19)13-11-9-7-5-4-6-8-10-12-14(17)18/h4-13H2,1-3H3,(H,17,18)[4]

Molecular Structure:

G Molecular Structure of this compound C1 HO C3 C1->C3 C2 O C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 O C12->C13 C14 O C13->C14 C15 C13->C15 C16 C15->C16 C17 C15->C17 C18 C15->C18

Caption: 2D representation of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 286.41 g/mol [1][3]
CAS Number 234081-98-2[3]
Appearance White to light yellow powder/crystal
Melting Point 38.0 to 42.0 °C
Boiling Point 389.1 ± 15.0 °C (Predicted)[3]
Purity >98.0%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[5]

Experimental Protocols

Synthesis of this compound[7]

This protocol details the synthesis of this compound from dodecanedioic acid.

Materials:

  • Dodecanedioic acid

  • tert-Butanol

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a reaction vessel, dissolve dodecanedioic acid (15 g, 65 mmol), tert-butanol (64 mL, 650 mmol), and a catalytic amount of DMAP in THF (80 mL) at 0 °C.

  • Slowly add a solution of DCC (16 g, 78 mmol) in THF (20 mL) to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir continuously for 24 hours.

  • Upon completion of the reaction, remove the insoluble N,N'-dicyclohexylurea (DCU) by-product by filtration.

  • Concentrate the filtrate and purify the residue by column chromatography using a gradient elution of 20% to 40% ethyl acetate in hexane.

  • This purification yields the final product as a colorless solid (9 g, 50% yield).[6]

Experimental Workflow:

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup and Purification start Dissolve Dodecanedioic acid, tert-butanol, and DMAP in THF at 0 °C esterification Slowly add DCC solution start->esterification stir Stir at room temperature for 24 hours esterification->stir filtration Filter to remove DCU byproduct stir->filtration concentration Concentrate the filtrate filtration->concentration chromatography Purify by column chromatography concentration->chromatography end Obtain this compound chromatography->end

Caption: Synthesis workflow for this compound.

Spectroscopic Data

References

A Technical Guide to High-Purity 12-(tert-butoxy)-12-oxododecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 12-(tert-butoxy)-12-oxododecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a tert-butyl ester, serves as a critical building block in advanced pharmaceutical research. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a versatile aliphatic linker. PROTACs are novel therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. The purity of this linker is paramount, as impurities can lead to side reactions, difficult purification of the final PROTAC, and unreliable biological data. This guide provides an in-depth overview of commercial suppliers, experimental protocols, and relevant workflows for researchers utilizing high-purity this compound.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is a critical first step for any research or development project. The following table summarizes commercially available options. Researchers are advised to request a certificate of analysis from suppliers to obtain lot-specific purity data.

SupplierReported Purity/AssayCAS NumberNoteworthy Information
American Elements Capable of producing high purity forms (99%, 99.9%, 99.99%, 99.999%+)[1]234081-98-2Offers various grades including pharmaceutical and research grades. Can produce to customer specifications.[1]
Anonymous Supplier ≥ 98%[2]234081-98-2Listed as "powder to crystal" in appearance.
BLDpharm Purity information available upon inquiry.[3]234081-98-2Provides documentation such as NMR, HPLC, LC-MS upon request.
Clearsynth Certificate of Analysis provided with purchase.[4]234081-98-2A leading manufacturer and exporter of this compound.[4]
MedChemExpress (MCE) High purity and quality.[5]234081-98-2Explicitly marketed as a PROTAC linker.[5]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of mono-tert-butyl esters of dicarboxylic acids can be challenging due to the potential for di-ester formation. The following protocol is a representative method adapted from procedures for similar long-chain dicarboxylic acid mono-esters.

Principle: This method involves the selective mono-esterification of dodecanedioic acid. One common strategy is to react the diacid with a tert-butylating agent under controlled conditions to favor the formation of the mono-ester.

Materials:

  • Dodecanedioic acid

  • Toluene

  • tert-Butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dodecanedioic acid in a suitable solvent such as toluene. Add tert-butanol to the mixture.

  • Esterification: While stirring, add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. The reaction is typically stirred at room temperature overnight.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Dilute the residue with dichloromethane (DCM) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted diacid, and finally with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to achieve high purity.

Purity Determination by Quantitative ¹H NMR (qNMR)

Principle: qNMR is an absolute method for purity determination that compares the integral of a known proton signal from the analyte with that of a certified internal standard of known purity and weight.[6]

Materials:

  • This compound sample

  • High-purity internal standard (e.g., dimethyl sulfone, maleic acid)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: a. Accurately weigh a specific amount of the this compound sample. b. Accurately weigh a specific amount of the internal standard. c. Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition: a. Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle). b. Ensure the signals for both the analyte and the internal standard are well-resolved and free from overlap with other signals.

  • Data Processing and Calculation: a. Carefully integrate the distinct signals of the analyte (e.g., the singlet from the tert-butyl group at ~1.44 ppm) and the internal standard. b. Calculate the purity using the following formula[7]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like this compound, a universal detector like a Refractive Index Detector (RID) or derivatization for UV detection is often employed.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Acid modifier (e.g., formic acid, phosphoric acid)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., RID).

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid). The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Refractive Index Detector (RID)

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker. This involves sequential amide couplings to a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow linker 12-(tert-butoxy)-12-oxododecanoic Acid Linker coupling1 Amide Coupling (e.g., HATU, DIPEA) linker->coupling1 ligand1 Ligand 1 (E3 or Target) with -NH2 group ligand1->coupling1 intermediate Intermediate: Ligand 1-Linker coupling1->intermediate deprotection Acidic Deprotection of tert-butyl group (TFA) intermediate->deprotection activated_linker Activated Intermediate: Ligand 1-Linker-COOH deprotection->activated_linker coupling2 Amide Coupling (e.g., HATU, DIPEA) activated_linker->coupling2 ligand2 Ligand 2 (Target or E3) with -NH2 group ligand2->coupling2 protac Final PROTAC Molecule coupling2->protac purification HPLC Purification protac->purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Logical Flow for Purity Assessment

This diagram outlines the logical process for assessing the purity of a synthesized or purchased batch of this compound, combining qualitative and quantitative methods.

Purity_Assessment_Logic start Sample of This compound qual_analysis Qualitative Analysis (TLC, ¹H NMR) start->qual_analysis decision Major Impurities Detected? qual_analysis->decision quant_analysis Quantitative Purity Analysis decision->quant_analysis No purify Purify Sample (e.g., Column Chromatography) decision->purify Yes hplc HPLC-RID (Area %) quant_analysis->hplc qnmr qNMR (Absolute Purity) quant_analysis->qnmr compare Compare Results hplc->compare qnmr->compare purify->start end_pass Sample Meets Purity Spec (e.g., >98%) end_fail Sample Fails Spec compare->end_pass Consistent & Pass compare->end_fail Inconsistent or Fail

References

safety and handling precautions for 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 12-(tert-butoxy)-12-oxododecanoic acid

This guide provides comprehensive safety and handling information for this compound (CAS: 234081-98-2), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

Synonyms: Dodecanedioic Acid, Mono(1,1-Dimethylethyl) Ester; this compound[1]

Property Value
CAS Number 234081-98-2
Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol [1][2]
Appearance Powder to crystal[3]
Melting Point 40 °C[3]
Boiling Point 389.1 ± 15.0 °C (Predicted)[1][3]
Purity ≥ 97%

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1]

GHS Pictogram:

  • GHS07: Exclamation Mark[1]

Signal Word: Warning[1]

Safe Handling and Experimental Protocols

Adherence to strict experimental protocols is essential when working with this compound to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)
  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands after handling.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear a lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Engineering Controls
  • Work in a well-ventilated area. Use a chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed.

General Handling Precautions
  • Avoid contact with skin and eyes.

  • Avoid the formation and inhalation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a dry, well-ventilated place.

  • Keep container tightly closed.

  • Recommended storage is at room temperature in an inert atmosphere.[2]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (Review SDS) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_Dispense Weigh & Dispense in Fume Hood Retrieve_Chemical->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Decontaminate Decontaminate Work Area & Glassware Perform_Experiment->Decontaminate Return_Storage Return to Secure Storage Perform_Experiment->Return_Storage Dispose_Waste Dispose of Waste (Chemical & PPE) Decontaminate->Dispose_Waste

Caption: Workflow for Safe Chemical Handling.

References

An In-depth Technical Guide on the Thermal Stability of Long-Chain Mono-tert-butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain mono-tert-butyl esters are a class of compounds of significant interest in the pharmaceutical and biotechnology sectors. Their unique molecular structure, featuring a lipophilic long alkyl chain and a sterically hindered tert-butyl ester group, imparts desirable properties for their use as chemical linkers and protecting groups in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The thermal stability of these esters is a critical parameter, influencing their selection for specific synthetic routes, purification methods, and storage conditions. This guide provides a comprehensive overview of the thermal stability of long-chain mono-tert-butyl esters, detailed experimental protocols for its assessment, and an exploration of their decomposition pathways.

Thermal Stability Analysis

The thermal stability of long-chain mono-tert-butyl esters is primarily determined by the C-O bond strength of the ester group and the overall molecular weight. Generally, the thermal resistance of esters increases with the length of the aliphatic chain. The decomposition of tert-butyl esters typically proceeds via a unimolecular elimination reaction, yielding a carboxylic acid and isobutylene.

Quantitative Data on Thermal Decomposition

The following tables summarize the thermal decomposition data for a homologous series of long-chain mono-tert-butyl dicarboxylate esters. This data has been collated from various sources and, where specific experimental values were unavailable, has been estimated based on established trends for similar long-chain esters. The onset temperature of decomposition (Tonset) is a key indicator of thermal stability.

Compound NameChemical FormulaMolecular Weight ( g/mol )Onset Decomposition Temperature (Tonset) (°C)
Mono-tert-butyl decanedioateC₁₄H₂₆O₄258.35~ 225
Mono-tert-butyl dodecanedioateC₁₆H₃₀O₄286.41~ 230
Mono-tert-butyl tetradecanedioateC₁₈H₃₄O₄314.46~ 235
Mono-tert-butyl hexadecanedioateC₂₀H₃₈O₄342.52~ 240
Mono-tert-butyl octadecanedioateC₂₂H₄₂O₄370.57~ 245

Note: The onset decomposition temperatures are approximate values and can be influenced by experimental conditions such as heating rate and sample purity.

Decomposition Pathway

The thermal decomposition of tert-butyl esters is a classic example of an E1 elimination reaction. The process is initiated by the cleavage of the carbon-oxygen bond of the tert-butyl group, leading to the formation of a relatively stable tertiary carbocation and a carboxylate anion. The carbocation then undergoes deprotonation to form isobutylene, and the carboxylate anion is protonated to yield the corresponding carboxylic acid.

DecompositionPathway Ester Long-Chain Mono-tert-butyl Ester TransitionState Transition State (C-O bond cleavage) Ester->TransitionState Heat Carbocation tert-Butyl Carbocation TransitionState->Carbocation Carboxylate Carboxylate Anion TransitionState->Carboxylate Isobutylene Isobutylene Carbocation->Isobutylene - H+ CarboxylicAcid Carboxylic Acid Carboxylate->CarboxylicAcid + H+

Caption: Thermal decomposition pathway of a long-chain mono-tert-butyl ester.

Experimental Protocols

Accurate determination of the thermal stability of long-chain mono-tert-butyl esters requires standardized experimental procedures. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two primary techniques for this purpose.

Experimental Workflow

The general workflow for assessing the thermal properties of these esters involves synthesis and purification, followed by characterization using TGA and DSC.

ExperimentalWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Thermal Analysis Esterification Esterification of Dicarboxylic Acid Purification Column Chromatography or Recrystallization Esterification->Purification Characterization NMR, MS for Purity Check Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC DataAnalysis Data Analysis: - Onset Decomposition Temp. - Melting Point - Enthalpy of Fusion TGA->DataAnalysis DSC->DataAnalysis

Potential Impurities in Commercially Available 12-(tert-butoxy)-12-oxododecanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities in commercially available 12-(tert-butoxy)-12-oxododecanoic acid (CAS No. 234081-98-2). This molecule is a crucial bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its purity a critical parameter for the successful development of these novel therapeutics. This document outlines the probable impurities arising from its synthesis, presents analytical methodologies for their detection, and offers a detailed experimental protocol for purity assessment.

Overview of this compound

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its structure features a terminal carboxylic acid and a tert-butyl ester at the other end of a C12 alkyl chain. This heterobifunctional nature allows for its sequential or orthogonal conjugation to a target protein ligand and an E3 ligase ligand, forming the core of a PROTAC molecule. The purity of this linker is paramount, as impurities can lead to undesired side-reactions, the formation of closely related and difficult-to-separate PROTAC species, and ultimately, misleading biological data.

Potential Impurities from Synthesis

The most common synthetic route to this compound is the mono-esterification of dodecanedioic acid with tert-butanol. A widely used method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] Based on this synthetic pathway, the following impurities can be anticipated:

  • Starting Materials:

    • Dodecanedioic acid: Unreacted starting material.

    • tert-Butanol: Excess reagent used to drive the reaction.

  • Reagents and Their By-products:

    • Dicyclohexylcarbodiimide (DCC): Residual coupling agent.

    • N,N'-Dicyclohexylurea (DCU): The insoluble by-product formed from DCC during the coupling reaction.[2][3] While largely removed by filtration, trace amounts may remain.

    • 4-Dimethylaminopyridine (DMAP): The catalyst, which is typically used in catalytic amounts but may persist.

  • Reaction By-products:

    • Di-tert-butyl dodecanedioate: The product of esterification at both ends of the dodecanedioic acid. This is often the most significant and challenging impurity to separate due to its similar polarity to the desired product.

    • N-acylurea: A notorious by-product of carbodiimide-mediated esterifications, formed by the rearrangement of the O-acylisourea intermediate.[2][3]

Logical Relationship of Impurity Formation

Logical Flow of Impurity Generation DDA Dodecanedioic Acid Reaction Steglich Esterification DDA->Reaction UnreactedDDA Unreacted Dodecanedioic Acid DDA->UnreactedDDA tBuOH tert-Butanol tBuOH->Reaction ResidualReagents Residual DCC, DMAP, tBuOH tBuOH->ResidualReagents DCC DCC DCC->Reaction DCU DCU DCC->DCU By-product DCC->ResidualReagents DMAP DMAP DMAP->Reaction DMAP->ResidualReagents Product This compound Reaction->Product DiEster Di-tert-butyl dodecanedioate Reaction->DiEster Side Reaction NAcylurea N-acylurea Reaction->NAcylurea Side Reaction

Caption: Logical flow of impurity generation.

Quantitative Data on Potential Impurities

Obtaining precise quantitative data for impurities in commercially available batches is challenging as it varies between suppliers and batches. However, based on analogous preparations and typical purity levels of commercial-grade reagents, a potential impurity profile can be projected. The table below summarizes these potential impurities and their likely levels in a product with a stated purity of >98%.

ImpurityTypeTypical Amount (%)Method of Detection
Dodecanedioic acidStarting Material< 0.5HPLC, LC-MS
Di-tert-butyl dodecanedioateBy-product< 1.0HPLC, LC-MS, GC
N,N'-Dicyclohexylurea (DCU)Reagent By-product< 0.2HPLC, LC-MS
4-Dimethylaminopyridine (DMAP)Reagent< 0.1HPLC, LC-MS
Other unknown impuritiesVarious< 0.5HPLC, LC-MS

Experimental Protocols for Impurity Analysis

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the target compound and quantifying impurities. A reversed-phase method is generally suitable.

Protocol:

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-30 min: 60% B to 90% B

    • 30-50 min: Hold at 90% B

    • 50-51 min: 90% B to 60% B

    • 51-60 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve 15 mg of the sample in 1 mL of a 2:1 mixture of tetrahydrofuran and acetonitrile.

  • Analysis: Calculate purity and impurity levels using the area normalization method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of impurities by providing molecular weight information. The HPLC conditions described above can be adapted for an LC-MS system.

Protocol:

  • LC System: As described for HPLC.

  • MS Detector: Electrospray Ionization (ESI) in negative ion mode is suitable for detecting the carboxylic acid-containing compounds.

  • Data Analysis: Extract mass spectra for each chromatographic peak to determine the molecular weights of the main component and impurities. Compare these with the expected masses of the potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of the desired product and the identification of structurally similar impurities.

Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR Analysis:

    • The broad singlet for the carboxylic acid proton is expected around 11-12 ppm (may not be observed in CDCl₃ without D₂O exchange).

    • A triplet at approximately 2.35 ppm corresponds to the -CH₂- group adjacent to the carboxylic acid.

    • A triplet around 2.20 ppm is characteristic of the -CH₂- group next to the tert-butyl ester.

    • A singlet at approximately 1.44 ppm integrating to 9 protons confirms the presence of the tert-butyl group.

    • The long alkyl chain will appear as a multiplet around 1.25-1.63 ppm.

  • ¹³C NMR Analysis:

    • The carboxylic acid carbonyl carbon should appear around 180 ppm.

    • The ester carbonyl carbon will be around 174 ppm.

    • The quaternary carbon of the tert-butyl group is expected around 80 ppm, with the methyl carbons around 28 ppm.

    • The carbons of the alkyl chain will resonate in the 24-35 ppm region.

Visualization of Workflows

Synthetic Pathway and Impurity Formation

Synthetic Pathway and Impurity Formation Start Dodecanedioic Acid + tert-Butanol Reaction Reaction at 0°C to RT Start->Reaction Reagents DCC, DMAP in THF Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Filtration Filtration Crude->Filtration DCU_solid DCU (solid) Filtration->DCU_solid Filtrate Filtrate Filtration->Filtrate Purification Column Chromatography Filtrate->Purification FinalProduct Pure this compound Purification->FinalProduct Impurities Di-ester, Unreacted Acid, etc. Purification->Impurities Separated

Caption: Synthetic pathway and impurity formation.

Analytical Workflow for Purity Assessment

Analytical Workflow for Purity Assessment Sample Commercial Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Determination (%) HPLC->Purity ImpurityID Impurity Identification (MW) LCMS->ImpurityID StructureConfirm Structural Confirmation NMR->StructureConfirm Report Comprehensive Purity Report Purity->Report ImpurityID->Report StructureConfirm->Report

Caption: Analytical workflow for purity assessment.

Conclusion

The purity of this compound is a critical quality attribute that can significantly influence the outcome of PROTAC-based drug discovery programs. A thorough understanding of the potential impurities arising from its synthesis is essential for developing robust analytical methods to ensure its quality. The synthetic and analytical workflows provided in this guide offer a framework for researchers, scientists, and drug development professionals to assess and control the impurity profile of this key PROTAC linker, thereby contributing to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Notes and Protocols for the Use of 12-(tert-butoxy)-12-oxododecanoic Acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase) but also the molecule's overall physicochemical properties such as solubility and cell permeability.

Alkyl linkers, such as those derived from 12-(tert-butoxy)-12-oxododecanoic acid, offer a versatile and synthetically accessible option for PROTAC development. The long C12 alkyl chain provides significant length and flexibility, which can be crucial for spanning the distance between the POI and the E3 ligase to enable productive ternary complex formation. The bifunctional nature of this compound, with a carboxylic acid at one end and a tert-butyl protected carboxylic acid at the other, allows for a controlled, sequential "click" chemistry approach to PROTAC synthesis. This document provides detailed application notes and protocols for the incorporation of this linker into PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC releases E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 activates E2->Ternary_Complex delivers Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation Recycled_PROTAC->POI catalytic cycle PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Ligand1_NH2 Amine-Functionalized Ligand 1 Coupling1 Amide Coupling (Protocol 1) Ligand1_NH2->Coupling1 Linker_Boc 12-(tert-butoxy)-12- oxododecanoic acid Linker_Boc->Coupling1 Intermediate_Boc Ligand 1-Linker-Boc Coupling1->Intermediate_Boc Deprotection Boc Deprotection (Protocol 2) Intermediate_Boc->Deprotection Intermediate_Acid Ligand 1-Linker-COOH Deprotection->Intermediate_Acid Coupling2 Amide Coupling (Protocol 3) Intermediate_Acid->Coupling2 Ligand2_NH2 Amine-Functionalized Ligand 2 Ligand2_NH2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification Linker_Properties Linker Properties and PROTAC Performance Linker_Length Linker Length Ternary_Complex Ternary Complex Formation & Stability Linker_Length->Ternary_Complex Linker_Flexibility Linker Flexibility Linker_Flexibility->Ternary_Complex Linker_Composition Linker Composition (e.g., Alkyl, PEG) Physicochem Physicochemical Properties Linker_Composition->Physicochem Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Permeability Cell Permeability Physicochem->Permeability Solubility Aqueous Solubility Physicochem->Solubility Permeability->Degradation Solubility->Degradation

Application Notes: Amide Coupling with 12-(tert-butoxy)-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a bifunctional molecule commonly employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its long aliphatic chain provides spatial separation between the two ligands of a PROTAC, while the carboxylic acid and tert-butyl ester groups offer orthogonal handles for chemical modification. The formation of a stable amide bond by coupling the terminal carboxylic acid with a primary or secondary amine is a critical step in the synthesis of these and other complex molecules.

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" to an intermediate that is more susceptible to nucleophilic attack by the amine. This is typically achieved using coupling reagents. Common strategies involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives such as 1-Hydroxybenzotriazole (HOBt), or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3] The choice of coupling reagent, base, and solvent can significantly impact reaction efficiency, yield, and purity by minimizing side reactions.

These protocols provide detailed methods for the efficient coupling of this compound with a generic amine using standard, high-efficiency coupling reagents.

General Reaction Pathway

The overall transformation involves the activation of the carboxylic acid followed by nucleophilic attack by the amine to form the amide bond.

R_COOH This compound Activated_Ester Activated Intermediate (e.g., O-acylisourea, OAt-ester) R_COOH->Activated_Ester + Coupling Reagent R_NH2 Amine (R'-NH2) Amide_Product Amide Product R_NH2->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIEA) Base->Amide_Product Activated_Ester->Amide_Product + Amine + Base Byproducts Byproducts (e.g., DCU, HOBt) G A 1. Reagent Preparation Dissolve acid in anhydrous solvent (e.g., DMF). Cool to 0 °C. B 2. Activation Step Add coupling reagent (e.g., HATU) and base (e.g., DIEA). Stir. A->B C 3. Amine Addition Add amine to the activated mixture. B->C D 4. Reaction Allow to warm to RT. Monitor progress via TLC or LC-MS. C->D E 5. Aqueous Workup Quench with water. Extract with an organic solvent (e.g., EtOAc). D->E F 6. Wash Organic Layer Wash with brine, mild acid/base as needed. E->F G 7. Drying and Concentration Dry over Na2SO4 or MgSO4. Concentrate in vacuo. F->G H 8. Purification Purify crude product via flash column chromatography. G->H I 9. Characterization Analyze purified product by NMR, LC-MS, HRMS. H->I

References

Application of 12-(tert-butoxy)-12-oxododecanoic Acid in Polymer Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a unique bifunctional molecule poised for significant applications in advanced polymer synthesis, particularly in the fields of biomaterials and drug delivery. Its structure, featuring a free carboxylic acid at one end and a tert-butyl protected carboxylic acid at the other, allows for the strategic design of polymers with terminal reactive groups. This mono-protection strategy enables the synthesis of well-defined polyesters and polyamides with a latent carboxylic acid functionality. Subsequent deprotection of the tert-butyl group unmasks a terminal carboxyl group, which can be utilized for bioconjugation, surface functionalization, or the creation of block copolymers. This application note provides detailed protocols for the synthesis of polyesters and polyamides using this compound and the subsequent deprotection to yield polymers with a terminal carboxylic acid.

Application in Polyester Synthesis

The free carboxylic acid of this compound can readily undergo condensation polymerization with a diol to form a polyester. The tert-butyl ester group remains intact during polymerization, resulting in a polymer chain with a protected carboxylic acid at one terminus.

Experimental Protocol: Synthesis of a Polyester with a Terminal tert-Butyl Ester Group

This protocol details the synthesis of a polyester via melt polycondensation of this compound and a diol, such as 1,6-hexanediol.

Materials:

  • This compound

  • 1,6-hexanediol

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Chloroform

  • Methanol

  • Nitrogen gas (high purity)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Monomer Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, add this compound (1 equivalent) and 1,6-hexanediol (1.1 equivalents).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add Tin(II) 2-ethylhexanoate (0.1 mol% with respect to the diacid) to the reaction mixture.

  • Melt Polycondensation - Stage 1 (Esterification):

    • Heat the mixture to 150°C under a slow stream of nitrogen with continuous stirring.

    • Maintain this temperature for 4 hours. Water, the byproduct of the esterification reaction, will be distilled off.

  • Melt Polycondensation - Stage 2 (Polycondensation under Vacuum):

    • Increase the temperature to 180°C.

    • Gradually apply a vacuum (to <1 mmHg) over 30 minutes to facilitate the removal of residual water and diol, thereby increasing the polymer's molecular weight.

    • Continue the reaction under vacuum for an additional 6-8 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature under nitrogen.

    • Dissolve the resulting solid polymer in a minimal amount of chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at 40°C overnight.

Visualization of Polyester Synthesis Workflow

polyester_synthesis cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification monomers Charge Monomers & Catalyst (Diacid, Diol, Sn(Oct)2) purge Purge with N2 monomers->purge stage1 Stage 1: Esterification (150°C, 4h, N2) purge->stage1 Heat stage2 Stage 2: Polycondensation (180°C, 6-8h, Vacuum) stage1->stage2 Increase Temp & Apply Vacuum dissolve Dissolve in Chloroform stage2->dissolve Cool precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry product Final Polyester dry->product

Caption: Workflow for the synthesis of a polyester with a terminal tert-butyl ester.

Application in Polyamide Synthesis

Similarly, this compound can be used in polyamidation reactions with a diamine to produce polyamides with a terminal tert-butyl ester group.

Experimental Protocol: Synthesis of a Polyamide with a Terminal tert-Butyl Ester Group

This protocol outlines the synthesis of a polyamide via solution polymerization.

Materials:

  • This compound

  • 1,6-hexanediamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Nitrogen gas (high purity)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • Monomer Dissolution: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1 equivalent), 1,6-hexanediamine (1 equivalent), and DMAP (0.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Initiation: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DMF to the cooled monomer solution with vigorous stirring.

  • Polymerization:

    • Maintain the reaction at 0°C for 2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Byproduct Removal: The dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.

  • Polymer Isolation and Purification:

    • Precipitate the polyamide by slowly adding the filtrate to an excess of diethyl ether with stirring.

    • Collect the polymer by filtration.

    • Wash the polymer with fresh diethyl ether to remove any unreacted monomers and residual DMF.

    • Dry the polyamide in a vacuum oven at 50°C overnight.

Deprotection of the Terminal tert-Butyl Ester Group

The terminal tert-butyl ester group on the synthesized polyester or polyamide can be selectively removed to expose a carboxylic acid group.

Experimental Protocol: Acid-Catalyzed Deprotection

Materials:

  • Polyester or polyamide with a terminal tert-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the polymer in DCM (e.g., 1 g of polymer in 20 mL of DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (e.g., 5 mL of TFA).

  • Deprotection Reaction: Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in a small amount of fresh DCM.

    • Precipitate the deprotected polymer by adding the solution to an excess of cold diethyl ether.

    • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Visualization of the Overall Synthetic Strategy

overall_strategy cluster_polymerization Polymerization cluster_deprotection Deprotection monomer This compound polymerization Polyesterification or Polyamidation monomer->polymerization diol_diamine Diol or Diamine diol_diamine->polymerization protected_polymer Polymer with Terminal tert-Butyl Ester polymerization->protected_polymer deprotection Acid-Catalyzed Hydrolysis (TFA) protected_polymer->deprotection final_product Polymer with Terminal Carboxylic Acid deprotection->final_product

Caption: Overall strategy for synthesizing a functional polymer.

Data Presentation

The following tables present hypothetical characterization data for the synthesized polymers. Actual results may vary depending on specific reaction conditions.

Table 1: Characterization of Polyester with Terminal tert-Butyl Ester

PropertyValueMethod
Number-Average Molecular Weight (Mn)12,500 g/mol GPC
Weight-Average Molecular Weight (Mw)21,250 g/mol GPC
Polydispersity Index (PDI)1.70GPC
Glass Transition Temperature (Tg)-35 °CDSC
Melting Temperature (Tm)60 °CDSC

Table 2: Characterization of Polyamide with Terminal tert-Butyl Ester

PropertyValueMethod
Number-Average Molecular Weight (Mn)15,800 g/mol GPC
Weight-Average Molecular Weight (Mw)28,440 g/mol GPC
Polydispersity Index (PDI)1.80GPC
Glass Transition Temperature (Tg)55 °CDSC
Melting Temperature (Tm)185 °CDSC

Table 3: Characterization of Deprotected Polyester with Terminal Carboxylic Acid

PropertyValueMethod
Number-Average Molecular Weight (Mn)12,400 g/mol GPC
Weight-Average Molecular Weight (Mw)21,100 g/mol GPC
Polydispersity Index (PDI)1.70GPC
Glass Transition Temperature (Tg)-33 °CDSC
Melting Temperature (Tm)59 °CDSC
1H NMRDisappearance of tert-butyl peak (~1.4 ppm)NMR Spectroscopy

Conclusion

This compound serves as a valuable building block for the synthesis of functional polyesters and polyamides. The protocols provided herein offer a robust framework for producing polymers with a terminal carboxylic acid group, which are highly desirable for subsequent conjugation and functionalization in various biomedical and pharmaceutical applications. The ability to control the introduction of a reactive handle at the chain end opens up numerous possibilities for the design of sophisticated polymer architectures for targeted drug delivery, tissue engineering, and other advanced applications.

Application Notes and Protocols for tert-Butyl Ester Deprotection of 12-(tert-Butoxy)-12-oxododecanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyl (t-Bu) ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a broad range of conditions, including basic, nucleophilic, and reducing environments.[1] Its removal is typically achieved under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation, which subsequently forms isobutylene gas.[2] This document provides detailed application notes and protocols for the deprotection of the tert-butyl ester in 12-(tert-butoxy)-12-oxododecanoic acid and its derivatives. The selection of an appropriate deprotection method is critical, especially when other sensitive functional groups are present in the molecule. We present a comparative analysis of various methods, detailed experimental procedures, and a guide for selecting the optimal conditions based on substrate compatibility.

Deprotection Method Selection

The choice of deprotection reagent and conditions is paramount and depends on the overall structure of the this compound derivative, particularly the presence of other acid-labile functionalities. The long aliphatic chain of the parent molecule is generally inert and does not interfere with the common deprotection methods. However, derivatives may contain other protecting groups, esters, or sensitive moieties that need to be preserved.

Here is a general workflow for selecting a deprotection method:

Start Start: Substrate with tert-Butyl Ester Check_Sensitivity Are other acid-sensitive groups present? Start->Check_Sensitivity Strong_Acid Use Standard Strong Acid Conditions (e.g., TFA/DCM, HCl/Dioxane) Check_Sensitivity->Strong_Acid No Check_Mild_Acid Are mild acidic conditions tolerated? Check_Sensitivity->Check_Mild_Acid Yes No_Sensitive No End Deprotected Carboxylic Acid Strong_Acid->End Yes_Sensitive Yes Mild_Acid Use Mild Acidic Conditions (e.g., Formic Acid, aq. H3PO4) Check_Mild_Acid->Mild_Acid Yes Non_Acidic Use Non-Acidic or Catalytic Methods (e.g., ZnBr2, Yb(OTf)3, Thermal) Check_Mild_Acid->Non_Acidic No Mild_Acid->End Non_Acidic->End Start Dissolve t-Bu Ester in DCM Add_TFA Add TFA (1:1 v/v) at 0 °C Start->Add_TFA Stir Stir at Room Temp. (1-5 hours) Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Evaporate Concentrate in vacuo Monitor->Evaporate Complete Workup Aqueous Workup (optional) Evaporate->Workup Purify Purify Product Workup->Purify

References

Application Notes and Protocols for Self-Assembled Monolayers of 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface, providing a powerful tool for tailoring surface properties at the nanoscale.[1] This document provides detailed application notes and protocols for the use of 12-(tert-butoxy)-12-oxododecanoic acid in the formation of SAMs. This bifunctional molecule possesses a carboxylic acid head group for anchoring to suitable substrates and a tert-butyl ester terminal group. The tert-butyl group serves as a protecting group, which can be subsequently removed under acidic conditions to expose a terminal carboxylic acid functionality.[2] This "hidden" functionality makes these SAMs particularly useful for creating reactive surfaces for the covalent immobilization of biomolecules, nanoparticles, or other ligands, with applications in biosensor development, drug delivery platforms, and fundamental surface chemistry studies.[3]

Carboxylic acids are known to form robust and stable monolayers on a variety of metal oxide surfaces.[4] Unlike the more commonly studied thiol-on-gold systems, carboxylic acid-based SAMs offer advantages for applications requiring optical transparency or compatibility with silicon-based microelectronics.[5]

Key Applications

  • Biosensor Development: The terminal carboxylic acid, after deprotection, can be activated (e.g., using EDC/NHS chemistry) for the covalent attachment of proteins, antibodies, or nucleic acids to create specific biosensing surfaces.

  • Surface Functionalization: Provides a platform for creating surfaces with controlled chemical reactivity for further chemical modifications.

  • Drug Development: Can be used to create biocompatible surfaces or platforms for studying drug-surface interactions and developing controlled release systems.

  • Nanotechnology: Acts as a linker molecule to assemble nanoparticles or other nanoscale components on a surface.

Quantitative Data Summary

The following tables summarize expected quantitative data for SAMs of this compound on a titanium oxide (TiO₂) substrate. This data is representative of typical values for long-chain carboxylic acid SAMs and should be confirmed experimentally.

Table 1: Surface Characterization Data

Characterization TechniqueParameterExpected Value (Before Deprotection)Expected Value (After Deprotection)
Contact Angle GoniometryWater Contact Angle~80-90°~40-50°
X-ray Photoelectron Spectroscopy (XPS)C 1s Binding Energy~285.0 eV (C-C, C-H), ~286.5 eV (C-O), ~289.0 eV (O-C=O)~285.0 eV (C-C, C-H), ~289.5 eV (COOH)
O 1s Binding Energy~532.0 eV (C=O), ~533.5 eV (C-O)~532.0 eV (C=O), ~533.0 eV (C-OH)
EllipsometryMonolayer Thickness~15-20 Å~14-19 Å

Table 2: Stability Data

ConditionTimeChange in Thickness
Phosphate Buffered Saline (PBS), pH 7.424 hours< 5%
Ethanol1 hour< 2%
Acidic Conditions (for deprotection)30 minutes< 5% (after initial deprotection)

Experimental Protocols

This section provides a detailed protocol for the formation and characterization of a this compound self-assembled monolayer on a titanium oxide substrate. A subsequent protocol for the deprotection of the tert-butyl group is also provided.

Protocol 1: Formation of this compound SAMs on Titanium Oxide

1. Materials and Reagents:

  • Titanium-coated substrates (e.g., titanium-coated silicon wafers or glass slides)

  • This compound

  • 200-proof Ethanol (absolute ethanol)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

2. Substrate Preparation:

  • Cleaning: A thorough cleaning of the substrate is critical for the formation of a high-quality SAM.

    • Sonicate the titanium substrates in acetone for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

    • Sonicate in ethanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas. Use the substrates immediately to prevent re-contamination.

3. Thiol Solution Preparation:

  • Prepare a 1 mM solution of this compound in absolute ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the acid is fully dissolved.

4. Self-Assembly Process:

  • Place the clean, dry titanium substrates into a container (e.g., a petri dish).

  • Completely immerse the substrates in the prepared 1 mM solution. Ensure the entire titanium surface is covered.

  • Seal the container to minimize solvent evaporation and contamination.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

5. Rinsing and Drying:

  • After the immersion period, carefully remove the substrates from the solution using tweezers.

  • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

6. Storage:

  • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) until further use.

Protocol 2: Deprotection of the Terminal tert-Butyl Group

1. Materials and Reagents:

  • SAM-coated substrates from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Absolute Ethanol

  • DI Water

  • Nitrogen gas (high purity)

2. Deprotection Procedure:

  • Prepare a solution of 10% (v/v) TFA in dichloromethane.

  • Immerse the SAM-coated substrates in the TFA/DCM solution for 30 minutes at room temperature.

  • Remove the substrates and rinse thoroughly with dichloromethane.

  • Rinse with absolute ethanol.

  • Rinse with DI water.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas. The surface is now terminated with carboxylic acid groups and is ready for subsequent functionalization.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_deprotection Deprotection cluster_functionalization Functionalization sub_start Titanium Substrate sub_clean Cleaning (Acetone, IPA, Ethanol Sonications) sub_start->sub_clean sub_dry N₂ Drying sub_clean->sub_dry self_assembly Immerse Substrate (24-48h) sub_dry->self_assembly solution_prep Prepare 1 mM Solution in Ethanol rinse_dry Rinse with Ethanol & N₂ Dry deprotect_immerse Immerse Substrate (30 min) rinse_dry->deprotect_immerse deprotect_sol 10% TFA in DCM deprotect_rinse Rinse (DCM, Ethanol, H₂O) & N₂ Dry final_surface Carboxylic Acid Terminated Surface deprotect_rinse->final_surface molecule 12-(tert-butoxy)-12- oxododecanoic acid molecule->solution_prep deprotect_reagent TFA/DCM deprotect_reagent->deprotect_immerse signaling_pathway cluster_surface Functionalized Surface cluster_biomolecule Biomolecule Immobilization cluster_application Application SAM Carboxylic Acid Terminated SAM Activated_SAM Activated Ester Surface (EDC/NHS) SAM->Activated_SAM Activation Biomolecule Biomolecule (e.g., Antibody, Enzyme) Activated_SAM->Biomolecule Covalent Coupling Biosensor Biosensor Biomolecule->Biosensor Analyte Binding

References

The Versatility of 12-(tert-butoxy)-12-oxododecanoic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a bifunctional linker molecule playing a crucial role in the development of sophisticated drug delivery systems. Its unique structure, featuring a long aliphatic chain with a terminal carboxylic acid and a tert-butyl protected carboxylic acid, allows for a stepwise and controlled conjugation of various components. This enables the precise engineering of drug carriers such as nanoparticles, liposomes, and antibody-drug conjugates (ADCs) for targeted therapy. The lipophilic nature of its twelve-carbon chain can also enhance the solubility and bioavailability of conjugated drugs, facilitating their transport across biological membranes.

Key Features

  • Bifunctional Nature: The presence of a free carboxylic acid and a protected carboxylic acid allows for sequential conjugation reactions. The free carboxyl group can be activated to react with primary amines on drug carriers or targeting moieties.

  • Controlled Conjugation: The tert-butyl ester protecting group is stable under standard coupling conditions (e.g., EDC/NHS chemistry) and can be selectively removed under acidic conditions to expose a second carboxylic acid for further functionalization. This feature is critical for creating complex, multi-functional drug delivery systems.

  • Spacer Arm: The long aliphatic chain acts as a spacer, providing spatial separation between the conjugated molecule and the carrier. This can reduce steric hindrance and improve the interaction of targeting ligands with their receptors.

  • Hydrophobicity Modulation: The long carbon chain can influence the overall hydrophobicity of the drug delivery system, which can be optimized for improved drug loading and interaction with cell membranes.

Applications in Drug Delivery

This compound is instrumental in several key areas of drug delivery:

  • Surface Functionalization of Nanoparticles: It can be used to attach targeting ligands (e.g., antibodies, peptides, small molecules) to the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, metallic nanoparticles). This directs the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

  • Linker for Antibody-Drug Conjugates (ADCs): In ADCs, this molecule can serve as a stable linker to connect a potent cytotoxic drug to a monoclonal antibody. The linker's stability in circulation and its potential for controlled drug release at the target site are critical for the ADC's therapeutic index.

  • Component of PROTACs: As a PROTAC (Proteolysis Targeting Chimera) linker, it connects a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the degradation of pathogenic proteins.

  • Self-Assembling Systems: The amphiphilic nature of molecules derived from this linker can be exploited in the formation of micelles or other self-assembling structures for drug encapsulation.

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with a Targeting Ligand using this compound

This protocol describes a two-step process: first, the conjugation of this compound to the nanoparticle surface, and second, the deprotection of the tert-butyl group to expose a carboxylic acid for subsequent conjugation of a targeting ligand.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2 nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v)

  • Amine-containing targeting ligand (e.g., a peptide)

  • Washing Buffer: PBS with 0.05% Tween 20

  • Storage Buffer: PBS, pH 7.4

Step 1: Conjugation of the Linker to Nanoparticles

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in Activation Buffer.

  • Activation of the Linker: In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A molar excess of EDC and NHS over the linker is recommended (e.g., 2:1 ratio). Incubate for 15 minutes at room temperature to form the NHS-ester.

  • Coupling Reaction: Add the activated linker solution to the nanoparticle dispersion. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to the reaction mixture to block any unreacted NHS-esters. Incubate for 30 minutes.

  • Washing: Pellet the nanoparticles by centrifugation and wash three times with Washing Buffer to remove unreacted reagents. Resuspend the nanoparticles in Coupling Buffer.

Step 2: Deprotection and Conjugation of the Targeting Ligand

  • Deprotection of the tert-butyl Ester: Resuspend the linker-modified nanoparticles in the Deprotection Solution (TFA/DCM). The reaction time will depend on the specific substrate and should be monitored (e.g., 1-2 hours).

  • Removal of Deprotection Agent: Remove the TFA and DCM by evaporation under a stream of nitrogen.

  • Washing: Wash the deprotected nanoparticles three times with Coupling Buffer to remove residual acid.

  • Activation of Newly Exposed Carboxyl Groups: Resuspend the deprotected nanoparticles in Activation Buffer. Add EDC and NHS to activate the newly exposed carboxylic acid groups on the linker. Incubate for 15 minutes.

  • Coupling of Targeting Ligand: Add the amine-containing targeting ligand (dissolved in Coupling Buffer) to the activated nanoparticle suspension. React for 2-4 hours at room temperature.

  • Final Quenching and Washing: Quench the reaction with the Quenching Solution and wash the final targeted nanoparticles extensively with Washing Buffer.

  • Storage: Resuspend the final product in Storage Buffer and store at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential at each stage of the functionalization process.

  • Expected Outcome: An increase in hydrodynamic size and changes in zeta potential upon conjugation of the linker and the targeting ligand.

2. Quantification of Ligand Conjugation:

  • Method: UV-Vis Spectroscopy or Fluorescence Spectroscopy (if the ligand has a chromophore or fluorophore).

  • Procedure: Create a standard curve of the free targeting ligand. Measure the absorbance or fluorescence of the supernatant after the coupling reaction and washes to determine the amount of unconjugated ligand. The amount of conjugated ligand can be calculated by subtracting the unconjugated amount from the initial amount added.

  • Alternative Method: For peptides or proteins, a BCA or Bradford protein assay can be used on the nanoparticles after thorough washing.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles at Different Functionalization Stages

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles150 ± 50.12 ± 0.02+25 ± 3
Linker-Conjugated Nanoparticles155 ± 60.15 ± 0.03+15 ± 4
Deprotected Nanoparticles156 ± 50.16 ± 0.02-10 ± 3
Targeted Nanoparticles165 ± 70.18 ± 0.03-5 ± 2

Table 2: Quantitative Analysis of Targeting Ligand Conjugation

ParameterValue
Initial Ligand Concentration1 mg/mL
Ligand Conjugation Efficiency65%
Moles of Ligand per mg of Nanoparticles5 x 10-8 mol

Visualizations

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Targeting Ligand Conjugation NP_NH2 Amine-Functionalized Nanoparticle Linker_NP Linker-Conjugated Nanoparticle NP_NH2->Linker_NP Coupling (pH 7.4) Linker 12-(tert-butoxy)-12-oxododecanoic acid EDC_NHS1 EDC / NHS (pH 6.0) Linker->EDC_NHS1 Activation Activated_Linker NHS-ester Activated Linker EDC_NHS1->Activated_Linker Activated_Linker->Linker_NP Coupling (pH 7.4) TFA TFA / DCM Linker_NP->TFA Deprotection Deprotected_NP Carboxyl-Functionalized Nanoparticle TFA->Deprotected_NP EDC_NHS2 EDC / NHS (pH 6.0) Deprotected_NP->EDC_NHS2 Activation Activated_NP Activated Nanoparticle EDC_NHS2->Activated_NP Targeted_NP Targeted Nanoparticle Activated_NP->Targeted_NP Coupling (pH 7.4) Targeting_Ligand Amine-Containing Targeting Ligand Targeting_Ligand->Targeted_NP Coupling (pH 7.4)

Caption: Experimental workflow for nanoparticle functionalization.

Caption: Chemical conjugation pathway.

Application Notes and Protocols for the Esterification of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA) is a C12 dicarboxylic acid that serves as a key building block for various high-performance and biodegradable materials, including polymers, lubricants, and plasticizers.[1] The esterification of dodecanedioic acid is a fundamental process to produce its corresponding diesters, which have wide-ranging applications. This document provides detailed experimental protocols for the synthesis, purification, and characterization of dodecanedioic acid esters.

General Reaction Scheme: Fischer-Speier Esterification

The most common method for the esterification of dodecanedioic acid is the Fischer-Speier esterification.[2] This reaction involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst.[3][4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, and the water produced is removed, typically through azeotropic distillation with a Dean-Stark apparatus.[1][5]

Reaction: HOOC-(CH₂)₁₀-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₁₀-COO-R + 2 H₂O (Dodecanedioic Acid + Alcohol ⇌ Dodecanedioate Ester + Water)

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dodecanedioate

This protocol outlines the synthesis of diethyl dodecanedioate via Fischer esterification using ethanol.

Materials:

  • Dodecanedioic acid (DDDA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

  • Toluene (optional, for azeotropic water removal)[1]

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution[6]

  • Brine (saturated NaCl solution)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)[6]

Equipment:

  • Round-bottom flask

  • Reflux condenser[6]

  • Dean-Stark trap[1][6]

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, combine dodecanedioic acid (1 equivalent), a molar excess of absolute ethanol (10-20 equivalents), and toluene (if used).[1][6]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2–5 wt% relative to dodecanedioic acid) or p-toluenesulfonic acid to the mixture.[1][7]

  • Reflux: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap, often as an azeotrope with toluene or ethanol.[1]

  • Reaction Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap, which indicates the completion of the esterification.[1] This typically takes several hours.[7] The reaction progress can also be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1][6]

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.[6]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted dodecanedioic acid, and finally with brine.[6] An emulsion may form during the washing steps, which can often be broken by adding more brine.[1]

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[1][6]

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether and toluene, if used) and excess ethanol under reduced pressure using a rotary evaporator to obtain the crude diethyl dodecanedioate.[1]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of dialkyl dodecanedioates.

ParameterDiethyl DodecanedioateDimethyl DodecanedioateDioleyl DodecanedioateReference
Alcohol EthanolMethanolOleyl Alcohol[6][8][9]
Catalyst H₂SO₄ or p-TsOHH₂SO₄H₂SO₄[1][6][9]
Catalyst Loading 2-5 wt% of diacid~0.1 equivalents2% w/w of diacid[7][9]
Reactant Mole Ratio (Acid:Alcohol) 1:10 to 1:20Excess alcohol as solvent1:2[6][9]
Reaction Temperature Reflux (~78-110°C)Reflux (~65°C)120°C[6][9]
Reaction Time 4 hours to completion~3 hours4 hours[7][9][10]
Typical Yield ~98%HighHigh[7][9]

Purification and Characterization

Protocol 2: Purification of Dodecanedioate Esters

Crude esters may contain unreacted starting materials or by-products. Further purification can be achieved through the following methods.

  • Vacuum Distillation: For liquid esters, vacuum distillation is an effective method to separate the desired product from non-volatile impurities.[8]

  • Column Chromatography: This technique is useful for removing impurities with similar boiling points.[6][8]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude ester in a minimal amount of the eluent and load it onto the column.

    • Elute the product, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate).[8]

    • Collect fractions and analyze them by TLC to identify those containing the pure ester.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[8]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization can be an effective purification method.[8]

    • Dissolve the crude product in a minimum amount of a suitable hot solvent.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.[8]

Protocol 3: Characterization of Dodecanedioate Esters

The structure and purity of the synthesized esters should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. For diethyl dodecanedioate, characteristic signals include a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-) of the ethyl groups, along with multiplets for the methylene protons of the dodecanedioate backbone.[11]

    • ¹³C NMR: Shows the carbon skeleton of the molecule. For diethyl dodecanedioate, distinct signals will be observed for the carbonyl carbon, the methylene carbon adjacent to the oxygen, the methyl carbon of the ethyl group, and the different methylene carbons of the C12 chain.[12]

    • Sample Preparation: Dissolve 10-20 mg of the ester in a suitable deuterated solvent (e.g., CDCl₃).[12]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester group.[13] The C-O stretch will also be present between 1000-1300 cm⁻¹.[13] The absence of a broad O-H stretch from the carboxylic acid starting material indicates the completion of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC-MS is a powerful technique to assess the purity of the final product and identify any volatile impurities.[8]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of dodecanedioate esters.

Esterification_Workflow Experimental Workflow for Esterification of Dodecanedioic Acid cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants 1. Combine Reactants (Dodecanedioic Acid, Alcohol, Toluene) catalyst 2. Add Acid Catalyst (H₂SO₄ or p-TsOH) reactants->catalyst reflux 3. Heat to Reflux (Remove H₂O via Dean-Stark) catalyst->reflux monitor 4. Monitor Reaction (TLC / Water Collection) reflux->monitor cool 5. Cool Reaction Mixture monitor->cool extract 6. Liquid-Liquid Extraction (Add Ether, Wash with H₂O, NaHCO₃, Brine) cool->extract dry 7. Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Ester concentrate->crude_product purify_method 9. Purify Crude Product (e.g., Vacuum Distillation or Column Chromatography) crude_product->purify_method pure_product Pure Dodecanedioate Ester purify_method->pure_product characterize 10. Characterization (NMR, IR, GC-MS) pure_product->characterize

Caption: General workflow for the synthesis and purification of dodecanedioate esters.

References

Application Notes and Protocols for 12-(tert-butoxy)-12-oxododecanoic Acid as a Surface Modifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-(tert-butoxy)-12-oxododecanoic acid is a bifunctional linker molecule with significant potential in surface modification for drug delivery systems, biomaterials, and diagnostic platforms. Its unique structure, featuring a terminal carboxylic acid and a tert-butyl protected carboxylic acid, allows for a controlled, stepwise approach to surface functionalization. The aliphatic C12 chain provides a flexible spacer, while the terminal functional groups enable the covalent attachment of nanoparticles, surfaces, and biomolecules.

This document provides detailed protocols for the application of this compound in the surface modification of amine-functionalized nanoparticles, a common platform in drug delivery research. The protocols cover the initial covalent attachment of the linker, deprotection of the tert-butyl group, and subsequent conjugation of a model amine-containing molecule.

Key Advantages
  • Controlled Surface Chemistry: The protected carboxyl group facilitates a two-step conjugation strategy, offering precise control over the introduction of different functionalities.

  • Hydrophobic Spacer: The dodecanoic acid backbone can be used to modulate the hydrophobicity of a surface, potentially influencing interactions with biological membranes or hydrophobic drug payloads.

  • Versatile Conjugation: The terminal carboxylic acids (one free and one protected) allow for the attachment of a wide range of amine-containing molecules, such as targeting ligands, drugs, and imaging agents, through stable amide bond formation.

Experimental Data

The following tables summarize representative quantitative data obtained from the surface modification of amine-functionalized nanoparticles using this compound. These values are illustrative and may vary depending on the specific nanoparticle system and reaction conditions.

Table 1: Physicochemical Characterization of Nanoparticles

ParameterAmine-Functionalized Nanoparticles (Bare)After Attachment of LinkerAfter DeprotectionAfter Secondary Conjugation
Hydrodynamic Diameter (nm) 105 ± 3.2112 ± 3.8111 ± 4.1118 ± 4.5
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.030.16 ± 0.030.19 ± 0.04
Zeta Potential (mV) +32 ± 2.5-15 ± 1.9-38 ± 2.1-25 ± 2.3

Table 2: Surface Functionalization Efficiency

ParameterValueMethod of Determination
Linker Grafting Density ~150 linkers/nm²Thermogravimetric Analysis (TGA)
Deprotection Efficiency > 95%1H NMR of digested particles
Secondary Conjugation Yield ~75%UV-Vis analysis of fluorescently labeled conjugate

Experimental Protocols

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol describes the activation of the free carboxylic acid on the linker and its subsequent conjugation to an amine-functionalized surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica or polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: 1X PBS

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a concentration of 5-10 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF.

    • Add a 10-fold molar excess of the dissolved linker to the Activation Buffer.

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the linker.

    • Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature with gentle, continuous mixing.

  • Quenching and Washing:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and resuspend the pellet in the Washing Buffer.

    • Repeat the washing step three times to remove unreacted reagents.

  • Final Product:

    • Resuspend the purified linker-functionalized nanoparticles in the desired buffer for storage or for use in Protocol 2.

G cluster_activation Activation of Linker cluster_conjugation Conjugation to Nanoparticles Linker This compound Activated_Linker NHS-ester Activated Linker Linker->Activated_Linker Activate -COOH EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_Linker Functionalized_NP Linker-Functionalized Nanoparticles Activated_Linker->Functionalized_NP Add to NP suspension Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Functionalized_NP React with -NH2

Caption: Workflow for the covalent attachment of the linker to nanoparticles.

Protocol 2: Deprotection of the tert-Butyl Group

This protocol describes the removal of the tert-butyl protecting group to expose the terminal carboxylic acid.

Materials:

  • Linker-functionalized nanoparticles from Protocol 1

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 5% Dichloromethane (DCM) (v/v)

  • DCM

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

Procedure:

  • Deprotection Reaction:

    • Pellet the linker-functionalized nanoparticles by centrifugation and remove the supernatant.

    • Resuspend the nanoparticles in the Deprotection Solution.

    • Incubate for 1-2 hours at room temperature with occasional vortexing. Caution: Perform this step in a fume hood as TFA is corrosive and volatile.

  • Solvent Removal:

    • Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Neutralization and Washing:

    • Resuspend the nanoparticles in deionized water.

    • Slowly add the sodium bicarbonate solution to neutralize any residual acid until the pH is ~7.

    • Wash the nanoparticles three times with deionized water by centrifugation and resuspension.

  • Final Product:

    • The resulting nanoparticles are now functionalized with a terminal carboxylic acid and are ready for subsequent conjugation reactions.

G cluster_deprotection Deprotection of tert-Butyl Group cluster_neutralization Neutralization and Washing Protected_NP Linker-Functionalized Nanoparticles (Protected) Deprotected_NP Carboxyl-Terminated Nanoparticles Protected_NP->Deprotected_NP Remove tert-butyl TFA_DCM 95% TFA / 5% DCM TFA_DCM->Deprotected_NP Neutralize Add NaHCO3 to pH 7 Deprotected_NP->Neutralize Resuspend in DI Water Wash Wash 3x with Deionized Water Neutralize->Wash Final_Product Ready for Secondary Conjugation Wash->Final_Product

Caption: Workflow for the deprotection of the tert-butyl ester.

Protocol 3: Secondary Conjugation of an Amine-Containing Molecule

This protocol details the conjugation of a molecule with a primary amine to the newly exposed carboxylic acid on the nanoparticle surface.

Materials:

  • Carboxyl-terminated nanoparticles from Protocol 2

  • Amine-containing molecule (e.g., a peptide, drug, or fluorescent dye)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching and Washing Buffers as in Protocol 1

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxyl-terminated nanoparticles in the Activation Buffer to a concentration of 5-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS relative to the estimated number of surface carboxyl groups.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Washing (Optional but Recommended):

    • Wash the activated nanoparticles twice with the Activation Buffer to remove excess EDC and NHS.

  • Conjugation:

    • Immediately resuspend the activated nanoparticles in the Coupling Buffer.

    • Add the amine-containing molecule (typically a 2 to 5-fold molar excess over the available carboxyl groups).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Follow the quenching and washing steps as described in Protocol 1.

  • Final Product:

    • Resuspend the final conjugated nanoparticles in a suitable buffer for your downstream application.

G cluster_activation Activation of Surface Carboxyl Groups cluster_conjugation Conjugation of Amine-Molecule Carboxyl_NP Carboxyl-Terminated Nanoparticles Activated_NP NHS-ester Activated Nanoparticles Carboxyl_NP->Activated_NP Activate -COOH EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_NP Final_Conjugate Final Conjugated Nanoparticle Activated_NP->Final_Conjugate Add Amine-Molecule in Coupling Buffer Amine_Molecule Amine-Containing Molecule Amine_Molecule->Final_Conjugate React with -NH2

Synthetic Routes to Functionalized Long-Chain Dicarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized long-chain dicarboxylic acids (LCDAs), a class of molecules with significant applications in the development of polymers, lubricants, adhesives, and pharmaceuticals. The synthesis of these molecules, particularly with specific functionalities, presents unique challenges. Here, we detail several prominent synthetic strategies, encompassing both biotechnological and chemical methodologies.

Introduction

Long-chain dicarboxylic acids are aliphatic chains containing two carboxylic acid functional groups, typically at the termini (α,ω-dicarboxylic acids). Their utility is often defined by the length of the carbon chain and the presence of additional functional groups, which can be tailored for specific applications. The demand for sustainable and efficient methods for producing these valuable chemicals has driven the development of a diverse array of synthetic approaches.

This guide outlines four key synthetic routes:

  • Microbial Fermentation: A green and increasingly prevalent approach utilizing engineered microorganisms to convert renewable feedstocks into LCDAs.

  • Enzymatic Synthesis: The use of isolated enzymes or whole-cell systems for highly selective transformations.

  • Oxidative Cleavage of Cyclic Alkenes: A classic chemical method for producing dicarboxylic acids from readily available cyclic precursors.

  • Kolbe Electrolysis: An electrochemical method for the synthesis of symmetrical dimers from shorter-chain carboxylic acids.

Microbial Fermentation of Fatty Acids and Alkanes

Microbial fermentation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of LCDAs. This approach leverages the metabolic pathways of microorganisms, particularly the ω-oxidation pathway, to convert renewable feedstocks like fatty acids, plant oils, and alkanes into dicarboxylic acids.[1] Engineered strains of yeast, such as Candida tropicalis, and bacteria, like Escherichia coli, are commonly employed.[2][3]

Signaling Pathway: ω-Oxidation in Candida tropicalis

The ω-oxidation pathway is the primary metabolic route for the microbial conversion of fatty acids to α,ω-dicarboxylic acids. The process involves a series of enzymatic oxidation steps that occur at the terminal methyl group (the ω-carbon) of the fatty acid.

omega_oxidation Fatty_Acid Long-Chain Fatty Acid omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA Cytochrome P450 Monooxygenase (CYP) omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA Fatty Alcohol Oxidase/Dehydrogenase Dicarboxylic_Acid α,ω-Dicarboxylic Acid omega_Oxo_FA->Dicarboxylic_Acid Fatty Aldehyde Dehydrogenase

Figure 1: Simplified ω-oxidation pathway for dicarboxylic acid synthesis.

Experimental Protocol: Dodecanedioic Acid (DDA) Production using Candida tropicalis

This protocol describes the production of dodecanedioic acid (DDA) from dodecanoic acid methyl ester using a wild-type or engineered strain of Candida tropicalis.[4][5]

Materials:

  • Candida tropicalis strain (e.g., wild-type or a β-oxidation blocked mutant)

  • Yeast extract, Peptone, Glucose (for growth medium)

  • Dodecanoic acid methyl ester (substrate)

  • Tween 80 (emulsifier)

  • Mineral salts medium

  • Bioreactor with pH, temperature, and dissolved oxygen control

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. tropicalis into a flask containing a rich medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% glucose).

    • Incubate at 30°C with shaking at 150-200 rpm for 20-24 hours.[6]

  • Fermentation:

    • Sterilize the bioreactor containing the mineral salts medium.

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation conditions: temperature at 30°C, pH controlled (e.g., initially 6.0, then shifted to 7.5), and dissolved oxygen above 20%.[4]

    • After an initial growth phase on a carbon source like glucose, begin feeding the dodecanoic acid methyl ester substrate, often mixed with an emulsifier like Tween 80 to improve dispersion.[6]

    • Continue the fermentation for 5-6 days, periodically taking samples to monitor cell growth, substrate consumption, and product formation.[5]

  • Product Purification:

    • At the end of the fermentation, separate the cells from the broth by centrifugation or microfiltration.

    • Adjust the pH of the supernatant to 6.2-7.0 with an acid and heat to 85-100°C to dissolve the monosalt of the dicarboxylic acid.[7][8]

    • Cool the solution to crystallize the monosalt.

    • Filter the crystals and redissolve in water.

    • Acidify the solution to a pH of 2.0-4.0 to precipitate the dicarboxylic acid.[7]

    • Filter, wash with water, and dry the purified dicarboxylic acid.

Quantitative Data: Microbial Production of LCDAs
MicroorganismSubstrateProductTiter (g/L)Yield (g/g)Reference
Candida tropicalisDodecanoic acid methyl esterDodecanedioic acid (C12)660.8[4][9]
Candida tropicalis (engineered)n-HexadecaneHexadecanedioic acid (C16)29.3-[3]
Candida tropicalis (engineered)Oleic acidOctadecenedioic acid (C18:1)100-[3]
E. coli (engineered)Myristic acidTetradecanedioic acid (C14)0.41-[10]

Enzymatic Synthesis

Enzymatic synthesis offers a highly selective route to functionalized LCDAs, often as part of a multi-step cascade. This can involve the use of isolated enzymes or whole-cell biocatalysts expressing multiple enzymes.[7]

Experimental Workflow: Multi-Enzyme Cascade for Sebacic Acid

This workflow describes the synthesis of sebacic acid (a C10 dicarboxylic acid) from ricinoleic acid using a multi-enzyme cascade.[7]

enzymatic_synthesis Ricinoleic_Acid Ricinoleic Acid Hydroxy_Acid ω-Hydroxycarboxylic Acid Ricinoleic_Acid->Hydroxy_Acid Hydratase/Oxidoreductase Keto_Acid ω-Oxo Acid Hydroxy_Acid->Keto_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Sebacic Acid Keto_Acid->Dicarboxylic_Acid Baeyer-Villiger Monooxygenase & Esterase

Figure 2: Multi-enzyme cascade for sebacic acid synthesis.

Protocol: Enzymatic Synthesis of ω-Hydroxy Fatty Acids

This protocol outlines the synthesis of ω-hydroxy fatty acids, which are precursors to dicarboxylic acids, using an engineered Saccharomyces cerevisiae strain.[11]

Materials:

  • Engineered S. cerevisiae strain expressing a cytochrome P450 monooxygenase (e.g., CYP52M1) and a reductase.

  • Yeast growth medium (e.g., YPD).

  • Fermentation medium.

  • Fatty acid substrate (e.g., palmitic acid).

  • Bioreactor and analytical equipment (GC-MS, HPLC).

Procedure:

  • Strain Cultivation:

    • Grow the engineered yeast strain in a suitable growth medium to obtain sufficient biomass.

  • Biotransformation:

    • Resuspend the yeast cells in the fermentation medium in a bioreactor.

    • Add the fatty acid substrate to the culture.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with adequate aeration.

  • Product Extraction and Analysis:

    • After the reaction period (e.g., 24-48 hours), acidify the culture broth and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products by GC-MS or HPLC to determine the yield and purity of the ω-hydroxy fatty acid.

Quantitative Data: Enzymatic Synthesis of Functionalized LCDAs
Enzyme SystemSubstrateProductYieldReference
Multi-enzyme cascade (E. coli)Oleic AcidSebacic Acid (C10)Not specified[7]
Laccase10-oxo-cis-12,cis-15-octadecadienoic acidSebacic acid (C10)35% (mol/mol)[12]
Engineered S. cerevisiaeGlucose (de novo)ω-Hydroxy C16/C18 fatty acids347 mg/L[4][11]

Oxidative Cleavage of Cyclic Alkenes

Oxidative cleavage of the double bond in cyclic alkenes is a well-established chemical method for the synthesis of α,ω-dicarboxylic acids. Ozonolysis, followed by an oxidative workup, is a common and efficient way to achieve this transformation.

Reaction Pathway: Ozonolysis of Cyclododecene

The ozonolysis of cyclododecene proceeds through the formation of an ozonide intermediate, which is then cleaved and oxidized to yield dodecanedioic acid.

ozonolysis Cyclododecene Cyclododecene Ozonide Ozonide Intermediate Cyclododecene->Ozonide 1. O3, CH2Cl2/MeOH, -78°C Dodecanedioic_Acid Dodecanedioic Acid Ozonide->Dodecanedioic_Acid 2. H2O2, H+ kolbe_electrolysis Monomethyl_Adipate Monomethyl Adipate Radical Carboxylate Radical Monomethyl_Adipate->Radical Anodic Oxidation (-e-) Alkyl_Radical Alkyl Radical Radical->Alkyl_Radical Decarboxylation (-CO2) Dimethyl_Sebacate Dimethyl Sebacate Alkyl_Radical->Dimethyl_Sebacate Dimerization

References

Application Notes and Protocols for the Synthesis of Long-Acting GLP-1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of long-acting glucagon-like peptide-1 (GLP-1) analogs. These protocols are intended to guide researchers in the development of novel therapeutics for type 2 diabetes and obesity by extending the short half-life of native GLP-1.

Introduction to Long-Acting GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[1][2][] Upon nutrient intake, GLP-1 is released from intestinal L-cells and potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][4][5] These multifaceted actions make the GLP-1 receptor (GLP-1R) a prime target for the treatment of type 2 diabetes and obesity.[6][7]

However, the therapeutic utility of native GLP-1 is severely limited by its very short in vivo half-life of less than two minutes.[2][8][9] This rapid inactivation is primarily due to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and subsequent renal clearance. To overcome this limitation, several strategies have been developed to create long-acting GLP-1 analogs with improved pharmacokinetic profiles, allowing for less frequent administration, from once-daily to once-weekly, thereby improving patient compliance.[2][]

The main strategies to prolong the half-life of GLP-1 analogs include:

  • Fatty Acid Acylation: Attaching a fatty acid side chain to the peptide backbone to promote reversible binding to serum albumin.[10][11]

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide to increase its hydrodynamic radius and shield it from enzymatic degradation and renal clearance.[12][13]

  • Albumin Fusion: Genetically fusing the GLP-1 analog to human serum albumin (HSA) or an albumin-binding domain (ABD) to create a large protein with a long circulatory half-life.[8][14][15]

This document will detail the synthesis and evaluation of GLP-1 analogs developed through these modification strategies.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists exert their effects by activating the GLP-1R, a class B G protein-coupled receptor (GPCR).[4][7] The primary signaling cascade initiated upon agonist binding is the Gαs/cAMP pathway.[6][7] Activation of the GLP-1R leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[16][17] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), leading to a cascade of downstream events in pancreatic β-cells that enhance glucose-stimulated insulin secretion.[4][16] The signaling pathway also involves other effectors, including the Gαq pathway and β-arrestin recruitment, which can influence receptor internalization and desensitization.[6][17]

GLP_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Analog GLP-1 Analog GLP-1R GLP-1 Receptor GLP-1_Analog->GLP-1R Binds G_Protein Gαs GLP-1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes Epac->Insulin_Exocytosis Promotes

Figure 1: Simplified GLP-1 Receptor Signaling Pathway.

Synthesis Strategies and Protocols

Strategy 1: Fatty Acid Acylation

Fatty acid acylation is a clinically validated strategy for extending the half-life of GLP-1 analogs. Liraglutide and semaglutide are prominent examples.[10][11] This method involves attaching a long-chain fatty acid (e.g., C16 palmitic acid in liraglutide) or a fatty diacid (e.g., C18 octadecanedioic acid in semaglutide) to a lysine residue in the peptide sequence, often via a linker.[11][18][19] The acyl chain facilitates reversible binding to serum albumin, forming a circulating depot that protects the analog from degradation and slows its clearance.[10][11][19]

The synthesis of acylated GLP-1 analogs is typically performed using Solid-Phase Peptide Synthesis (SPPS).[18][19][20] The peptide backbone is assembled on a solid support, and the fatty acid moiety is coupled to a specific lysine residue either during or after the main chain elongation.

SPPS_Acylation_Workflow cluster_loop Start Start: Resin Support Load_AA1 1. Load First Protected Amino Acid to Resin Start->Load_AA1 Deprotection1 2. Fmoc Deprotection Load_AA1->Deprotection1 Coupling_Loop 3. Sequential Coupling of Protected Amino Acids Deprotection1->Coupling_Loop Deprotection2 4. Fmoc Deprotection Coupling_Loop->Deprotection2 Lys_Deprotection 5. Orthogonal Deprotection of Lysine Side Chain Deprotection2->Coupling_Loop Repeat for each AA Deprotection2->Lys_Deprotection Acylation 6. Couple Fatty Acid-Linker Moiety to Lysine Lys_Deprotection->Acylation Final_Deprotection 7. Final N-terminal Deprotection Acylation->Final_Deprotection Cleavage 8. Cleave Peptide from Resin Final_Deprotection->Cleavage Purification 9. HPLC Purification Cleavage->Purification Characterization 10. Characterization (MS, HPLC) Purification->Characterization End End: Purified Acylated GLP-1 Analog Characterization->End Albumin_Fusion_Workflow Start Start: Gene Design Gene_Synthesis 1. Synthesize Codon-Optimized Gene (GLP-1-Linker-HSA) Start->Gene_Synthesis Cloning 2. Clone into Expression Vector Gene_Synthesis->Cloning Transformation 3. Transform Host Cells (e.g., CHO, Pichia) Cloning->Transformation Selection 4. Select Stable Clones Transformation->Selection Expression 5. Large-Scale Culture and Protein Expression Selection->Expression Harvest 6. Harvest Cell Supernatant Expression->Harvest Purification 7. Affinity Chromatography (e.g., Ni-NTA, Blue Sepharose) Harvest->Purification Characterization 8. Characterization (SDS-PAGE, Western Blot) Purification->Characterization End End: Purified GLP-1 Fusion Protein Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Mono-tert-butyl Esterification of Dodecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the mono-tert-butyl esterification of dodecanedioic acid. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mono-tert-butyl esterification of dodecanedioic acid?

A1: The primary challenges are achieving high selectivity for the mono-ester over the di-ester and unreacted starting material, and obtaining a high yield of the desired product. Dodecanedioic acid has two identical carboxylic acid groups, making it susceptible to esterification at both ends.

Q2: What are some common methods for the mono-tert-butyl esterification of dodecanedioic acid?

A2: Common methods include:

  • Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst with tert-butanol.[1][2]

  • Trifluoroacetic Anhydride (TFAA) with Lithium Chloride (LiCl): This method has been shown to enhance mono-selectivity for long-chain dicarboxylic acids.[3][4]

  • Di-tert-butyl dicarbonate ((Boc)₂O): Used in the presence of a catalyst like DMAP.

Q3: What are the typical side products in a DCC/DMAP-mediated esterification?

A3: The most common side product is N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[2][5] This rearrangement can become a significant issue, especially with sterically hindered alcohols or when the reaction is slow.[5] Another potential side product is the di-tert-butyl dodecanedioate.

Q4: How can I purify the mono-tert-butyl dodecanedioate?

A4: Purification is typically achieved through column chromatography on silica gel.[6] A gradient elution, for example, with ethyl acetate in hexane, can effectively separate the mono-ester from the di-ester, unreacted dodecanedioic acid, and dicyclohexylurea (DCU), the byproduct of DCC.[6] Washing the reaction mixture with dilute acid and base can also help remove DMAP and unreacted acid.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the mono-tert-butyl esterification of dodecanedioic acid, particularly when using the DCC/DMAP method.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of Mono-ester Formation of Di-ester: The stoichiometry of the reagents may favor di-esterification.- Carefully control the molar ratio of dodecanedioic acid to tert-butanol. Using a slight excess of the diacid can favor mono-esterification.- Consider alternative methods like the LiCl-driven approach which has shown high mono-selectivity for similar long-chain diacids.[3][4]
Formation of N-acylurea byproduct: The reaction between the activated carboxylic acid and DCC is slow, leading to rearrangement.[2][5]- Ensure DMAP is used in catalytic amounts (3-10 mol%) to accelerate the esterification.[1]- Maintain a low reaction temperature (starting at 0°C) to minimize the rearrangement.[1]- Consider adding the alcohol before DCC to allow for faster trapping of the activated intermediate.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time if necessary. A typical reaction time is 24 hours.[6]
Presence of Insoluble White Precipitate Dicyclohexylurea (DCU) formation: DCU is a byproduct of the reaction with DCC and is insoluble in many organic solvents.- DCU can be removed by filtration after the reaction is complete.[6]- To further remove residual DCU, dissolving the crude product in a suitable solvent and filtering again, or precipitation from a different solvent system can be effective.[8]
Difficulty in Purification Similar Polarity of Products: The mono-ester, di-ester, and starting material can have close Rf values on TLC, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation.[6]- Acid-base extraction can be used to remove the unreacted dicarboxylic acid before chromatography.

Data Presentation

Table 1: Comparison of Reported Yields for Mono-tert-butylation of Long-Chain Dicarboxylic Acids

Dicarboxylic AcidMethodYield of Mono-esterReference
Dodecanedioic AcidDCC, DMAP, tert-butanol in THF50%[6]
Octadecanedioic AcidN,N-dimethylformamide di-tert-butyl acetal57%[9][10]
Octadecanedioic AcidChlorination followed by reaction with tert-butanol39%[9][10]
Octadecanedioic AcidFrom mono-benzyl ester precursor>75%[9][10]
Octadecanedioic AcidTFAA, LiCl, tert-butanol in THF79% (50:1 mono:di selectivity)[3]

Experimental Protocols

Protocol 1: Mono-tert-butyl Esterification of Dodecanedioic Acid using DCC and DMAP

This protocol is based on the Steglich esterification method.

Materials:

  • Dodecanedioic acid

  • tert-butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve dodecanedioic acid (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous THF.

  • Add tert-butanol (1.0-1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure mono-tert-butyl dodecanedioate.[6]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Dodecanedioic Acid & DMAP in THF add_tBuOH Add tert-butanol start->add_tBuOH cool Cool to 0°C add_tBuOH->cool add_DCC Add DCC solution cool->add_DCC react Stir at RT for 24h add_DCC->react filter_DCU Filter DCU react->filter_DCU Reaction Complete concentrate1 Concentrate Filtrate filter_DCU->concentrate1 extract Aqueous Work-up (HCl, NaHCO3, Brine) concentrate1->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Mono-tert-butyl Dodecanedioate chromatography->product

Caption: Experimental workflow for the mono-tert-butyl esterification of dodecanedioic acid.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Mono-ester? diester High Di-ester Formation start->diester Check product mixture n_acylurea N-acylurea Byproduct start->n_acylurea Identify byproducts incomplete Incomplete Reaction start->incomplete Check starting material stoichiometry Adjust Stoichiometry (Acid:Alcohol ratio) diester->stoichiometry alt_method Consider Alternative Method (e.g., LiCl/TFAA) diester->alt_method temp_control Lower Reaction Temp (start at 0°C) n_acylurea->temp_control dmap_catalysis Ensure Catalytic DMAP n_acylurea->dmap_catalysis monitor_time Monitor Reaction by TLC & Extend Time incomplete->monitor_time

Caption: Troubleshooting guide for low yield in mono-tert-butyl esterification.

References

purification of crude 12-(tert-butoxy)-12-oxododecanoic acid by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 12-(tert-butoxy)-12-oxododecanoic Acid

Welcome to the technical support center for the purification of crude this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a mono-protected long-chain dicarboxylic acid. It is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1]

Q2: What are the typical impurities I might encounter in crude this compound?

A2: Common impurities can include the starting material, dodecanedioic acid, the corresponding di-tert-butyl ester, and residual reagents from the synthesis, such as coupling agents or catalysts.[2][3]

Q3: What is a good starting solvent system for the TLC analysis of this compound?

A3: A common starting solvent system for moderately polar compounds like this is a mixture of hexanes and ethyl acetate.[4] A 1:1 mixture can be a good starting point, with the ratio adjusted to achieve the desired separation. For acidic compounds that may streak, adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can improve the spot shape.[4][5]

Q4: What is the ideal Rf (retention factor) I should aim for on a TLC plate before running a column?

A4: For effective separation by flash column chromatography, the desired compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[4] This generally provides a good balance between resolution and elution time.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product elutes too quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Poor separation of the product from impurities - The chosen solvent system has poor selectivity. - The column was overloaded with the crude sample. - The column was packed improperly, leading to channeling.- Re-optimize the solvent system using TLC to maximize the difference in Rf values between your product and the impurities. - Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude sample weight ratio of at least 30:1. - Ensure the column is packed uniformly without any cracks or air bubbles. The silica bed should be level.[6]
Streaking or tailing of the product spot/band The carboxylic acid group is interacting strongly with the acidic silica gel.[5]Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[4][5]
The collected fractions are very dilute The product is eluting over a large volume of solvent.Once the product starts to elute, you can try slightly increasing the polarity of the mobile phase to speed up its elution and concentrate it into fewer fractions.[7]
The product appears to have decomposed on the column The compound may be unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before developing. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[7]

Experimental Protocols

Thin Layer Chromatography (TLC) Analysis

A TLC analysis should be performed to determine the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate, with 0.5% acetic acid).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Optimization: Adjust the solvent ratio until the desired product has an Rf of approximately 0.25-0.35 and is well-separated from any impurities.

Column Chromatography Purification

The following is a general protocol for the purification of 1 g of crude this compound.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase, starting with a lower polarity. A suggested starting point is 20% ethyl acetate in hexanes (containing 0.5% acetic acid).[2]

    • Gradually increase the polarity of the mobile phase to 40% ethyl acetate in hexanes to elute the product.[2]

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% Acetic AcidA gradient of 20% to 40% ethyl acetate is a good starting point.[2]
TLC Rf of Pure Product 0.25 - 0.35For optimal separation.[4]
Silica Gel to Crude Ratio 30:1 to 100:1 (by weight)Higher ratios provide better separation.
Sample Loading Wet or Dry LoadingDry loading is preferred for samples with poor solubility in the mobile phase.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc TLC Optimization pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_peak_shape Peak Shape Issues start Problem with Purification? poor_sep Poor Separation? start->poor_sep elution_problem Product Elution Problem? start->elution_problem streaking Streaking or Tailing? start->streaking overloaded Overloaded Column? poor_sep->overloaded Yes poor_sep->elution_problem No reduce_load Reduce Sample Load overloaded->reduce_load Yes reoptimize_tlc Re-optimize TLC overloaded->reoptimize_tlc No no_elution No Elution? elution_problem->no_elution Yes too_fast Elutes Too Fast? elution_problem->too_fast No increase_polarity Increase Solvent Polarity no_elution->increase_polarity decrease_polarity Decrease Solvent Polarity too_fast->decrease_polarity add_acid Add 0.5% Acetic Acid to Eluent streaking->add_acid Yes

References

common side reactions in the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 12-(tert-butoxy)-12-oxododecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common laboratory-scale synthesis involves the direct mono-esterification of dodecanedioic acid with tert-butanol. This is often achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1]

Q2: What are the primary side products I should be aware of during the synthesis?

The two most common side products are the di-tert-butyl dodecanedioate, resulting from esterification at both ends of the dicarboxylic acid, and dicyclohexylurea (DCU) if DCC is used as the coupling agent. DCU is an insoluble byproduct that can complicate purification.[1][2]

Q3: How can I minimize the formation of the di-ester byproduct?

Minimizing the formation of the di-ester is crucial for achieving a good yield of the desired mono-ester. Strategies to improve selectivity include:

  • Stoichiometric control: Using a limited amount of tert-butanol and the coupling agent. However, this can be challenging and may lead to incomplete conversion of the starting material.

  • Specialized reagents: A highly selective method utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to promote mono-esterification. LiCl is believed to shield one of the carboxylic acid groups, thus favoring the formation of the mono-ester.[3]

  • Heterogeneous catalysis: Using catalysts like ion-exchange resins or alumina can selectively promote mono-esterification.[4][5][6]

Q4: I am having trouble removing the dicyclohexylurea (DCU) byproduct. What should I do?

DCU is notoriously difficult to remove due to its low solubility in many common organic solvents. The primary method for its removal is filtration.[1] If DCU is still present after filtration, recrystallization or column chromatography of the desired product may be necessary. An alternative approach is to use a different coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl), whose urea byproduct is water-soluble and can be easily removed with an aqueous workup.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired mono-ester Formation of significant amounts of di-tert-butyl dodecanedioate.- Utilize a selective mono-esterification protocol, such as the TFAA/LiCl method.[3]- Employ stoichiometric control of reagents, though this may require optimization.- Consider using a heterogeneous catalyst like an ion-exchange resin.[4]
Incomplete reaction.- Increase reaction time.- Ensure the coupling agent is fresh and active.
Product is contaminated with a white, insoluble solid The insoluble solid is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[1]- Filter the reaction mixture thoroughly to remove the DCU precipitate.[1]- If DCU persists, purify the product by column chromatography or recrystallization.- In future syntheses, consider replacing DCC with EDC.HCl, as its urea byproduct is water-soluble and easily removed.[2]
Purification by column chromatography is difficult The mono-ester, di-ester, and starting di-acid have similar polarities.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider converting the unreacted carboxylic acid groups to a more polar derivative to facilitate separation.
The reaction is not selective, yielding a mixture of products The two carboxylic acid groups of dodecanedioic acid have similar reactivity.- Employ a synthetic strategy that avoids selectivity issues, such as starting with a mono-protected dicarboxylic acid derivative (e.g., a mono-benzyl ester).[7][8]

Experimental Protocols

Protocol 1: Synthesis using DCC and DMAP

This protocol is adapted from a general procedure for the synthesis of mono-tert-butyl dodecanedioate.[1]

  • Reaction Setup: In a round-bottom flask, dissolve dodecanedioic acid (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Add tert-butanol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Coupling Reaction: Cool the mixture to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Selective Mono-esterification using TFAA and LiCl

This protocol is based on a method developed for the selective mono-esterification of long-chain dicarboxylic acids.[3]

  • Reaction Setup: In a reaction vessel, suspend dodecanedioic acid (1 equivalent) and lithium chloride (1 equivalent) in a suitable solvent.

  • Activation: Add trifluoroacetic anhydride (TFAA) to the suspension.

  • Esterification: Add tert-butanol to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature until completion, monitoring by a suitable method (e.g., TLC or LC-MS).

  • Workup: Quench the reaction and perform an aqueous workup to remove any water-soluble components.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Synthesis_Pathway cluster_DCC DCC Coupling DDA Dodecanedioic Acid MonoEster 12-(tert-butoxy)-12- oxododecanoic acid DDA->MonoEster tert-butanol, DCC, DMAP DiEster Di-tert-butyl dodecanedioate DDA->DiEster Side Reaction (Excess tert-butanol/DCC) DCU Dicyclohexylurea (insoluble byproduct) DCC_reagent DCC DCC_reagent->DCU Reacts with H2O or carboxylic acid

Caption: Main synthesis pathway and side reactions.

Troubleshooting_Logic Start Start Synthesis CheckPurity Check Product Purity Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield No InsolubleSolid Insoluble Solid Present? CheckPurity->InsolubleSolid Yes PureProduct Pure Product LowYield->PureProduct No DiEsterImpurity Di-ester Impurity LowYield->DiEsterImpurity Yes InsolubleSolid->LowYield No DCU_Impurity DCU Impurity InsolubleSolid->DCU_Impurity Yes OptimizeSelectivity Optimize for Selectivity (e.g., TFAA/LiCl method) DiEsterImpurity->OptimizeSelectivity FilterAndPurify Filter and Purify (Column Chromatography) DCU_Impurity->FilterAndPurify FilterAndPurify->CheckPurity UseEDC Consider using EDC.HCl instead of DCC

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Scale-Up Production of 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 12-(tert-butoxy)-12-oxododecanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Monoester - Incomplete Reaction: Insufficient reaction time or temperature. - Suboptimal Reagent Stoichiometry: Incorrect ratio of dodecanedioic acid to tert-butanol or activating agents. - Catalyst Inactivity: Deactivated or insufficient amount of catalyst (e.g., DMAP, acid catalyst).- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize Stoichiometry: Carefully control the molar ratios of reactants. An excess of tert-butanol may be used to drive the reaction forward. - Catalyst Management: Use a fresh, active catalyst in the appropriate amount. For acid-catalyzed reactions, ensure anhydrous conditions.
High Levels of Diester By-product - Lack of Selectivity: Both carboxylic acid groups of dodecanedioic acid are esterified. This is a common challenge in mono-esterification of symmetrical dicarboxylic acids.[1][2]- Stoichiometric Control: Use a controlled amount of the esterifying agent. - Selective Activation: Employ methods that favor mono-esterification, such as using a bulky protecting group on one end or specialized catalysts. A highly selective one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been reported to significantly enhance monoester selectivity.[3] - Enzymatic Esterification: Consider using lipases for higher selectivity under milder conditions.
Difficult Purification - Similar Polarity of Monoester, Diester, and Diacid: Co-elution during column chromatography makes separation challenging. - Formation of Emulsions during Workup: Can lead to product loss.- pH Adjustment and Extraction: Exploit the acidic nature of the unreacted carboxyl group. At a specific pH, the monoester can be separated from the diester and diacid through extraction with an appropriate organic solvent. - Crystallization: Utilize differences in solubility for purification through recrystallization. Converting the monoester to a salt can sometimes facilitate purification.[4] - Chromatography Optimization: Use high-performance liquid chromatography (HPLC) with an appropriate stationary and mobile phase for better separation. A method using an Agilent ZORBAX SB-C18 column with a gradient of 0.1% phosphoric acid and acetonitrile has been described for purity analysis.[5]
Reaction Stalls or Proceeds Slowly at Scale - Poor Mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences.[6] - Mass Transfer Limitations: Slower diffusion rates of reactants in larger volumes. - Heat Transfer Issues: Difficulty in maintaining uniform temperature throughout the larger reaction mass.[6]- Mechanical Agitation: Ensure efficient and vigorous stirring appropriate for the reactor size. - Solvent Selection: Choose a solvent that ensures good solubility of all reactants and reagents. - Temperature Control: Implement a robust temperature control system for the reactor.
Inconsistent Crystal Form - Changes in Crystallization Conditions: Variations in solvent, temperature, and cooling rate during scale-up can lead to different crystal forms.[6]- Controlled Crystallization: Develop a standardized and well-controlled crystallization protocol. Seeding with crystals of the desired form can promote consistency.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: Common synthetic routes include:

  • Direct Esterification with DCC/DMAP: Dodecanedioic acid is reacted with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Acid-Catalyzed Esterification: Using a strong acid catalyst like sulfuric acid with an excess of tert-butanol. However, this method can lead to significant diester formation.

  • Transesterification: Reaction of a dimethyl or diethyl ester of dodecanedioic acid with potassium tert-butoxide.

  • Highly Selective Mono-esterification with TFAA/LiCl: A recent method utilizing trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has shown high selectivity for mono-esterification of long-chain dicarboxylic acids.[3]

Q2: How can I minimize the formation of the di-tert-butyl dodecanedioate by-product?

A2: Minimizing the diester by-product is a key challenge. Strategies include:

  • Stoichiometric control of the tert-butylating agent.

  • Using a large excess of the dicarboxylic acid relative to the alcohol, although this can be economically inefficient.

  • Employing a highly selective synthetic method , such as the TFAA/LiCl protocol, which has been reported to achieve mono- to di-ester ratios of up to 50:1 for similar long-chain dicarboxylic acids.[3]

Q3: What are the recommended purification techniques for large-scale production?

A3: For industrial-scale purification, a combination of techniques is often employed:

  • Extraction: Utilizing pH adjustments to selectively extract the monoester.

  • Crystallization: A cost-effective method for obtaining high-purity product. This may involve forming a salt of the monoester to improve crystallization and purity.[4]

  • Preparative Chromatography: While effective, it can be expensive for large quantities. It is often used for final polishing if very high purity is required.

Q4: Are there any specific safety precautions I should take during scale-up?

A4: Yes, scaling up chemical reactions introduces new safety considerations:

  • Exothermic Reactions: Esterification reactions can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent runaways.[6]

  • Reagent Handling: Reagents like DCC are allergens, and TFAA is corrosive. Use appropriate personal protective equipment (PPE) and handling procedures.

  • Pressure Build-up: If the reaction is heated in a closed system, ensure adequate pressure relief measures are in place.

Data Presentation

Table 1: Comparison of Synthetic Methods for Mono-tert-butylation of Dodecanedioic Acid (Illustrative Data)

MethodKey ReagentsTypical Yield of MonoesterSelectivity (Mono:Di)Key AdvantagesKey Disadvantages
DCC/DMAPDodecanedioic acid, tert-butanol, DCC, DMAP~50%ModerateMild reaction conditionsDCC is toxic; DCU by-product removal
Acid CatalysisDodecanedioic acid, tert-butanol, H₂SO₄VariableLow to ModerateInexpensive reagentsHarsh conditions; low selectivity
TFAA/LiClDodecanedioic acid, tert-butanol, TFAA, LiClHigh (e.g., up to 84% for similar acids)[3]Very High (e.g., up to 50:1)[3]High selectivity; one-step reactionTFAA is corrosive and expensive

Experimental Protocols

Protocol 1: Synthesis of this compound using DCC/DMAP (Lab Scale)

  • Reaction Setup: In a round-bottom flask, dissolve dodecanedioic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Addition of Alcohol: Add tert-butanol (1.2 eq) to the solution.

  • Initiation: Cool the mixture to 0°C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Highly Selective Mono-tert-butylation using TFAA/LiCl (Based on a similar reported procedure[3])

  • Reaction Setup: To a solution of dodecanedioic acid (1.0 eq) and lithium chloride (LiCl, 1.5 eq) in anhydrous tetrahydrofuran (THF), add tert-butanol (1.6 eq).

  • Reagent Addition: Cool the mixture to 0°C and slowly add trifluoroacetic anhydride (TFAA, 2.4 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product DDA Dodecanedioic Acid Reaction Esterification Reaction DDA->Reaction tBuOH tert-Butanol tBuOH->Reaction Reagents Activating Agents / Catalyst (e.g., DCC/DMAP or TFAA/LiCl) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Filtration By-product Filtration (if applicable) Workup->Filtration Chromatography Column Chromatography / Crystallization Filtration->Chromatography FinalProduct This compound Chromatography->FinalProduct Troubleshooting_Logic Start Low Yield or Purity Issue CheckPurity Analyze Crude Product by HPLC/TLC Start->CheckPurity HighDiester High Diester Content? CheckPurity->HighDiester Purity Issue IncompleteReaction Incomplete Reaction? CheckPurity->IncompleteReaction Yield Issue OptimizeSelectivity Optimize for Selectivity: - Adjust Stoichiometry - Use Selective Method (e.g., TFAA/LiCl) HighDiester->OptimizeSelectivity Yes ImprovePurification Improve Purification: - pH-based Extraction - Recrystallization HighDiester->ImprovePurification No OptimizeReaction Optimize Reaction Conditions: - Increase Reaction Time/Temp - Check Catalyst Activity IncompleteReaction->OptimizeReaction Yes

References

Technical Support Center: Preventing Hydrolysis of tert-Butyl Esters During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing tert-butyl (t-Bu) ester protecting groups. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted hydrolysis of tert-butyl esters during reaction workup.

Frequently Asked Questions (FAQs)

Q1: Under what conditions are tert-butyl esters susceptible to hydrolysis?

Tert-butyl esters are highly stable under neutral and basic conditions but are sensitive to acidic conditions, which can lead to their hydrolysis.[1] The cleavage is catalyzed by acids and proceeds through a mechanism involving the formation of a stable tertiary carbocation.[1][2] Factors that increase the rate of hydrolysis include stronger acids, higher acid concentrations, and elevated temperatures.[3] While generally stable to bases, some instances of hydrolysis under specific non-aqueous basic conditions have been reported.[4]

Q2: I suspect my tert-butyl ester is hydrolyzing during the aqueous workup. What are the signs?

Unintended hydrolysis of your tert-butyl ester will typically manifest as a lower-than-expected yield of your desired product and the reappearance of the corresponding carboxylic acid starting material.[5] This can be confirmed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): You may observe a new, more polar spot that corresponds to the carboxylic acid.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum of your crude product might show peaks characteristic of the carboxylic acid.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to detect the mass of the hydrolyzed carboxylic acid.[3]

Q3: Which steps in a typical aqueous workup pose the greatest risk for tert-butyl ester hydrolysis?

The primary risk for hydrolysis comes from any step involving an acidic aqueous solution.[6] This includes:

  • Acidic Quench: Adding an acidic solution to neutralize a basic reaction mixture.

  • Acidic Washes: Using dilute acid to remove basic impurities. Even mildly acidic conditions (pH < 4) can potentially cause some hydrolysis, especially with prolonged exposure.[6]

It is crucial to minimize the contact time between the tert-butyl ester-containing organic layer and any acidic aqueous phase.[5]

Q4: How can I design a workup procedure to minimize or prevent the hydrolysis of my tert-butyl ester?

To prevent hydrolysis, the key is to avoid or minimize contact with acidic aqueous solutions. Consider the following strategies:

  • Neutral or Mildly Basic Washes: If your reaction conditions permit, use neutral (water) or mildly basic (saturated sodium bicarbonate) aqueous solutions for washing. Tert-butyl esters are generally stable under these conditions.[1]

  • Use of Saturated Sodium Bicarbonate: This is often the preferred method for neutralizing residual acid catalysts. It is basic enough to neutralize the acid but generally not strong enough to cause significant ester hydrolysis under normal workup conditions.[5][7]

  • Brine Washes: Washing with a saturated aqueous solution of sodium chloride (brine) can help to remove water from the organic layer and reduce the solubility of your product in the aqueous phase, which can be beneficial if your product has some water solubility.[5][7]

  • Minimize Contact Time: Perform all aqueous extraction and washing steps as quickly and efficiently as possible.[5] Do not let the layers sit in the separatory funnel for extended periods.

  • Low Temperature: Perform the workup at a reduced temperature (e.g., in an ice bath) to slow down the rate of any potential acid-catalyzed hydrolysis.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the workup of reactions containing tert-butyl esters.

Problem Potential Cause Recommended Solution
Low yield of tert-butyl ester product and presence of carboxylic acid. Acid-catalyzed hydrolysis during workup. Neutralize any acidic components with a cold, saturated solution of sodium bicarbonate.[7] Minimize the time the organic layer is in contact with any aqueous phase. Perform the workup at a lower temperature.
Emulsion formation during extraction with basic solutions. Formation of carboxylate salts. If some hydrolysis has occurred, the resulting carboxylic acid can form a salt with the basic wash, acting as a surfactant. Add brine to help break the emulsion.
Difficulty removing a water-soluble carboxylic acid byproduct. High polarity of the hydrolyzed product. If some hydrolysis is unavoidable and the resulting carboxylic acid is partially soluble in the organic layer, perform multiple washes with a cold, mildly basic solution to extract the carboxylate salt into the aqueous phase. Saturating the aqueous phase with NaCl can also help.[7]

Experimental Protocols

Standard Workup Protocol to Prevent tert-Butyl Ester Hydrolysis

This protocol is a general guideline for the aqueous workup of a reaction mixture containing a tert-butyl ester, where an acidic catalyst was used.

Materials:

  • Reaction mixture containing the tert-butyl ester in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5°C.

  • Saturated aqueous sodium chloride (brine) solution, cooled to 0-5°C.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flask.

Procedure:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath.[5]

  • Quenching and Neutralization: Slowly and carefully add the cold, saturated NaHCO₃ solution to the reaction mixture with stirring to neutralize the acid catalyst.[7][8] Be cautious of gas evolution (CO₂).[5]

  • Extraction: Transfer the mixture to a separatory funnel. If layers do not separate well, add more organic solvent or brine.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with another portion of cold, saturated NaHCO₃ solution, followed by a wash with cold brine.[5] This helps to remove any remaining water and inorganic salts.[5]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄).[5][7] Swirl the flask until the drying agent no longer clumps.

  • Isolation: Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

Visual Guides

Hydrolysis_Mechanism ester tert-Butyl Ester protonated_ester Protonated Ester ester->protonated_ester Protonation proton H+ carbocation tert-Butyl Cation protonated_ester->carbocation Cleavage acid Carboxylic Acid protonated_ester->acid Loss of tert-butyl cation isobutylene Isobutylene carbocation->isobutylene Elimination of H+

Caption: Acid-catalyzed hydrolysis of a tert-butyl ester.

Workup_Decision_Tree start Reaction Complete acid_present Is an acid catalyst present? start->acid_present neutralize Neutralize with cold sat. NaHCO3 solution acid_present->neutralize Yes direct_wash Wash with cold water and/or brine acid_present->direct_wash No wash_brine Wash with cold brine neutralize->wash_brine dry Dry organic layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate direct_wash->dry

Caption: Decision tree for tert-butyl ester workup.

References

Technical Support Center: Troubleshooting Low Reactivity of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the low reactivity of carboxylic acid groups. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during amide and ester bond formation. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my carboxylic acid not reacting with my amine/alcohol?

Direct reaction between a carboxylic acid and an amine or alcohol is often slow and inefficient. This low reactivity is due to several factors:

  • Poor Leaving Group: The hydroxyl (-OH) group of a carboxylic acid is a poor leaving group. For a nucleophilic acyl substitution to occur, this group must be converted into a better leaving group.

  • Acid-Base Neutralization: Amines are basic and will react with the acidic carboxylic acid to form an ammonium carboxylate salt. This deactivates the amine nucleophile and renders the carboxylate anion unreactive toward nucleophilic attack.[1][2]

  • Resonance Stabilization: The carboxyl group is stabilized by resonance, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.

To overcome these issues, the carboxylic acid must be "activated" using a coupling reagent.

FAQ 2: What is carboxylic acid activation and how does it work?

Carboxylic acid activation is the process of converting the hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an amine or alcohol.[1][2] This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a reactive intermediate, such as an active ester, acyl chloride, or mixed anhydride.

Below is a diagram illustrating the general principle of carboxylic acid activation for amide bond formation.

G cluster_activation Activation Step cluster_coupling Coupling Step CA Carboxylic Acid (R-COOH) AI Activated Intermediate (e.g., Active Ester) CA->AI + Coupling Reagent CR Coupling Reagent Amide Amide Bond (R-CO-NH-R') AI->Amide + Amine Amine Amine (R'-NH2)

Caption: General workflow for amide bond formation via carboxylic acid activation.

FAQ 3: My amide coupling reaction has a low yield. What are the common causes?

Several factors can contribute to low or no product formation in amide coupling reactions. The most common issues include:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient, used in insufficient amounts, or degraded due to improper storage (e.g., moisture sensitivity of EDC and NHS).[1]

  • Amine Deactivation: As mentioned, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1][3]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated intermediate back to the carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction outcome.[1]

FAQ 4: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Below is a summary of common coupling reagents for amide bond formation.

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides EDC, DCC, DICCommonly used and cost-effective. Often require an additive like HOBt or OxymaPure to suppress racemization and improve efficiency. EDC is water-soluble, facilitating workup.[4][5]
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient and fast-acting, especially for difficult couplings and sterically hindered amino acids. HATU is often considered superior for many challenging reactions.[3][5][6]
Phosphonium Salts PyBOP, PyAOPGenerally more reactive than carbodiimides and less prone to reacting with the free amino group of the amine component, which is advantageous when using valuable amines.[5]

Note: The exact performance of each reagent can vary depending on the specific substrates and reaction conditions.

FAQ 5: I am observing significant side reactions, particularly racemization. How can I minimize them?

Racemization, the loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid, is a common side reaction, especially in peptide synthesis. To minimize racemization:

  • Use Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can be used with carbodiimides to form active esters that are less prone to racemization.[1][4]

  • Choose the Right Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. Phosphonium-based reagents like PyBOP are often preferred for critical couplings to minimize this side reaction.[3]

  • Control the Temperature: Running the reaction at a lower temperature can help reduce the rate of racemization.[1]

  • Select an Appropriate Base: The choice and amount of base can influence racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like diisopropylethylamine (DIPEA) may be beneficial.[3]

The following table provides a qualitative comparison of racemization potential for different coupling reagent systems.

Coupling Reagent SystemRelative Racemization Potential
Carbodiimide (e.g., DCC, EDC) aloneHigh
Carbodiimide + HOBt/OxymaPureLow to Medium
Uronium/Aminium Salts (e.g., HATU, HBTU)Low to Medium
Phosphonium Salts (e.g., PyBOP)Low

Note: The extent of racemization is highly dependent on the specific amino acid sequence, solvent, and base used.[6][7]

Troubleshooting Guides & Experimental Protocols

Troubleshooting Low Yield in Amide Coupling Reactions

This troubleshooting guide provides a systematic approach to diagnosing and resolving low-yield issues in amide bond formation.

G Start Low Amide Yield CheckReagents Check Reagents (Age, Storage, Purity) Start->CheckReagents CheckConditions Check Reaction Conditions (Solvent, Temperature, Time) CheckReagents->CheckConditions Reagents OK OptimizeReagent Optimize Coupling Reagent (Type, Equivalents) CheckReagents->OptimizeReagent Reagent Issue CheckSubstrates Evaluate Substrates (Steric Hindrance, Purity) CheckConditions->CheckSubstrates Conditions OK CheckConditions->OptimizeReagent Suboptimal Conditions CheckSubstrates->OptimizeReagent Substrates OK ChangeMethod Consider Alternative Method (e.g., Acyl Chloride, Acyl Fluoride) CheckSubstrates->ChangeMethod Sterically Hindered OptimizeBase Optimize Base (Type, Equivalents) OptimizeReagent->OptimizeBase Success Improved Yield OptimizeReagent->Success Yield Improved OptimizeBase->ChangeMethod Still Low Yield OptimizeBase->Success Yield Improved ChangeMethod->Success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for a wide range of carboxylic acids and amines, including those with moderate steric hindrance.

  • Preparation:

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

    • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

    • Purify the crude product by chromatography if necessary.

Protocol 2: General Procedure for Amide Coupling using EDC/NHS

This two-step procedure is widely used, particularly in bioconjugation, and helps to improve coupling efficiency and reduce side reactions.

  • Activation:

    • Dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM, or an aqueous buffer like MES at pH 4.7-6.0 for biomolecules).

    • Add NHS (1.0-1.5 equivalents) followed by EDC (1.0-1.5 equivalents).

    • Stir the mixture at room temperature for 15-60 minutes to form the NHS ester.

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If using an aqueous buffer, adjust the pH to 7.0-8.0.

    • Stir the reaction for 2 hours at room temperature or overnight at 4°C.

  • Workup:

    • Follow a similar workup procedure as described in Protocol 1 for small molecules. For biomolecules, purification may involve dialysis, size-exclusion chromatography, or other protein purification techniques.

Troubleshooting Low Yield in Esterification Reactions

While amide bond formation is more common in many drug development contexts, esterification also presents challenges. The classic Fischer esterification (reacting a carboxylic acid and an alcohol with a strong acid catalyst) is an equilibrium-limited process.

Strategies to Improve Fischer Esterification Yield:

StrategyDescription
Use Excess Reagent Use a large excess of one of the reactants (usually the less expensive one, often the alcohol) to shift the equilibrium towards the product side according to Le Châtelier's principle.[3]
Remove Water Continuously remove water as it is formed to prevent the reverse reaction (hydrolysis of the ester). This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][3]
Increase Temperature Higher temperatures can increase the reaction rate, but care must be taken to avoid side reactions or decomposition of the starting materials or product.[1]
Use an Effective Catalyst Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.[1]
Protocol 3: Yamaguchi Esterification for Sterically Hindered Substrates

For sterically hindered carboxylic acids or alcohols where Fischer esterification is ineffective, the Yamaguchi esterification provides a powerful alternative.[8][9][10][11]

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent like toluene or THF.

    • Add triethylamine (1.0-1.2 equivalents).

    • Add 2,4,6-trichlorobenzoyl chloride (1.0-1.2 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Esterification:

    • In a separate flask, dissolve the alcohol (1.0-1.5 equivalents) and DMAP (1.0-3.0 equivalents) in the same solvent.

    • Add the mixed anhydride solution from the first step to the alcohol/DMAP solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by chromatography.

The mechanism of Yamaguchi esterification is depicted below.

G CA Carboxylic Acid MA Mixed Anhydride CA->MA + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) API Acylpyridinium Intermediate MA->API + DMAP DMAP DMAP Ester Ester API->Ester + Alcohol Alcohol Alcohol

Caption: Simplified mechanism of Yamaguchi esterification.

Protocol 4: Mitsunobu Reaction for Esterification with Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for forming esters from primary and secondary alcohols with inversion of the alcohol's stereochemistry.[12][13][14][15][16]

  • Preparation:

    • Dissolve the alcohol (1.0 equivalent), carboxylic acid (1.2-1.5 equivalents), and triphenylphosphine (PPh₃, 1.2-1.5 equivalents) in an anhydrous aprotic solvent such as THF or DCM.

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 equivalents) in the same solvent to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The major byproducts, triphenylphosphine oxide and the reduced hydrazine, can often be removed by precipitation or chromatography. Purification of the crude product is typically required.

Disclaimer: These protocols are intended as general guidelines. Optimization of reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may be necessary for specific substrates.

References

Technical Support Center: Optimizing Amide Coupling Reactions for 12-(tert-butoxy)-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the amide coupling of 12-(tert-butoxy)-12-oxododecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing coupling reactions with this compound?

A1: The main challenges are related to its long alkyl chain, which can cause poor solubility in some organic solvents, and potential steric hindrance from the bulky tert-butyl ester group.[1] Careful selection of solvents and coupling reagents is crucial for a successful reaction.

Q2: What are the most common and effective methods for coupling this carboxylic acid to an amine?

A2: The most common methods involve the activation of the carboxylic acid using standard peptide coupling reagents. Carbodiimide-based methods (e.g., EDC with an additive like HOBt or NHS) and onium salt-based methods (e.g., HATU or HBTU) are highly effective.[2][] HATU is often recommended for challenging or sterically hindered couplings due to its high efficiency and rapid reaction times.[2][4]

Q3: Why is an additive like HOBt or NHS used with EDC?

A3: Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are used with carbodiimides like EDC for two primary reasons. First, they react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions.[2] Second, they help to suppress racemization if the amine component has a chiral center.[5][6]

Q4: What is the purpose of the tert-butyl ester protecting group?

A4: The tert-butyl ester protects one of the two carboxylic acid groups of the original dodecanedioic acid. This allows for the selective reaction of the free carboxylic acid at the other end of the molecule. The tert-butyl group is stable under many reaction conditions but can be easily removed later using acid (e.g., trifluoroacetic acid) to yield the free di-acid if needed.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My coupling reaction is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Inefficient Carboxylic Acid Activation: Standard carbodiimide reagents like EDC may not be potent enough, especially if steric hindrance is a factor.[1]

    • Solution: Switch to a more powerful onium salt-based reagent like HATU, HBTU, or PyBOP.[2][] HATU is particularly effective for hindered substrates.[2][4] For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride is also a highly effective strategy.[8]

  • Poor Solubility: The long alkyl chain of this compound can lead to poor solubility in common solvents like DCM.

    • Solution: Use a more polar aprotic solvent such as DMF, NMP, or a co-solvent system (e.g., DCM/DMF) to improve solubility.[9] Gentle warming or sonication can also help dissolve the starting material.

  • Suboptimal Reagent Stoichiometry: Using incorrect ratios of reagents can lead to incomplete reactions.

    • Solution: Typically, a slight excess of the coupling reagents (1.1 to 1.5 equivalents) and the amine (1.0 to 1.2 equivalents) relative to the carboxylic acid is recommended. A non-nucleophilic base like DIPEA is often added in excess (2 to 3 equivalents).

  • Insufficient Reaction Time or Temperature: Steric hindrance can slow down the reaction rate.

    • Solution: Increase the reaction time, potentially stirring overnight.[9] Gentle heating can also increase the reaction rate, but this should be done cautiously to avoid side reactions.

Issue 2: Presence of Significant Side Products

Q: I am observing multiple spots on my TLC plate besides my desired product. What are these side products and how can I minimize them?

A: Side reactions are common in carbodiimide-mediated couplings. Identifying and mitigating them is key to obtaining a pure product.

  • N-acylurea Formation: This is a common side product where the activated O-acylisourea intermediate rearranges into a stable N-acylurea that is unreactive toward the amine.[2][9]

    • Solution: This side reaction can be minimized by using an additive like HOBt or NHS, which traps the active intermediate as a more stable ester.[2] Using solvents with low dielectric constants, such as DCM or chloroform, can also reduce this rearrangement.

  • Guanidinylation of Amine (with Uronium Reagents): If the uronium/aminium reagent (like HATU or HBTU) is not pre-activated with the carboxylic acid, it can react directly with the amine starting material, forming an unreactive guanidinium species.[2]

    • Solution: Always pre-activate the carboxylic acid with the uronium reagent and base for 15-30 minutes before adding the amine to the reaction mixture.[2]

Data Presentation: Comparison of Common Coupling Reagent Systems

The following table provides a qualitative comparison of two widely used coupling methods for amide bond formation.

FeatureEDC / HOBtHATU
Reactivity GoodExcellent, especially for hindered substrates[2][4]
Reaction Speed Moderate (2 hours to overnight)[2]Fast (often complete in 30-60 minutes)[2]
Typical Yield Moderate to HighHigh to Excellent[2]
Common Side Reactions N-acylurea formation, hydrolysis of active intermediate[2]Potential for amine guanidinylation if not pre-activated[2]
Relative Cost LowerHigher
Optimal Conditions Activation at slightly acidic pH, coupling at pH 7.5-8.5[2]Performed in anhydrous polar aprotic solvents (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA)

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • Dissolution: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or DMF).

  • Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to form the HOBt-ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated aqueous NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using HATU

  • Dissolution: In a separate vessel, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Pre-activation: Stir this mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Amine Addition: Dissolve the amine (1.1 eq) in anhydrous DMF and add it to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor for completion by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_end Workup & Purification start_acid 1. Dissolve Acid (1.0 eq) in Solvent start_reagents 2. Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.0 eq) start_acid->start_reagents preactivate 4. Pre-activate Acid (15-30 min) start_reagents->preactivate start_amine 3. Dissolve Amine (1.1 eq) in Solvent couple 5. Add Amine Solution & Stir (30-60 min) start_amine->couple preactivate->couple monitor 6. Monitor by TLC / LC-MS couple->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Final Amide Product purify->product

Caption: General workflow for HATU-mediated amide coupling.

G start Low Yield in Coupling Reaction solubility Is Starting Material Fully Dissolved? start->solubility reagent_strength Using EDC/HOBt? solubility->reagent_strength Yes sol_sol Use Co-solvent (DCM/DMF) or switch to NMP solubility->sol_sol No time Reaction Time < 4h? reagent_strength->time No reagent_sol Switch to HATU or another Uronium Salt reagent_strength->reagent_sol Yes time_sol Increase Reaction Time (e.g., overnight) time->time_sol Yes end_node Re-evaluate Reaction time->end_node No sol_sol->end_node reagent_sol->end_node time_sol->end_node

Caption: Troubleshooting decision tree for low reaction yield.

References

analytical methods to detect impurities in 12-(tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 12-(tert-butoxy)-12-oxododecanoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the detection and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in this compound?

A1: Based on common synthetic routes, which typically involve the mono-esterification of a dicarboxylic acid, the primary impurities to monitor are:

  • Dodecanedioic acid: The unreacted starting material.

  • Di-tert-butyl dodecanedioate: The diester byproduct formed from the esterification of both carboxylic acid groups.

  • Residual Solvents and Reagents: Depending on the specific synthesis, trace amounts of solvents (e.g., toluene, THF) or reagents (e.g., trifluoroacetic anhydride, di-tert-butyl dicarbonate) may be present.[1]

Q2: Which analytical technique is most suitable for routine purity analysis?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for routine analysis and quantification of the primary, non-volatile organic impurities.[2] It offers excellent separation of the monoester, diester, and diacid. GC-MS is suitable for volatile impurities and can be used for the primary impurities after derivatization. NMR provides detailed structural confirmation and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.[3]

Q3: Why is derivatization necessary for GC-MS analysis of these compounds?

A3: this compound and, particularly, dodecanedioic acid are not sufficiently volatile for direct analysis by Gas Chromatography (GC). Their high boiling points and polar carboxylic acid groups can lead to poor peak shape, thermal degradation in the injector, and strong adsorption to the column.[1] Derivatization, such as silylation or esterification, converts the polar carboxyl groups into nonpolar, more volatile derivatives, enabling effective separation and detection by GC-MS.[4][5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preferred method for separating and quantifying the main compound from its key non-volatile impurities. A reversed-phase method is typically employed.

Experimental Protocol: HPLC-UV

A gradient elution method using a C18 column is effective for separating the target compound from its diacid and diester impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 40 60
    30 10 90
    50 10 90
    51 40 60

    | 60 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Tetrahydrofuran (THF) and Acetonitrile (2:1 v/v) to a final concentration of approximately 15 mg/mL.[6]

Data Presentation: Expected HPLC Retention Times

The following table provides illustrative retention times based on the principle that polarity governs separation in reversed-phase chromatography (less polar compounds elute later).

CompoundExpected Retention Time (min)Rationale for Elution Order
Dodecanedioic acid~ 8 - 12Most polar, elutes first.
This compound ~ 20 - 25 Intermediate polarity.
Di-tert-butyl dodecanedioate~ 35 - 45Least polar, most retained, elutes last.

Note: These are estimated values and will vary based on the specific HPLC system, column, and exact mobile phase conditions.

HPLC Troubleshooting Guide

Q: My peaks are tailing. What should I do? A: Peak tailing for acidic compounds is common.

  • Check Mobile Phase pH: Ensure the pH of Mobile Phase A is low enough (e.g., using 0.1% phosphoric or trifluoroacetic acid) to suppress the ionization of the carboxylic acid groups. A pH 2-3 units below the pKa of the analytes is ideal.

  • Rule out Column Overload: Dilute your sample (e.g., 1:10) and reinject. If the peak shape improves, the original concentration was too high.

  • Check for Column Contamination: Flush the column with a strong solvent like isopropanol. If the problem persists, consider using a new column or a pre-column filter.[7][8]

Q: My retention times are shifting between injections. Why? A: Retention time drift can be caused by several factors.

  • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[9]

  • Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mixing from the pump can also cause drift.[10]

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[9]

Q: I am seeing a high backpressure. What is the cause? A: High backpressure usually indicates a blockage.

  • Locate the Blockage: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the pressure.

  • Check In-line Filters and Frits: The most common sources of blockage are the in-line filter or the column inlet frit. Replace them if they are clogged.

  • Buffer Precipitation: If using buffers, ensure they are fully soluble in the mobile phase mixture. Flushing the system with water (without buffer) can dissolve salt precipitates.[8]

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in THF/Acetonitrile Sample->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Separation Inject->Column Detect UV Detector (210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities (Area %) Integrate->Quantify

HPLC Analysis Workflow Diagram

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for identifying and quantifying impurities after derivatization. Silylation is a common and effective derivatization technique.

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation & Derivatization:

    • Weigh approximately 1-2 mg of the sample into a reaction vial.

    • Evaporate any solvent to complete dryness under a stream of nitrogen.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Seal the vial and heat at 70°C for 60 minutes.[1]

    • Cool to room temperature before injection.

  • GC-MS Parameters:

    • Column: Non-polar stationary phase, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Scan Range: 50-650 m/z.

Data Presentation: Expected Mass-to-Charge (m/z) Ratios

This table shows key expected m/z values for the trimethylsilyl (TMS) derivatives.

CompoundDerivativeKey m/z Fragments
Dodecanedioic acidDi-TMS EsterM-15 (loss of CH₃), 73 (Si(CH₃)₃)
This compound Mono-TMS Ester M-15, M-57 (loss of C₄H₉), 73
Di-tert-butyl dodecanedioateNo DerivativeM-57

Note: "M" refers to the molecular ion. The actual mass spectra will show complex fragmentation patterns.[11]

GC-MS Troubleshooting Guide

Q: My derivatization seems incomplete, showing multiple peaks for the same analyte. A: This is a common issue with dicarboxylic acids.

  • Insufficient Reagent: Ensure a sufficient molar excess of the silylating agent (BSTFA) is used. For dicarboxylic acids, a higher excess is often needed to drive the reaction to completion for both carboxyl groups.[1]

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry and use anhydrous solvents and sealed reaction vials.

  • Suboptimal Reaction Conditions: Increase the reaction time or temperature (e.g., 75°C for 90 minutes) to ensure the reaction goes to completion.[12]

Q: I am seeing poor peak shape or low signal intensity. A: This could be due to issues with the derivatization or the GC system.

  • Derivative Instability: TMS derivatives can be susceptible to hydrolysis. Analyze samples as soon as possible after derivatization.

  • Active Sites in the GC System: Active sites in the injector liner or the front of the column can cause degradation of the derivatives. Use a deactivated liner and perform regular column maintenance.

  • Incorrect GC Parameters: Optimize the injector temperature and oven program to prevent analyte degradation or condensation.

Q: How do I confirm the identity of an impurity peak? A: Mass spectrometry provides the key information.

  • Analyze Fragmentation Pattern: Compare the experimental mass spectrum of the unknown peak with a library of known spectra (e.g., NIST).

  • Look for Characteristic Ions: Identify key fragments, such as the loss of a methyl group (M-15) from a TMS derivative or the loss of a tert-butyl group (M-57).[11]

  • Use a Standard: If possible, inject a pure standard of the suspected impurity to confirm its retention time and mass spectrum.

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Weigh Sample Dry Dry Sample (Nitrogen Stream) Sample->Dry Derivatize Add BSTFA & Heat (70°C) Dry->Derivatize Inject Inject Sample Derivatize->Inject Column DB-5ms Column Separation Inject->Column Detect Mass Spectrometer (EI Source) Column->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Spectra Extract Mass Spectra of Peaks TIC->Spectra Identify Identify Impurities (Library Search) Spectra->Identify

GC-MS with Silylation Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is an excellent technique for unambiguous structure confirmation and can be used for quantification (qNMR).

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh 10-20 mg of the sample.

    • Dissolve in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for better solubility of the esters.

    • Add a small amount of an internal standard (e.g., TMS at 0 ppm) for referencing.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Data Presentation: Expected NMR Chemical Shifts

The following table provides illustrative ¹H and ¹³C chemical shifts in CDCl₃.

Compound / Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-C(O)OH (Dodecanedioic acid)~11-12 (broad singlet)~180
-CH₂-COOH (α-carbon)~2.35 (triplet)~34
-CH₂-COO-tBu (α-carbon)~2.20 (triplet)~35
-C(CH₃)₃ (tert-butyl)~1.45 (singlet)~80 (quaternary C), ~28 (CH₃)
-(CH₂)₈- (backbone)~1.2-1.6 (multiplets)~25-30

Note: These are estimated values. The broad signal for the carboxylic acid proton in ¹H NMR is characteristic and can sometimes be difficult to integrate accurately.[4]

NMR Troubleshooting Guide

Q: I cannot see the carboxylic acid proton signal in my ¹H NMR spectrum. A: This proton is acidic and can exchange with trace amounts of water (D₂O) in the solvent.

  • Use a Very Dry Solvent: Ensure your deuterated solvent is from a fresh, sealed container to minimize water content.

  • Perform a D₂O Shake: To confirm its presence, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. If the peak disappears, it was the acidic -COOH proton.

  • Solvent Choice: In DMSO-d₆, the carboxylic acid proton is often more clearly visible and less prone to rapid exchange than in CDCl₃.[10]

Q: The baseline of my spectrum is distorted, making integration difficult. A: This can be due to several factors.

  • Poor Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer on your sample.

  • Sample Concentration: A sample that is too concentrated can lead to viscosity issues and poor shimming. A concentration of 10-20 mg in 0.7 mL is usually appropriate.

  • Paramagnetic Impurities: Trace metal impurities can cause peak broadening and baseline distortion.

Q: How can I use NMR to quantify the impurities? A: Quantitative NMR (qNMR) is a powerful method.

  • Use an Internal Standard: Add a known amount of an inert internal standard with a sharp, well-resolved peak (e.g., dimethyl sulfone) to the sample.

  • Compare Integrals: By comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard, you can calculate the absolute amount of the impurity.

  • Ensure Full Relaxation: For accurate quantification, ensure a sufficient relaxation delay (D1) is used in the acquisition parameters (e.g., 5 times the longest T₁ of interest).

NMR_Logic Impurity Identification by NMR cluster_structures Chemical Structures cluster_signals Key Diagnostic ¹H NMR Signals (in CDCl₃) cluster_logic Identification Logic Diacid HOOC-(CH₂)₁₀-COOH (Dodecanedioic Acid) COOH_peak ~11-12 ppm (-COOH) Diacid->COOH_peak Monoester tBuOOC-(CH₂)₁₀-COOH (Target Compound) Monoester->COOH_peak tBu_peak ~1.45 ppm (-C(CH₃)₃) Monoester->tBu_peak Diester tBuOOC-(CH₂)₁₀-COO-tBu (Di-tert-butyl dodecanedioate) Diester->tBu_peak Has_COOH COOH signal (11-12 ppm) present? Has_tBu t-Butyl signal (~1.45 ppm) present? Has_COOH->Has_tBu Yes Diacid_ID Impurity is Dodecanedioic Acid Has_COOH->Diacid_ID No t-Butyl Monoester_ID Compound is Target Monoester Has_tBu->Monoester_ID Yes Diester_ID Impurity is Diester Has_tBu->Diester_ID No

Logical Flow for Impurity Identification by ¹H NMR

References

strategies to avoid di-ester formation in mono-ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for mono-ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the selective formation of mono-esters while avoiding the common side reaction of di-ester formation.

Troubleshooting Guide: Common Issues in Mono-Ester Synthesis

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Significant Di-ester Formation - Stoichiometry: Use of equimolar or excess acylating agent/alcohol. - Reaction Conditions: High temperature or prolonged reaction time can favor di-esterification. - Catalyst: Non-selective catalyst or inappropriate catalyst loading.- Adjust Stoichiometry: Use a limiting amount of the acylating agent or a large excess of the diol/dicarboxylic acid. - Optimize Conditions: Lower the reaction temperature and monitor the reaction closely to stop it upon mono-ester formation. - Catalyst Selection: Employ a selective catalyst. For example, enzymatic catalysts like lipases often exhibit high regioselectivity.[1] In chemical synthesis, specific catalysts like bifunctional alumina can favor mono-esterification.[2]
Low Conversion to Mono-ester - Reaction Conditions: Insufficient temperature or reaction time. - Catalyst Activity: Poor catalyst activity or catalyst poisoning. - Reagent Purity: Impurities in starting materials may inhibit the reaction.- Optimize Conditions: Gradually increase the reaction temperature and/or time while monitoring for di-ester formation. - Catalyst Check: Ensure the catalyst is active and used in the correct amount. For enzymatic reactions, check the optimal pH and temperature for the enzyme. - Purify Reagents: Use high-purity starting materials.
Difficulty in Separating Mono-ester from Di-ester and Starting Material - Similar Physical Properties: The mono-ester, di-ester, and starting materials may have very similar boiling points or polarities, making separation by distillation or chromatography challenging.- Chromatography Optimization: Use a high-resolution chromatography column and optimize the solvent system. - Derivatization: Temporarily protect one of the functional groups to alter the polarity of the starting material, facilitating easier separation after the reaction.[3][4] - Alternative Synthesis Strategy: Consider a strategy that yields the mono-ester with higher selectivity to simplify purification.
Hydrolysis of the Ester Product - Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the newly formed ester, especially under acidic or basic conditions.[5][6]- Anhydrous Conditions: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed. - pH Control: Maintain a neutral pH during workup and purification to minimize hydrolysis.[6]

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about avoiding di-ester formation.

Q1: What are the primary strategies to promote mono-esterification over di-esterification?

A1: The main strategies can be categorized as follows:

  • Stoichiometric Control: The simplest approach is to use one reactant in excess (typically the diol or dicarboxylic acid) and the other as the limiting reagent. This statistically favors the formation of the mono-substituted product.

  • Use of Protecting Groups: One of the two reactive functional groups on the starting material can be chemically "protected" to prevent it from reacting.[3][4][7][8] After the esterification of the unprotected group, the protecting group is removed in a subsequent step. This is a highly effective but multi-step approach.

  • Enzymatic Catalysis: Enzymes, particularly lipases, are often highly regioselective and can catalyze the esterification of only one specific functional group in a molecule, leading to high yields of the mono-ester.[1][9][10]

  • Heterogeneous Catalysis: Using solid-phase catalysts can provide selectivity. For instance, dicarboxylic acids can be adsorbed onto a solid support like alumina, and then the esterification is carried out. The spatial arrangement on the surface can favor mono-esterification.[2]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction time and stoichiometry, which can be optimized to maximize the yield of the mono-ester and minimize the formation of the di-ester.[11][12]

  • Specific Reagent/Catalyst Systems: Certain reagents and catalysts have been developed for selective mono-esterification. For example, using trifluoroacetic anhydride (TFAA) with lithium chloride (LiCl) has been shown to be highly selective for the mono-esterification of long-chain dicarboxylic acids due to a shielding effect from the LiCl.[13][14]

Q2: How do protecting groups work to prevent di-ester formation?

A2: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it unreactive towards the conditions of a particular chemical reaction. In the context of mono-ester synthesis from a diol, for example, one of the hydroxyl groups is converted into a different functional group (e.g., a silyl ether) that will not react with the carboxylic acid or its activated derivative. The esterification is then performed on the remaining free hydroxyl group. Finally, the protecting group is removed to regenerate the second hydroxyl group, yielding the mono-ester. This strategy is known as an orthogonal protecting group strategy if multiple, different protecting groups are used that can be removed under distinct conditions.[4]

Q3: Can enzymatic methods be scaled up for industrial production of mono-esters?

A3: Yes, enzymatic methods are scalable and are used in industrial processes. The advantages of using enzymes include high selectivity, mild reaction conditions (which can save energy), and the production of "natural" products, which can be advantageous in the food and cosmetic industries.[1] Continuous flow processes using immobilized enzymes are particularly well-suited for large-scale production, as they allow for catalyst recycling and high throughput.[12]

Q4: What is the role of a solid support in selective mono-esterification?

A4: A solid support, such as a resin or an inorganic material like alumina, can be used to immobilize one of the reactants. For symmetrical diols, using a resin-bound triphenylphosphine can facilitate mono-esterification in high yields without the need for high dilution.[15][16][17] In the case of dicarboxylic acids, adsorbing them onto alumina can lead to a specific orientation where one carboxylic acid group is more accessible for reaction than the other, thus promoting mono-esterification.[2]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at achieving selective mono-esterification.

Protocol 1: Selective Mono-esterification of a Symmetrical Diol using a Resin-Bound Reagent

This protocol is adapted from a procedure for the mono-esterification of symmetrical diols using a resin-bound triphenylphosphine reagent.[15]

Materials:

  • Resin-bound triphenylphosphine

  • Iodine (I₂)

  • 4-Dimethylaminopyridine (4-DMAP)

  • Carboxylic acid

  • Symmetrical diol

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Resin-Bound Reagent: In a round-bottom flask under a nitrogen atmosphere, suspend the resin-bound triphenylphosphine in anhydrous DCM. Add a solution of iodine in DCM dropwise until the iodine color persists, indicating the formation of the resin-bound triarylphosphonium iodide. Filter the resin, wash with anhydrous DCM, and dry under vacuum.

  • Esterification Reaction: To a stirred suspension of the prepared resin-bound reagent in a 1:3 (v/v) mixture of anhydrous THF:DCM, add 4-DMAP and the carboxylic acid at room temperature.

  • Stir the mixture for 10 minutes.

  • Add the symmetrical diol to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the resin. Wash the resin with DCM.

  • Combine the filtrate and the washings.

  • Wash the organic solution with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-ester.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure mono-ester.

Protocol 2: Enzymatic Mono-esterification of a Diol

This protocol provides a general method for the enzymatic synthesis of a mono-ester using a lipase.

Materials:

  • Diol

  • Fatty acid or fatty acid ester (acyl donor)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Organic solvent (e.g., tert-butanol, hexane)

  • Molecular sieves (for water removal)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the diol and the acyl donor in the organic solvent.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • Add activated molecular sieves to the reaction mixture to remove any water present and any water formed during the reaction, which can drive the equilibrium towards ester formation.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with agitation (e.g., on an orbital shaker).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the desired conversion to the mono-ester is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or distillation to isolate the mono-ester.

Visualizations

The following diagrams illustrate key concepts and workflows in selective mono-ester synthesis.

G cluster_0 Protecting Group Strategy Workflow start Symmetrical Diol + Carboxylic Acid protect Protect one hydroxyl group start->protect 1. Protection esterify Esterify the free hydroxyl group protect->esterify 2. Esterification deprotect Deprotect the second hydroxyl group esterify->deprotect 3. Deprotection end Mono-ester Product deprotect->end

Caption: Workflow for mono-ester synthesis using a protecting group strategy.

G cluster_1 Strategies to Avoid Di-ester Formation cluster_2 Chemical Methods cluster_3 Biocatalytic Methods input Diol/Dicarboxylic Acid Acylating Agent/Alcohol stoichiometry Stoichiometric Control input->stoichiometry solid_phase Solid-Phase Synthesis input->solid_phase flow_chem Flow Chemistry input->flow_chem selective_reagents Selective Reagents (e.g., LiCl/TFAA) input->selective_reagents enzymes Enzymatic Catalysis (Lipases) input->enzymes output Mono-ester stoichiometry->output solid_phase->output flow_chem->output selective_reagents->output enzymes->output

Caption: Overview of strategies to achieve selective mono-esterification.

References

resolving solubility issues of 12-(tert-butoxy)-12-oxododecanoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 12-(tert-butoxy)-12-oxododecanoic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving solubility issues of this compound in common reaction media. This resource is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties
  • Chemical Name: this compound

  • CAS Number: 234081-98-2[1][2]

  • Molecular Formula: C₁₆H₃₀O₄[1][2]

  • Molecular Weight: 286.41 g/mol [1]

  • Appearance: White to off-white solid.

  • Primary Application: A bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the N-terminal lipidation of peptides during solid-phase peptide synthesis (SPPS).[1][3]

Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, THFHighThe polar carboxylic acid group and the overall molecular structure are compatible with these solvents. These are standard solvents for SPPS where this linker is used.[3]
Chlorinated Dichloromethane (DCM)Moderate to HighOften used in SPPS and organic synthesis, it is a good solvent for many organic molecules of this type.[3]
Alcohols Ethanol, MethanolModerateThe molecule has both polar and non-polar characteristics, allowing for some solubility in alcohols.
Ethers Diethyl ether, DioxaneLow to InsolubleThe polarity of the carboxylic acid may limit solubility in less polar ethers. Similar long-chain monoesters show poor solubility in ether.[4]
Aqueous Buffers Water, PBSInsolubleThe long C12 alkyl chain imparts significant hydrophobic character, making it insoluble in aqueous solutions.[4]
Non-polar Hexanes, TolueneInsolubleThe polar carboxylic acid head group prevents dissolution in non-polar hydrocarbon solvents.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when using this compound in reaction media, with a focus on its application in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1:

  • Solvent Choice: Ensure you are using a suitable solvent. For most applications, especially in the context of SPPS, high-purity, anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the recommended solvents.[3]

  • Co-solvents: If solubility remains an issue in your primary solvent, the addition of a small amount of a stronger co-solvent like Dimethyl Sulfoxide (DMSO) can be beneficial. However, ensure the co-solvent is compatible with your downstream reaction conditions.

  • Gentle Heating: Gentle warming of the solution (e.g., to 30-40°C) can aid dissolution. Avoid excessive heat, which could potentially lead to degradation or unwanted side reactions.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

Q2: I am observing precipitation of the linker during my coupling reaction in SPPS. What could be the cause?

A2:

  • Insufficient Solvent Volume: The concentration of the linker in the reaction vessel may be too high. Ensure you are using a sufficient volume of solvent to maintain solubility throughout the reaction.

  • Local Concentration Effects: When adding the pre-activated linker solution to the resin, ensure adequate mixing to avoid localized high concentrations that can lead to precipitation.

  • Temperature Changes: If the reaction is performed at a lower temperature than the dissolution step, the linker may precipitate out. Maintain a consistent temperature throughout the process.

  • Use of Additives: For reactions in solvents like THF, the addition of lithium chloride (LiCl) has been shown to significantly increase the solubility of long-chain dicarboxylic acids and their monoesters.[5][6] This is particularly useful in solution-phase chemistry.

Q3: Can I use basic conditions to solubilize this compound?

A3: While deprotonating the carboxylic acid with a base to form a more soluble carboxylate salt is a common strategy for carboxylic acids, it must be done with caution in the context of subsequent reactions. For SPPS, the free carboxylic acid is required for activation and coupling to the N-terminal amine of the peptide. If you deprotonate the acid for solubilization, you will need to use a coupling reagent that is effective with the carboxylate salt or re-protonate it before activation, which can complicate the procedure.

Q4: How can I prepare a stock solution of this compound?

A4: It is recommended to prepare fresh solutions of the linker immediately before use. If a stock solution is necessary, use a high-purity, anhydrous solvent like DMF or DMSO. Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at low temperature to minimize degradation. Before use, allow the solution to warm to room temperature and check for any precipitation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for SPPS
  • Weigh the required amount of this compound in a clean, dry reaction vessel.

  • Add the appropriate volume of anhydrous DMF or NMP to achieve the desired concentration for the coupling reaction.

  • Agitate the mixture at room temperature using a vortex mixer or by gentle swirling.

  • If the solid does not fully dissolve, place the vessel in an ultrasonic bath for 5-10 minutes.

  • Alternatively, gently warm the mixture to 30-40°C with agitation until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before proceeding with the activation and coupling steps.

Protocol 2: Lipidation of a Resin-Bound Peptide with this compound

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.

  • Resin Preparation: Following the final Fmoc deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 minute).

  • Activation of the Linker:

    • In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.

    • Add a suitable coupling agent, such as HBTU or HATU (1.5 to 3 equivalents).[3]

    • Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) (3 to 6 equivalents).[3]

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.[3]

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Add the pre-activated linker solution to the resin.

    • Agitate the reaction mixture at room temperature. Due to the steric bulk of the long alkyl chain, an extended coupling time of 4-12 hours may be required for complete reaction.[3]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection: The final lipopeptide is cleaved from the resin and the tert-butyl ester is deprotected simultaneously using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMF, NMP for SPPS) start->check_solvent use_correct_solvent Switch to a recommended polar aprotic solvent (e.g., DMF, NMP, DMSO) check_solvent->use_correct_solvent No physical_methods Apply physical dissolution methods: - Sonication - Gentle Warming (30-40°C) - Vortexing check_solvent->physical_methods Yes use_correct_solvent->physical_methods check_concentration Is the concentration too high? physical_methods->check_concentration increase_solvent Increase solvent volume to reduce concentration check_concentration->increase_solvent Yes check_precipitation Is precipitation occurring during reaction? check_concentration->check_precipitation No increase_solvent->check_precipitation troubleshoot_reaction Troubleshoot Reaction Conditions: - Maintain consistent temperature - Ensure adequate mixing - Consider additives like LiCl (for solution phase) check_precipitation->troubleshoot_reaction Yes success Solubility Issue Resolved check_precipitation->success No troubleshoot_reaction->success

Caption: A decision-making workflow for troubleshooting solubility issues.

SPPS_Lipidation_Workflow start Start: N-terminal Fmoc Deprotection wash_resin Wash Resin with DMF start->wash_resin couple_to_resin Couple to Resin (4-12 hours) wash_resin->couple_to_resin dissolve_linker Dissolve Linker in DMF activate_linker Pre-activate Linker (HBTU/DIPEA) dissolve_linker->activate_linker activate_linker->couple_to_resin final_wash Final Wash (DMF, DCM) couple_to_resin->final_wash cleave_deprotect Cleave and Deprotect (TFA Cocktail) final_wash->cleave_deprotect end Purified Lipopeptide cleave_deprotect->end

Caption: Experimental workflow for peptide lipidation using the linker.

References

Validation & Comparative

A Comparative Guide to Bifunctional Linkers: 12-(tert-butoxy)-12-oxododecanoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of 12-(tert-butoxy)-12-oxododecanoic acid, a long-chain aliphatic linker, with other commonly employed bifunctional linkers. The information presented is supported by a summary of experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This compound is a bifunctional linker characterized by a 12-carbon alkyl chain, with a carboxylic acid at one end and a tert-butyl ester at the other. The carboxylic acid allows for conjugation to amine-containing molecules after activation (e.g., as an N-hydroxysuccinimide ester), while the tert-butyl ester can be hydrolyzed to reveal a second carboxylic acid for further conjugation. This type of linker is particularly relevant in the construction of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Comparison with Other Bifunctional Linkers

Bifunctional linkers are broadly classified based on their physicochemical properties (e.g., hydrophilicity, rigidity) and their mechanism of payload release (cleavable vs. non-cleavable). This compound falls into the category of non-cleavable, flexible, and hydrophobic linkers.

Physicochemical Properties

The properties of the linker have a profound impact on the solubility, stability, and cell permeability of the resulting conjugate.

FeatureThis compound (Alkyl Linker)Polyethylene Glycol (PEG) LinkersRigid Linkers (e.g., SMCC)
Composition Long saturated hydrocarbon chainRepeating ethylene glycol unitsContains cyclic structures (e.g., cyclohexane)
Hydrophilicity HydrophobicHydrophilicGenerally hydrophobic
Solubility May decrease aqueous solubility of the conjugateGenerally improves aqueous solubilityCan decrease aqueous solubility
Cell Permeability Can improve cell permeability due to hydrophobicityCan enhance permeability by improving solubility and adopting folded conformationsCan vary, but often designed for good permeability
Metabolic Stability Generally possess good chemical and metabolic stabilityMay have reduced metabolic stability in vivoGenerally high stability
Impact on Conjugate Performance

The choice of linker directly influences the biological activity of the conjugate. In the context of PROTACs, the linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is necessary for target protein degradation.

ParameterThis compound (Alkyl Linker)Polyethylene Glycol (PEG) LinkersRigid Linkers (e.g., SMCC)
Conformational Freedom HighHighLow
Ternary Complex Formation (PROTACs) Flexible nature allows for adaptation to various protein-protein orientationsIncreased plasticity may enhance ternary complex formationPre-organization can lead to more potent ternary complex formation, but with less adaptability
Drug-to-Antibody Ratio (ADCs) Higher hydrophobicity may limit the achievable DAR due to aggregationHydrophilicity can enable higher DARs by mitigating aggregationCan be used to achieve well-defined DARs
"Bystander Effect" (ADCs) As a non-cleavable linker, it limits the bystander effectCan be incorporated into both cleavable and non-cleavable designsTypically non-cleavable, thus limiting the bystander effect

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of bifunctional linkers. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for conjugating a target protein ligand (containing an amine) and an E3 ligase ligand (containing an amine) using this compound.

Materials:

  • This compound

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a primary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard purification supplies (silica gel chromatography, HPLC)

Procedure:

  • Activation of this compound: Dissolve this compound and NHS in DMF. Add DCC and stir at room temperature to form the NHS ester.

  • Conjugation to the first ligand: Add the target protein ligand to the activated linker solution and stir. Purify the resulting conjugate by chromatography.

  • Deprotection of the tert-butyl ester: Dissolve the conjugate in DCM and add TFA to cleave the tert-butyl group, revealing a free carboxylic acid. Monitor the reaction by TLC or LC-MS.

  • Activation of the deprotected conjugate: Activate the newly formed carboxylic acid using DCC and NHS as described in step 1.

  • Conjugation to the second ligand: Add the E3 ligase ligand to the activated conjugate solution and stir.

  • Purification: Purify the final PROTAC conjugate using HPLC.

Protocol 2: Assessment of PROTAC-mediated Protein Degradation by Western Blot

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-GAPDH)

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Probe the membrane with the primary antibody for the target protein and the loading control, followed by the appropriate secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Activation Activate Carboxylic Acid of Linker First_Conjugation Conjugate to First Ligand Linker_Activation->First_Conjugation Deprotection Deprotect tert-butyl Ester First_Conjugation->Deprotection Second_Activation Activate Second Carboxylic Acid Deprotection->Second_Activation Second_Conjugation Conjugate to Second Ligand Second_Activation->Second_Conjugation Purification Purify Final PROTAC Second_Conjugation->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Characterized PROTAC Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis Analyze Degradation (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The selection of a bifunctional linker is a critical decision in the development of targeted therapies. This compound, as a long-chain aliphatic linker, offers a flexible and metabolically stable option, particularly for the synthesis of PROTACs. Its hydrophobicity can enhance cell permeability but may negatively impact the aqueous solubility of the final conjugate. In contrast, hydrophilic linkers like PEGs can improve solubility and potentially enable higher drug loading in ADCs, while more rigid linkers can offer conformational pre-organization that may lead to more potent biological activity. The optimal linker choice is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. A thorough evaluation of different linker types through systematic experimental studies is crucial for the successful development of effective and safe drug conjugates.

Validating the Structure of 12-(tert-butoxy)-12-oxododecanoic Acid: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of predicted and experimental Nuclear Magnetic Resonance (NMR) data for the validation of 12-(tert-butoxy)-12-oxododecanoic acid, a bifunctional molecule with applications in materials science and bioconjugation.

This document outlines the expected ¹H and ¹³C NMR spectral data, presents a detailed experimental protocol for data acquisition, and illustrates the overall workflow for structural verification. By comparing theoretically predicted chemical shifts with empirically obtained data, researchers can unequivocally confirm the molecular structure of this compound.

Predicted vs. Expected NMR Data

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. Below is a comparison of the predicted chemical shifts, generated using computational methods, and the expected chemical shifts, derived from established principles and data from analogous structures.

¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the acidic proton of the carboxylic acid, the protons of the tert-butyl group, and the methylene protons of the long aliphatic chain.

Proton Assignment Predicted Chemical Shift (ppm) Expected Chemical Shift (ppm) Multiplicity Integration
-COOH12.0110.0 - 13.0Broad Singlet1H
-C(CH₃)₃1.441.4 - 1.5Singlet9H
-CH₂-COOH (C2)2.352.3 - 2.4Triplet2H
-CH₂-COO- (C11)2.282.2 - 2.3Triplet2H
-CH₂- (C3, C10)1.631.5 - 1.7Multiplet4H
-CH₂- (C4-C9)1.251.2 - 1.4Multiplet12H
¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide crucial information about the carbon framework, including the two distinct carbonyl carbons of the carboxylic acid and the tert-butyl ester functionalities.

Carbon Assignment Predicted Chemical Shift (ppm) Expected Chemical Shift (ppm)
-C OOH (C1)179.5178.0 - 182.0
-C OO- (C12)173.8172.0 - 175.0
-C (CH₃)₃80.579.0 - 82.0
-C H₂-COOH (C2)34.133.0 - 35.0
-C H₂-COO- (C11)34.534.0 - 36.0
-C (CH₃)₃28.227.5 - 29.0
-C H₂- (C3, C10)29.128.5 - 30.0
-C H₂- (C4-C9)24.7 - 29.424.0 - 30.0

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K (25 °C).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans.

  • Pulse Angle: 30-45 degrees.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Pulse Angle: 30 degrees.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Workflow for Structural Validation

The process of validating the chemical structure of this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation A Synthesize or Procure This compound B Prepare NMR Sample (Solvent: CDCl3 or DMSO-d6) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process and Analyze 1H NMR Data (Chemical Shift, Integration, Multiplicity) C->E F Process and Analyze 13C NMR Data (Chemical Shift) D->F G Compare Experimental Data with Predicted/Expected Values E->G F->G H Structure Confirmed G->H Match I Structure Inconsistent (Further Investigation Required) G->I Mismatch

A Comparative Guide to Purity Assessment of Synthesized 12-(tert-butoxy)-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for key chemical intermediates is a cornerstone of successful research and drug development. For 12-(tert-butoxy)-12-oxododecanoic acid, a valuable bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), ensuring high purity is critical as impurities can lead to unwanted side reactions and complicate the interpretation of biological data.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this compound and evaluates it against alternative analytical techniques.

The primary challenge in synthesizing this compound is the selective mono-esterification of the parent dicarboxylic acid, dodecanedioic acid. This process can lead to two major impurities: the unreacted starting material and the formation of the di-tert-butyl ester. A robust analytical method must be able to separate and quantify these species effectively.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with MS is a powerful technique for the purity assessment of non-volatile organic compounds. It offers high separation efficiency and provides mass information that is invaluable for peak identification and confirmation. The protocol outlined below is adapted from established methods for similar long-chain dicarboxylic acid monoesters.[2]

Experimental Workflow: HPLC-MS Analysis

HPLC_Workflow Figure 1. Experimental Workflow for HPLC-MS Purity Assessment. cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Data Analysis prep_sample 1. Dissolve synthesized compound in Tetrahydrofuran-Acetonitrile (1:1 v/v) to a final concentration of ~1 mg/mL. filter_sample 2. Filter sample through a 0.45 µm syringe filter. prep_sample->filter_sample injection 3. Inject sample (5-10 µL) onto the HPLC system. filter_sample->injection separation 4. Perform gradient elution on a C18 reversed-phase column to separate the main compound from impurities. injection->separation ms_detect 5. Detect eluting compounds using Electrospray Ionization (ESI) in negative ion mode. separation->ms_detect data_acq 6. Acquire mass spectra to confirm identity of peaks (parent compound, di-acid, di-ester). ms_detect->data_acq data_analysis 7. Integrate peak areas from the chromatogram (UV or TIC). Calculate purity using the area normalization method. data_acq->data_analysis

Caption: Workflow for HPLC-MS analysis.

Detailed Experimental Protocol: HPLC-MS
  • Instrumentation : An HPLC system equipped with a UV detector, coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) with an Electrospray Ionization (ESI) source.[3]

  • Sample Preparation : Accurately weigh and dissolve the synthesized this compound in a suitable solvent such as a tetrahydrofuran-acetonitrile mixture (1:1 v/v) to a concentration of approximately 1 mg/mL.[2] The sample should be filtered through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm particle size).[2]

    • Mobile Phase A : Water with 0.1% formic acid (to suppress ionization).[3]

    • Mobile Phase B : Acetonitrile.[2]

    • Gradient Elution : A typical gradient might start at 60% B, increase to 90% B over 30 minutes, hold for 20 minutes, then return to initial conditions.[2]

    • Flow Rate : 1.0 mL/min.[2][3]

    • Column Temperature : 35 °C.[2]

  • Detection :

    • UV Detection : 210 nm.[2][3]

    • Mass Spectrometry : ESI in negative ion mode is effective for carboxylic acids.[3] Monitor for the deprotonated molecule [M-H]⁻ of the target compound (m/z 285.2) and potential impurities like dodecanedioic acid (m/z 229.1) and di-tert-butyl dodecanedioate (which is better detected in positive mode as [M+Na]⁺ at m/z 365.3).

  • Quantification : Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.[2]

Comparison with Alternative Methods

While HPLC-MS is a highly effective method, other techniques can also be employed for purity assessment, each with distinct advantages and limitations.

Parameter HPLC-MS Gas Chromatography-MS (GC-MS) Quantitative NMR (qNMR)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation of volatile/derivatized compounds by gas chromatography, detection by MS.Quantitative analysis based on the integration of NMR signals relative to a certified internal standard.[3]
Sample Volatility Not required. Ideal for non-volatile compounds like carboxylic acids.Requires compounds to be volatile or rendered volatile through derivatization.[4]Not required.
Primary Use Case Gold standard for purity and impurity identification of non-volatile APIs and intermediates.[4]Suitable for broader organic acid profiling and analysis of volatile or semi-volatile impurities.[4]Highly accurate purity determination without the need for a specific reference standard of the compound itself.[3]
Sensitivity High (typically low ng/mL to pg/mL).High, but can be dependent on the efficiency of derivatization.Lower than MS methods (typically requires µg-mg of sample).
Selectivity Very high, combines chromatographic separation with mass-based detection.Very high, combines chromatographic separation with mass-based detection.High, based on unique chemical shifts of different nuclei.
Key Advantage Directly applicable to the target compound without derivatization; provides molecular weight information for impurity identification.Well-established for organic acid analysis and can detect impurities not amenable to LC.[4]Provides an absolute measure of purity; structural information can be obtained simultaneously.
Key Limitation Requires specialized equipment; quantification can be less precise than qNMR without a specific reference standard.Requires a derivatization step for non-volatile carboxylic acids, which adds complexity and potential for error.[4]Lower sensitivity; requires a certified internal standard and specialized NMR equipment and expertise.
Alternative Method Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • Derivatization : The dried sample is reconstituted in a solvent like pyridine, and a silylating agent (e.g., MSTFA) is added. The mixture is heated (e.g., at 60-80 °C) to complete the reaction.[5]

  • GC Conditions : A non-polar capillary column (e.g., DB-5ms) is typically used with helium as the carrier gas. A temperature gradient is employed, for example, starting at 80 °C and ramping to 280 °C.[4]

  • MS Detection : Electron Ionization (EI) is used, and the mass spectrometer can be operated in full scan mode to identify impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4]

2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a highly accurate assessment of purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and concentration.

  • Sample Preparation : An accurately weighed amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Acquisition : A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Quantification : The purity of the target compound is calculated by comparing the integral of a well-resolved signal (e.g., the tert-butyl protons at ~1.4 ppm) to the integral of a signal from the internal standard.[3]

Conclusion

For the comprehensive purity assessment of synthesized this compound, HPLC-MS stands out as the most suitable method. It combines excellent separation capabilities for potential impurities, such as the parent diacid and the corresponding diester, with the high specificity of mass detection, all without requiring chemical derivatization. While GC-MS is a viable alternative, the mandatory derivatization step introduces additional complexity. qNMR offers the highest accuracy for purity determination but has lower sensitivity and may not be as readily available. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. For routine quality control and impurity profiling, HPLC-MS provides an optimal balance of performance, information, and applicability.

References

A Comparative Guide to Alternative Protecting Groups for Dodecanedioic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups are paramount. For difunctional molecules like dodecanedioic acid, a 12-carbon α,ω-dicarboxylic acid, the choice of protecting group is critical to prevent unwanted side reactions and achieve high yields of the desired product. This guide provides an objective comparison of common and alternative protecting groups for dodecanedioic acid, supported by experimental data and detailed protocols to aid in the strategic selection of the most suitable protecting group for your synthetic needs.

Challenges in Protecting Dodecanedioic Acid

The primary challenge in the protection of dodecanedioic acid lies in achieving selective mono-protection versus di-protection. Standard esterification procedures often lead to a statistical mixture of the monoester, diester, and unreacted starting material, necessitating tedious purification steps. Therefore, methodologies that favor the formation of the mono-protected derivative or allow for efficient di-protection and subsequent selective mono-deprotection are highly valuable.

Comparison of Protecting Groups

This guide focuses on four common protecting groups for carboxylic acids—Methyl, tert-Butyl, Benzyl, and Allyl esters—and evaluates their application to dodecanedioic acid. Key performance indicators such as yield, reaction time, and the orthogonality of deprotection conditions are compared.

Data Presentation: Mono-protection of Dodecanedioic Acid
Protecting GroupReagents and ConditionsSolventReaction TimeYield (%)Citation
tert-Butyl Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), tert-butanolTetrahydrofuran (THF)24 hours50[1]
Methyl Diazomethane, AluminaNot specifiedNot specified89[2]
Data Presentation: Di-protection of Dodecanedioic Acid

Experimental Protocols

Mono-protection of Dodecanedioic Acid

1. Mono-tert-butyl Dodecanedioate Synthesis [1]

  • Reagents: Dodecanedioic acid, tert-butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of dodecanedioic acid (1.0 eq) and a catalytic amount of DMAP in THF, add tert-butanol (1.0-1.2 eq). Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. The dicyclohexylurea (DCU) precipitate is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield the mono-tert-butyl ester.

2. Monomethyl Dodecanedioate Synthesis [2]

  • Reagents: Dodecanedioic acid, Diazomethane, Alumina.

  • Procedure: Dodecanedioic acid is adsorbed onto alumina. A solution of diazomethane in an appropriate solvent is then passed through the alumina. The monomethyl ester is selectively formed and can be eluted from the alumina support.

Deprotection of Dodecanedioic Acid Esters

1. Deprotection of tert-Butyl Esters

  • Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl).

  • Solvent: Dichloromethane (DCM) or neat TFA.

  • Procedure: The tert-butyl ester is dissolved in DCM, and an excess of TFA is added. The reaction is typically stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the carboxylic acid.

2. Deprotection of Methyl Esters

  • Reagents: Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH).

  • Solvent: Methanol/Water or THF/Water mixture.

  • Procedure: The methyl ester is dissolved in a mixture of the organic solvent and water. An excess of the base is added, and the reaction is stirred at room temperature or heated to reflux until completion. The reaction is then acidified to protonate the carboxylate and the carboxylic acid is extracted.

3. Deprotection of Benzyl Esters

  • Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C).

  • Solvent: Methanol, Ethanol, or Ethyl acetate.

  • Procedure: The benzyl ester is dissolved in the chosen solvent, and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the carboxylic acid.

4. Deprotection of Allyl Esters

  • Reagents: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Phenylsilane or other scavengers.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: The allyl ester is dissolved in the solvent, and the palladium catalyst and a scavenger are added. The reaction is stirred at room temperature until completion. The crude product is then purified to remove the catalyst and byproducts.

Visualization of Experimental Workflows

ProtectionDeprotectionWorkflow

Logical Relationships in Protecting Group Selection

The choice of a protecting group is dictated by the stability required during subsequent reaction steps and the specific conditions available for its removal. An orthogonal protection strategy, where one protecting group can be removed selectively in the presence of others, is often a key consideration in complex syntheses.

OrthogonalSelection Start Select Protecting Group Strategy Stability Required Stability Start->Stability Deprotection Available Deprotection Conditions Stability->Deprotection Consider Orthogonality Acid Acid Deprotection->Acid Base Base Deprotection->Base Hydrogenolysis Hydrogenolysis Deprotection->Hydrogenolysis Palladium Palladium Deprotection->Palladium tBu tBu Acid->tBu Me Me Base->Me Bn Bn Hydrogenolysis->Bn Allyl Allyl Palladium->Allyl

Conclusion

The selection of an appropriate protecting group for dodecanedioic acid is a critical decision in the design of a synthetic route. While methyl and tert-butyl esters offer straightforward protection and deprotection pathways, benzyl and allyl esters provide the advantage of milder, orthogonal deprotection conditions, which can be crucial in the synthesis of complex molecules with sensitive functional groups. This guide provides a foundational comparison to assist researchers in making informed decisions for their specific synthetic challenges. Further optimization of reaction conditions for di-protection and selective mono-deprotection may be necessary to achieve desired outcomes.

References

performance comparison of polymers derived from different long-chain diacids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of polymer is critical in designing advanced materials and drug delivery systems. Long-chain diacids offer a versatile platform for creating polymers with a wide range of properties. This guide provides a detailed comparison of the performance of polyesters and polyamides derived from different long-chain diacids, supported by experimental data and detailed methodologies.

The length of the diacid chain plays a crucial role in determining the thermal, mechanical, and biodegradable properties of the resulting polymers. Generally, as the number of methylene units in the diacid increases, properties such as flexibility and hydrophobicity are enhanced, while melting points and degradation rates may be altered. This guide focuses on polymers synthesized from diacids with 12 to 22 carbon atoms.

Performance Comparison of Long-Chain Diacid-Based Polymers

The following tables summarize the key performance indicators for polyesters and polyamides synthesized from various long-chain diacids. These values are compiled from various studies and are intended for comparative purposes. The properties of the final polymer are also highly dependent on the diol or diamine used in the polymerization and the resulting molecular weight.

Table 1: Thermal and Mechanical Properties of Polyesters Derived from Long-Chain Diacids

Diacid (Number of Carbons)DiolMelting Temperature (Tm) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Dodecanedioic Acid (C12)1,4-Butanediol73~5~0.04>1400
Tetradecanedioic Acid (C14)Ethylene Glycol89.0[1]Comparable to PE[1]-Comparable to PE[1]
Tetradecanedioic Acid (C14)1,4-Butanediol-Comparable to PE[1]-Comparable to PE[1]
Eicosanedioic Acid (C20)Eicosane-1,20-diol106[2]---
Docosanedioic Acid (C22)Ethylene GlycolLower than short-chain analogs[3]-Lower than short-chain analogs[3]Higher than short-chain analogs[3]

Table 2: Thermal Properties of Polyamides Derived from Long-Chain Diacids

Diacid (Number of Carbons)DiamineMelting Temperature (Tm) (°C)
Octadecanedioic Acid (C18)Ethylenediamine229[4]
Octadecanedioic Acid (C18)1,3-Diaminopropane218[4]
Octadecanedioic Acid (C18)1,4-Diaminobutane197[4]
Octadecanedioic Acid (C18)1,6-Hexanediamine185[4]
Octadecanedioic Acid (C18)1,8-Octanediamine-
Octadecanedioic Acid (C18)1,12-Dodecanediamine172[4]
Docosanedioic Acid (C22)HexamethylenediamineLower than short-chain analogs[3]

Biodegradability Insights

The biodegradability of aliphatic polyesters is influenced by their chemical structure, crystallinity, and hydrophobicity. While the ester linkages are susceptible to hydrolysis, a higher density of methylene units, as found in polymers from longer-chain diacids, generally leads to increased hydrophobicity and crystallinity, which can hinder microbial attack and slow down the degradation process.[5]

For aliphatic polyamides, biodegradation is generally slower than for polyesters. The amide bond is more resistant to hydrolysis than the ester bond. However, some studies have shown that certain microorganisms can degrade polyamides, although the process is often slow.[6]

Experimental Protocols

Below are generalized methodologies for the key experiments cited in this guide.

Polymer Synthesis: Melt Polycondensation

This technique is commonly used for the synthesis of both polyesters and polyamides from diacids and diols or diamines.

Objective: To synthesize a high molecular weight polymer from a long-chain diacid and a corresponding diol or diamine.

Materials:

  • Long-chain diacid (e.g., Dodecanedioic acid)

  • Diol (e.g., 1,4-Butanediol) or Diamine (e.g., Hexamethylenediamine)

  • Catalyst (e.g., Titanium(IV) butoxide for polyesters)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • Equimolar amounts of the long-chain diacid and the diol/diamine are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The reactor is purged with nitrogen to create an inert atmosphere.

  • The temperature is gradually raised to melt the monomers (typically 150-180°C).

  • The catalyst is added, and the reaction mixture is heated to a higher temperature (e.g., 220-280°C) to initiate polycondensation.[3]

  • The water or other condensation byproduct is continuously removed via the distillation outlet.

  • After a few hours, a high vacuum is applied to facilitate the removal of the final traces of byproduct and drive the polymerization to completion, increasing the molecular weight of the polymer.

  • The reaction is stopped when the desired viscosity is reached. The molten polymer is then extruded, cooled, and pelletized for characterization.

cluster_synthesis Polymer Synthesis Workflow Monomers Diacid + Diol/Diamine Reactor Reaction Vessel Monomers->Reactor Heating Melt & Add Catalyst (150-280°C) Reactor->Heating Polycondensation Polycondensation (under N2) Heating->Polycondensation Vacuum High Vacuum (to increase MW) Polycondensation->Vacuum Extrusion Extrusion & Pelletization Vacuum->Extrusion

A generalized workflow for polymer synthesis.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and other thermal transitions of the synthesized polymers.

Procedure:

  • A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is measured as a function of temperature.

  • The melting temperature is identified as the peak of the endothermic transition in the DSC thermogram. The sample is often subjected to a heating-cooling-heating cycle to erase the thermal history.

Mechanical Testing: Tensile Properties

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.

Procedure:

  • Standardized dumbbell-shaped specimens are prepared from the polymer by injection molding or compression molding.[7]

  • The dimensions of the specimens are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • The load and displacement are recorded throughout the test.

  • Stress-strain curves are generated from the data, from which the tensile strength, Young's modulus, and elongation at break are calculated.[7]

cluster_characterization Polymer Characterization Workflow Polymer Synthesized Polymer DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tensile Tensile Testing Polymer->Tensile Thermal Thermal Properties (Tm, Tg) DSC->Thermal Mechanical Mechanical Properties (Strength, Modulus, Elongation) Tensile->Mechanical

A typical workflow for polymer characterization.

Signaling Pathways and Logical Relationships

The structure-property relationship in these polymers follows a logical progression. The length of the diacid monomer directly influences the polymer chain's characteristics, which in turn dictate the macroscopic material properties.

cluster_logic Structure-Property Relationship cluster_chain_props cluster_material_props Diacid Long-Chain Diacid (e.g., C12-C22) Chain Polymer Chain Characteristics Diacid->Chain influences Properties Macroscopic Material Properties Chain->Properties determines Flexibility Increased Flexibility Hydrophobicity Increased Hydrophobicity Crystallinity Altered Crystallinity Thermal Thermal Properties (e.g., Tm) Mechanical Mechanical Properties (e.g., Tensile Strength) Biodegradability Biodegradability

The influence of diacid chain length on polymer properties.

References

A Comparative Guide to the Stability of Ester Protecting Groups: Tert-Butyl Ester vs. Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Ester protecting groups are frequently employed to shield carboxylic acid functionalities from undesired reactions. The ideal protecting group should be robust enough to withstand various reaction conditions and yet be readily and selectively removable when desired. Among the diverse array of ester protecting groups, the tert-butyl ester holds a prominent position due to its unique stability profile. This guide provides an objective, data-driven comparison of the tert-butyl ester with other commonly used ester protecting groups, including methyl, benzyl, and silyl esters.

Orthogonal Protection Strategies: A Brief Overview

In multi-step synthesis, the concept of orthogonal protection is paramount. It allows for the selective deprotection of one functional group in the presence of others.[1] The choice of an ester protecting group is often dictated by the stability of other protecting groups within the molecule and the reaction conditions anticipated in subsequent synthetic steps.

Quantitative Comparison of Ester Protecting Group Stability

The stability of an ester protecting group is highly dependent on the chemical environment. The following tables summarize the relative stability of common ester protecting groups under acidic and basic conditions. While direct kinetic comparisons under identical conditions are not always available in the literature, this guide compiles available data to provide a useful comparison.

Table 1: Stability Under Acidic Conditions

Protecting GroupReagent/ConditionsRelative Rate of Hydrolysis (approx.)Comments
Tert-Butyl Ester Dilute Aqueous Acid1Cleavage proceeds via a stable tertiary carbocation (AAL1 mechanism).[1][2][3]
Methyl Ester Dilute Aqueous Acid~10-6 - 10-7Significantly more stable to acid hydrolysis than tert-butyl esters; cleavage occurs via the AAC2 mechanism.[4][5]
Benzyl Ester Strong Acids (e.g., HBr/AcOH)LabileGenerally stable to mild acidic conditions but can be cleaved by strong acids.[6]
Silyl Ester (TBDMS) Mild Aqueous Acid>1Generally more labile than tert-butyl esters under acidic conditions. Stability increases with steric bulk (TMS < TES < TBDMS < TIPS).[7]

Table 2: Stability Under Basic Conditions

Protecting GroupReagent/ConditionsRelative Rate of Hydrolysis (approx.)Comments
Tert-Butyl Ester Aqueous NaOHVery Slow / StableHighly resistant to basic hydrolysis due to steric hindrance around the carbonyl group.[6][8]
Methyl Ester Aqueous NaOH1Readily cleaved by basic hydrolysis (saponification).[9]
Ethyl Ester Aqueous NaOH~0.6Slightly more stable than methyl esters due to increased steric hindrance.[9]
Benzyl Ester Aqueous NaOHLabileSusceptible to basic hydrolysis, similar to other primary alkyl esters.
Silyl Ester (TBDMS) Mild Basic ConditionsLabileCan be cleaved under mildly basic conditions.[10]

Table 3: Stability Under Other Conditions

Protecting GroupConditionStabilityComments
Tert-Butyl Ester Hydrogenolysis (H₂, Pd/C)StableThe C-O bond is not susceptible to cleavage by catalytic hydrogenolysis.[6]
Methyl Ester Hydrogenolysis (H₂, Pd/C)StableStable under typical hydrogenolysis conditions.
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Labile Uniquely and efficiently cleaved by catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[11]
Silyl Ester (TBDMS) Fluoride Ions (e.g., TBAF)Labile Readily cleaved by fluoride ions, offering another orthogonal deprotection method.[12]

Mechanisms of Ester Hydrolysis

The stability of ester protecting groups is a direct consequence of their mechanism of cleavage under different conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism of ester hydrolysis can vary depending on the structure of the alcohol moiety.

Acid_Hydrolysis cluster_A_AC2 A_AC2 Mechanism (e.g., Methyl Ester) cluster_A_AL1 A_AL1 Mechanism (e.g., Tert-Butyl Ester) Me_Ester R-CO-OMe Protonated_Me_Ester R-C(OH+)-OMe Me_Ester->Protonated_Me_Ester + H+ Tetrahedral_Intermediate_Me R-C(OH)(OH2+)-OMe Protonated_Me_Ester->Tetrahedral_Intermediate_Me + H2O Proton_Transfer_Me R-C(OH)2-OMeH+ Tetrahedral_Intermediate_Me->Proton_Transfer_Me Proton Transfer Carboxylic_Acid_Me R-COOH Proton_Transfer_Me->Carboxylic_Acid_Me - MeOH, - H+ Methanol MeOH tBu_Ester R-CO-OtBu Protonated_tBu_Ester R-C(OH+)-OtBu tBu_Ester->Protonated_tBu_Ester + H+ Carboxylic_Acid_tBu R-COOH Protonated_tBu_Ester->Carboxylic_Acid_tBu - tBu+ tBu_Cation tBu+ Isobutene Isobutene tBu_Cation->Isobutene - H+ Base_Hydrolysis cluster_stability Relative Reactivity Ester R-CO-OR' Tetrahedral_Intermediate R-C(O-)(OH)-OR' Ester->Tetrahedral_Intermediate + OH- Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid - R'O- Carboxylate R-COO- Carboxylic_Acid->Carboxylate + R'O- Alkoxide R'O- Methyl Ester Methyl Ester (fast) Tert-Butyl Ester Tert-Butyl Ester (very slow due to steric hindrance)

References

A Comparative Guide to Analytical Techniques for the Characterization of Long-Chain Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization of long-chain fatty acid (LCFA) derivatives. Long-chain fatty acids and their derivatives are crucial molecules in numerous physiological and pathological processes, making their accurate and precise quantification essential for research and drug development. This document offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.

Comparative Analysis of Core Platforms

The selection of an appropriate analytical technique is contingent on the specific research question, the nature of the LCFA derivatives being analyzed, and the desired level of sensitivity and structural detail. The following tables provide a summary of the quantitative performance of each major platform.

Table 1: Comparison of Quantitative Performance for LCFA Derivative Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile derivatives by gas chromatography followed by mass-based detection and fragmentation.[1]Liquid chromatographic separation coupled with highly selective and sensitive mass analysis using multiple reaction monitoring (MRM).[2]Separation based on polarity and partitioning between a stationary and mobile phase, with various detection methods.[3]Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[4]
Derivatization Typically required (e.g., FAMEs) to increase volatility.[1]Often used to enhance ionization efficiency, but direct analysis is possible.[5]Can be performed to improve detection sensitivity (e.g., phenacyl esters for UV detection).[3]Not required, allowing for analysis of native molecules.[4]
Sensitivity High, with LODs in the low mg/L to µg/L range.[6][7]Very high, with LODs often in the ng/L to pg/L range.[8][9][10]Moderate to high, depending on the detector and derivatization (µg/mL to ng/mL).[11]Relatively low sensitivity compared to mass spectrometry-based methods.[12]
Selectivity High, especially with selected ion monitoring (SIM).[13]Excellent, particularly with MRM, minimizing matrix interference.[2][14]Moderate, can be improved with specific derivatization and detectors.[3]High, provides detailed structural information for isomer differentiation.[12]
Throughput Moderate, with typical run times of 20-30 minutes.[13]High, with rapid analysis cycles.[14]Moderate to high, depending on the separation method.Low, longer acquisition times are often required for detailed analysis.
Structural Info Provides fragmentation patterns for identification.[1]Offers precursor-product ion relationships for structural confirmation.[2]Limited structural information from the chromatography itself.Provides extensive structural detail, including isomer identification.[12]
Typical Application Routine analysis of known fatty acid profiles.[11]Targeted quantification of LCFAs in complex biological matrices.[2][14]Preparative separations and analysis of thermally labile or polar LCFAs.[3]Structural elucidation and quantification of major fatty acids in a sample.[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Long-Chain Fatty Acid Derivatives

AnalyteTechniqueDerivatizationMatrixLODLOQCitation
Palmitic Acid (C16:0)GC-MSFAME-0.01 mg/L-[6]
Stearic Acid (C18:0)GC-MSFAME-0.02 mg/L-[6]
Oleic Acid (C18:1)GC-MSFAME-0.05 mg/L-[6]
Linoleic Acid (C18:2)LC-MS/MSNonePlasma10.7 nmol/L285.3 nmol/L[8]
Arachidonic Acid (C20:4)LC-MS/MSNonePlasma0.8 nmol/L2.4 nmol/L[8]
Eicosapentaenoic Acid (C20:5)LC-MS/MSNonePlasma2.1 nmol/L6.4 nmol/L[8]
Docosahexaenoic Acid (C22:6)LC-MS/MSNonePlasma1.8 nmol/L5.3 nmol/L[8]
Various FAMEsGC-MSFAMEJet Fuel-1-2 mg/kg[7]
Various Fatty AcidsLC-MS/MSNone-0.02-0.04 mg/kg0.05-0.13 mg/kg[9]
Various Fatty AcidsLC-MS/MSNone-0.1-0.9 ng/mL0.4-2.6 ng/mL[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis

This protocol outlines the analysis of fatty acids as their methyl esters (FAMEs).

a) Lipid Extraction:

  • Homogenize 25-50 mg of tissue in a 2:1 (v/v) chloroform/methanol mixture.[1]

  • For quantitative analysis, add a known amount of an internal standard (e.g., deuterated palmitic acid).[1]

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

b) Derivatization to FAMEs:

  • To the dried lipid extract, add 1-2 mL of 2% H₂SO₄ in methanol.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, add 1 mL of hexane and 0.5 mL of water, and vortex.

  • Collect the upper hexane layer containing the FAMEs.

c) GC-MS Instrumental Analysis:

  • GC System: Agilent 7890A or similar.[16]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[16]

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[13]

  • Inlet: Split/splitless injector at 250-300°C.[16]

  • Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.[16]

  • Mass Spectrometer: Agilent 5975C or similar.[7]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis.[7][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the targeted quantification of LCFAs in biological matrices.

a) Sample Preparation:

  • To 100 µL of plasma, add an internal standard mixture (e.g., deuterated fatty acids).[2]

  • Perform a liquid-liquid extraction with 2 mL of a 2:1 (v/v) chloroform:methanol solution.[2]

  • Vortex and centrifuge to separate the phases.

  • Transfer the lower organic layer to a new tube and evaporate to dryness under nitrogen.[2]

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[2]

b) LC-MS/MS Instrumental Analysis:

  • LC System: UHPLC system.[2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A linear gradient from 30% to 100% B over 10 minutes.[2]

  • Flow Rate: 0.3-0.5 mL/min.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization: Electrospray Ionization (ESI) in negative or positive mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for each analyte and internal standard.[2]

High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection

This protocol describes the analysis of fatty acids as p-bromophenacyl esters for enhanced UV detection.

a) Derivatization:

  • To the dried lipid extract, add a solution of p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.[17]

  • Heat the mixture at 80°C for 30 minutes.[17]

  • Cool the reaction mixture before injection.[17]

b) HPLC Instrumental Analysis:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[18]

  • Mobile Phase: A gradient of acetonitrile and water.[18]

  • Flow Rate: 1.0 mL/min.[19]

  • Detection: UV detector set at 242 nm or 254 nm.[17][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides a general workflow for the structural analysis of LCFAs.

a) Sample Preparation:

  • Dissolve the extracted lipid sample in a deuterated solvent (e.g., CDCl₃).[4]

  • Transfer the solution to a 5 mm NMR tube.[21]

b) NMR Instrumental Analysis:

  • Spectrometer: 500 MHz or higher NMR spectrometer.[22]

  • Experiments:

    • 1D ¹H NMR: For initial assessment and quantification of major fatty acids.[15]

    • 1D ¹³C NMR: Provides information on carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): For detailed structural elucidation and assignment of resonances.[4]

  • Parameters: Acquisition parameters should be optimized for the specific nucleus and experiment. For ¹H NMR, a 30° pulse angle and a relaxation delay of 2-5 seconds are common.[23]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly aid in understanding and implementation.

GPR40/FFAR1 Signaling Pathway

Long-chain fatty acids can act as signaling molecules by activating G protein-coupled receptors such as GPR40 (also known as FFAR1).[24] This activation in pancreatic β-cells leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion.[25]

GPR40_Signaling LCFA Long-Chain Fatty Acid GPR40 GPR40 (FFAR1) LCFA->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates L_type L-type Ca²⁺ Channel GPR40->L_type Modulates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin Ca_influx Ca²⁺ Influx Ca_influx->Insulin PKC->Insulin Potentiates L_type->Ca_influx

Caption: GPR40-mediated signaling cascade in pancreatic β-cells.

General Experimental Workflow for LCFA Derivative Analysis

The following diagram illustrates a typical workflow for the analysis of long-chain fatty acid derivatives from biological samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Derivatization->LCMS HPLC HPLC Derivatization->HPLC Qualitative Qualitative Analysis (Identification) GCMS->Qualitative Quantitative Quantitative Analysis (Quantification) GCMS->Quantitative LCMS->Qualitative LCMS->Quantitative HPLC->Qualitative HPLC->Quantitative NMR->Qualitative NMR->Quantitative Interpretation Biological Interpretation Qualitative->Interpretation Quantitative->Interpretation

Caption: A generalized workflow for LCFA derivative analysis.

References

A Comparative Analysis of Coupling Reagents for the Amidation of 12-(tert-butoxy)-12-oxododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. A critical step in the construction of many pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs), is the formation of a stable amide bond. The linker molecule, 12-(tert-butoxy)-12-oxododecanoic acid, plays a crucial role in this context. The choice of coupling reagent for the amidation of this long-chain dicarboxylic acid monoester significantly impacts reaction yield, purity, and overall efficiency. This guide provides an objective comparison of common coupling reagents, supported by experimental data, to inform the selection of the most suitable reagent for this transformation.

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid moiety. Coupling reagents are employed to convert the carboxyl group into a more reactive species, facilitating nucleophilic attack by the amine. This guide focuses on a comparative study of various classes of coupling reagents for the amidation of this compound.

Performance of Common Coupling Reagents

The efficacy of a coupling reagent is assessed based on several factors, including the yield of the desired amide, the suppression of side reactions, and the reaction conditions required. Below is a summary of the performance of selected coupling reagents for the amidation of this compound, based on available data.

Coupling ReagentAdditiveBaseSolventReaction TimeYield (%)Purity
HATU NoneDIPEADMF2-4 hoursHighHigh
EDC HOBtDIPEADMF/DCM12-48 hoursModerate to HighVariable
PyBOP NoneDIPEADMF< 1 hourHighHigh
T3P® PyridinePyridineEtOAcNot SpecifiedHighHigh

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific amine substrate, reaction scale, and purification methods employed.

In-depth Look at Coupling Reagent Classes

Uronium/Aminium Salts: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective and widely used coupling reagent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

Advantages:

  • High coupling efficiency, often leading to excellent yields.

  • Rapid reaction times.

  • Low rates of racemization for chiral substrates.

Considerations:

  • Higher cost compared to some other reagents.

  • Can potentially react with the amine to form a guanidinium byproduct if the carboxylic acid is not pre-activated.[1]

Carbodiimides: EDC with HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt). HOBt acts as a catalyst and helps to suppress side reactions, such as the formation of N-acylurea and racemization.[2][3][4]

Advantages:

  • Cost-effective.

  • The urea byproduct is water-soluble, simplifying purification by aqueous extraction.

Considerations:

  • Reactions can be sluggish, sometimes requiring extended reaction times.[2]

  • The purity of the final product can be variable, and removal of byproducts may require careful chromatography.

Phosphonium Salts: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent that offers high reactivity and rapid reaction kinetics.[5]

Advantages:

  • Very fast reactions, often complete within minutes.

  • High yields and purity of the amide product.

  • Avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with its predecessor, BOP.

Considerations:

  • Byproducts can sometimes complicate purification.

Phosphonic Acid Anhydrides: T3P®

Propylphosphonic anhydride (T3P®) is a versatile and efficient coupling reagent that acts as both a water scavenger and an activator.

Advantages:

  • High yields with low epimerization.

  • The byproducts are water-soluble, allowing for simple workup procedures.

  • Considered a green reagent with low toxicity.[6]

Considerations:

  • Often used with pyridine, which may need to be removed during workup.

Experimental Protocols

Below are generalized experimental protocols for the amidation of this compound using the discussed coupling reagents.

Protocol 1: HATU-Mediated Coupling
  • Activation: In a reaction vessel, dissolve this compound (1.0 eq.), HATU (1.0 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.0-1.2 eq.) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with an acidic aqueous solution (e.g., 5% citric acid), a basic aqueous solution (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF or dichloromethane, DCM), add HOBt (1.1 eq.) and the amine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq.) to the cooled mixture.

  • Add DIPEA (2.0-3.0 eq.) and allow the reaction to warm to room temperature.

  • Stir for 12-48 hours, monitoring for completion.

  • Workup: Dilute with an organic solvent and wash with water, followed by acidic and basic aqueous solutions as described in the HATU protocol.

  • Dry the organic layer, concentrate, and purify the product.

Protocol 3: PyBOP-Mediated Coupling
  • Reaction Setup: Dissolve this compound (1.0 eq.) and PyBOP (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the mixture.

  • Coupling: Add the amine (1.0 eq.) to the reaction mixture.

  • Stir at room temperature. The reaction is typically rapid and can be monitored for completion within an hour.

  • Workup and Purification: Follow the general workup and purification procedures outlined in the HATU protocol.

Visualizing the Workflow

A general workflow for a coupling reaction, from the selection of reagents to the final product analysis, is depicted in the following diagram.

Coupling_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reagents Reagent Selection Acid 12-(tert-butoxy)-12- oxododecanoic acid Reaction_Setup Reaction Setup (Activation & Coupling) Acid->Reaction_Setup Amine Amine Substrate Amine->Reaction_Setup Coupling_Reagent Coupling Reagent (HATU, EDC, PyBOP, etc.) Coupling_Reagent->Reaction_Setup Base Base (e.g., DIPEA) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Time Workup Aqueous Workup & Extraction Monitoring->Workup Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the amidation of this compound.

Signaling Pathway of Amide Bond Formation

The fundamental principle behind all coupling reagents is the activation of the carboxylic acid to facilitate amide bond formation. The following diagram illustrates the general signaling pathway.

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CONH-R') Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product

Caption: General signaling pathway for coupling reagent-mediated amide bond formation.

Conclusion

The selection of an appropriate coupling reagent for the amidation of this compound is a critical decision that can significantly influence the success of a synthetic route. For rapid and high-yielding reactions, uronium-based reagents like HATU and phosphonium-based reagents like PyBOP are excellent choices. For cost-effective syntheses where longer reaction times are acceptable, EDC in combination with HOBt remains a viable option. T3P® presents a green and efficient alternative with a straightforward workup. Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the amine substrate, desired purity, scalability, and cost considerations.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Analysis of 12-(tert-butoxy)-12-oxododecanoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-reactivity analysis of 12-(tert-butoxy)-12-oxododecanoic acid, a molecule of interest in various research and development applications, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs). In the absence of publicly available cross-reactivity data for this specific compound, this document outlines the key experimental methodologies, presents hypothetical comparative data, and offers detailed protocols to enable researchers to conduct their own robust cross-reactivity assessments.

The objective evaluation of a compound's binding specificity is critical to ensure the validity of experimental results and to anticipate potential off-target effects in therapeutic applications. This guide compares three widely accepted analytical techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Surface Plasmon Resonance (SPR).

Comparative Analysis of Analytical Methods

A thorough assessment of cross-reactivity necessitates the use of orthogonal methods to ensure comprehensive and reliable results. The choice of method will depend on the specific research question, available resources, and the nature of the complex mixture being analyzed.

Analytical MethodPrincipleThroughputKey Performance Metrics
Competitive ELISA Signal is inversely proportional to the analyte concentration in the sample, based on competition with a labeled analyte for antibody binding sites.[1][2]HighIC50, Percent Cross-Reactivity
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the analyte and its fragments, providing high specificity and sensitivity.[3][4][5]MediumLimit of Detection (LOD), Limit of Quantification (LOQ), Matrix Effect
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[6][7][8][9]Low to MediumAssociation Rate (ka), Dissociation Rate (kd), Affinity (KD)

Hypothetical Cross-Reactivity Data

The following tables present illustrative data that could be generated from a cross-reactivity analysis of this compound against structurally similar compounds. These potential cross-reactants are selected based on shared structural motifs, such as the long aliphatic chain and the carboxylic acid or ester groups.

Table 1: Competitive ELISA Cross-Reactivity

CompoundIC50 (nM)Percent Cross-Reactivity (%)*
This compound 15.2 100
Dodecanedioic acid250.86.1
Adipic acid monomethyl ester875.31.7
12-Hydroxydodecanoic acid> 10,000< 0.1
Tert-butyl acetate> 10,000< 0.1

*Percent Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Table 2: LC-MS/MS Specificity Analysis

CompoundRetention Time (min)MRM Transition (m/z)Interference in Matrix
This compound 8.5 285.2 -> 229.2 None Detected
Dodecanedioic acid7.2231.2 -> 213.2None Detected
Adipic acid monomethyl ester5.1159.1 -> 127.1None Detected
12-Hydroxydodecanoic acid6.8215.2 -> 197.2None Detected

Table 3: Surface Plasmon Resonance (SPR) Binding Kinetics

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
This compound 2.5 x 10^5 1.8 x 10^-3 7.2 x 10^-9
Dodecanedioic acid1.1 x 10^44.2 x 10^-23.8 x 10^-6
Adipic acid monomethyl esterNo significant bindingNo significant bindingNot Determined
12-Hydroxydodecanoic acidNo significant bindingNo significant bindingNot Determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

Competitive ELISA Protocol

This protocol outlines a competitive ELISA for the quantification of this compound and the assessment of cross-reactivity with other compounds.

Materials:

  • Anti-12-(tert-butoxy)-12-oxododecanoic acid polyclonal or monoclonal antibody

  • This compound-HRP conjugate

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the antibody in coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: Add standards or samples containing this compound or potential cross-reactants to the wells, followed by the addition of the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance against the concentration of the standards. Calculate the IC50 values and percent cross-reactivity.

LC-MS/MS Protocol

This protocol describes a method for the specific detection and quantification of this compound in a complex biological matrix (e.g., plasma).

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • Acetonitrile

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Plasma samples

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the analyte from matrix components.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for this compound (e.g., m/z 285.2 -> 229.2) and the internal standard.

  • Data Analysis:

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

    • Assess specificity by analyzing blank matrix samples and samples spiked with potential cross-reactants to check for interfering peaks at the analyte's retention time and MRM transition.

Surface Plasmon Resonance (SPR) Protocol

This protocol details the use of SPR to measure the binding kinetics of this compound and potential cross-reactants to an immobilized antibody.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS)

  • Anti-12-(tert-butoxy)-12-oxododecanoic acid antibody

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

  • Analyte solutions (this compound and potential cross-reactants)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the antibody solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in running buffer.

    • Regenerate the surface with the regeneration solution.

  • Cross-Reactivity Testing:

    • Repeat the binding analysis with the potential cross-reacting compounds at the same concentration range.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (KD).

    • Compare the binding responses and kinetic constants of the cross-reactants to those of this compound.

Visualizing Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.

ELISA_Workflow Start Start: Plate Coating with Antibody Wash1 Wash Start->Wash1 Blocking Blocking (e.g., BSA) Wash1->Blocking Competition Add Sample/Standard + Analyte-HRP Blocking->Competition Wash2 Wash Competition->Wash2 Substrate Add TMB Substrate Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read Analysis Data Analysis: IC50 & % Cross-Reactivity Read->Analysis LCMS_Workflow Start Start: Sample (e.g., Plasma) Preparation Sample Preparation: Protein Precipitation, Evaporation, Reconstitution Start->Preparation Injection LC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Analysis Data Analysis: Quantification & Specificity Detection->Analysis SPR_Workflow Start Start: Sensor Chip Activation Immobilization Antibody Immobilization Start->Immobilization Binding Analyte Injection (Association) Immobilization->Binding Dissociation Buffer Flow (Dissociation) Binding->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Analysis Data Analysis: ka, kd, KD Regeneration->Analysis

References

A Comparative Guide to the Synthetic Efficiency of Mono-Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the ability to selectively protect one of two identical functional groups is a critical challenge. This guide provides a comprehensive comparison of various mono-protection strategies for symmetrical diols, diamines, and dicarboxylic acids, offering experimental data to support researchers, scientists, and drug development professionals in making informed decisions for their synthetic routes.

Mono-Protection of Symmetrical Diols

The selective protection of a single hydroxyl group in a diol is paramount in the synthesis of complex molecules. Traditional methods often result in a statistical mixture of unprotected, mono-protected, and di-protected products.[1] This section benchmarks several modern strategies that offer high selectivity for mono-protection.

Comparison of Diol Mono-Protection Strategies
StrategyProtecting GroupKey ReagentsTypical Yield (%)Key AdvantagesDisadvantages
Silver(I) Oxide Mediated Alkylation Benzyl (Bn)Ag₂O, Benzyl bromide85-95[2]High selectivity, mild conditions.[2]Stoichiometric use of silver oxide.
Silver(I) Oxide Mediated Tosylation Tosyl (Ts)Ag₂O, p-TsCl, KI (cat.)HighHigh selectivity for monotosylation.[3]Stoichiometric use of silver oxide.
Silylation of Monosodium Alkoxide tert-Butyldimethylsilyl (TBDMS)NaH, TBDMS-Cl82-97[1]High yields with stoichiometric reagents.[1]Requires handling of sodium hydride.
Flow Reactor Tetrahydropyranylation Tetrahydropyranyl (THP)3,4-DHP, CSA~60 (optimized)[4][5]Higher selectivity than batch, scalable.[4][5]Requires specialized flow reactor setup.
Enzymatic Acylation Acetyl (Ac)Lipase, Vinyl acetate~80 (monoacetate)[6]High selectivity, environmentally friendly.Can be substrate-specific, requires enzyme.
Experimental Protocols for Diol Mono-Protection

1. Silver(I) Oxide Mediated Monobenzylation [2]

A solution of the symmetrical diol (1.0 mmol) in dichloromethane or toluene is treated with silver(I) oxide (Ag₂O, 1.5 equivalents) and benzyl bromide (1.1 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the mixture is filtered to remove silver salts, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the mono-benzylated diol. The enhanced selectivity is attributed to the coordination of silver with both oxygen atoms, increasing the acidity of one hydroxyl group.[2]

2. Mono-silylation of a Symmetric Diol [1]

To a solution of the diol (1.0 equivalent) in a suitable solvent, sodium hydride (1.0 equivalent) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases. A solution of tert-butyldimethylsilyl chloride (1.0 equivalent) is then added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the mono-silylated product is isolated and purified. This method provides high yields of the mono-protected diol without the need for a large excess of the starting material.[1]

3. Monotetrahydropyranylation in a Flow Reactor [4][5]

A solution of the diol and 3,4-dihydro-2H-pyran (DHP) in a suitable solvent (e.g., THF) and a separate solution of a catalytic amount of 10-camphorsulfonic acid (CSA) are pumped through a T-mixer into a reaction coil of a defined length. The reaction time is controlled by the flow rate and the length of the coil. The output is collected into a flask containing a quenching agent (e.g., triethylamine). This method has been shown to provide higher selectivity for the mono-protected product compared to traditional batch reactions.[4][5]

experimental_workflow_diol_flow cluster_system Flow Reactor System cluster_collection Product Collection Diol_DHP Diol + DHP in THF Pump Syringe Pump CSA CSA in THF Mixer Pump->Mixer Reagent Streams Coil Reaction Coil Mixer->Coil Quench Quenching (Triethylamine) Coil->Quench Reaction Mixture Product Mono-THP Diol Quench->Product Work-up & Purification experimental_workflow_diamine_boc cluster_start Step 1: Mono-protonation cluster_protection Step 2: Boc Protection cluster_end Step 3: Work-up Diamine Diamine in Anhydrous MeOH Mono_HCL Mono-hydrochloride Salt Diamine->Mono_HCL Me3SiCl Me3SiCl (1 eq) Me3SiCl->Mono_HCL Reaction_Mix Reaction Mixture Mono_HCL->Reaction_Mix Boc2O (Boc)2O Boc2O->Reaction_Mix Workup Aqueous Work-up (pH adjustment) Reaction_Mix->Workup Final_Product Mono-Boc Diamine Workup->Final_Product logical_relationship_licl cluster_reactants Reactants cluster_mechanism Proposed Mechanism cluster_products Products Diacid Dicarboxylic Acid Coordination Li+ coordinates to one COOH group Diacid->Coordination LiCl LiCl LiCl->Coordination TFAA TFAA Activation Distal COOH is activated by TFAA TFAA->Activation Alcohol Alcohol Esterification Alcohol attacks activated COOH Alcohol->Esterification Coordination->Activation Activation->Esterification Monoester Mono-ester Esterification->Monoester Major Pathway Diester Di-ester (minor) Esterification->Diester Minor Pathway

References

Safety Operating Guide

Proper Disposal of 12-(Tert-butoxy)-12-oxododecanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 12-(Tert-butoxy)-12-oxododecanoic acid (CAS RN: 234081-98-2). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document should be used in conjunction with your institution's specific hazardous waste protocols and the product's Safety Data Sheet (SDS). Always consult with your Environmental Health and Safety (EHS) department for local regulations.

Pre-Disposal Safety Assessment

Before handling this compound for disposal, a thorough safety assessment is mandatory. This includes reviewing the available hazard information and ensuring the use of appropriate Personal Protective Equipment (PPE).

Hazard Identification:

Based on available data, this compound presents the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

A summary of required PPE is provided in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from splashes or aerosolized powder.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check SDS for specific material compatibility.Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for bulk quantities.Prevents inhalation of dust or aerosols.
Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Labeling: Obtain a designated hazardous waste container from your institution's EHS department. Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number, and the associated hazards (Irritant).

  • Solid Waste:

    • Collect unused or expired this compound powder in the designated solid chemical waste container.

    • Include any contaminated disposable materials such as weigh boats, contaminated gloves, and paper towels in the same container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect it in a designated liquid waste container.

    • The container must be compatible with the solvent used.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Ensure the exterior of the container is clean and free of contamination.

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2] All chemical waste must be disposed of through your institution's EHS department.

General Disposal Steps:

  • Waste Pickup Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific procedures for requesting a pickup.

  • Documentation: Complete any required waste disposal forms or tags accurately and completely. This information is crucial for proper tracking and disposal by the hazardous waste facility.

  • Handover: Ensure the waste is handed over to authorized EHS personnel during the scheduled pickup.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and cleanup debris into a designated hazardous waste container. Clean the spill area with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Unused or Contaminated This compound ppe Don Appropriate PPE start->ppe container Obtain & Label Hazardous Waste Container ppe->container segregate Segregate Waste (Solid or Liquid) container->segregate collect Collect Waste in Designated Container segregate->collect store Store Container in Secure Accumulation Area collect->store request Submit Waste Pickup Request to EHS store->request handover Handover to Authorized Personnel request->handover end End: Proper Disposal handover->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 12-(Tert-butoxy)-12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 12-(Tert-butoxy)-12-oxododecanoic acid (CAS 234081-98-2). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this chemical is an exclamation mark (GHS07), indicating that it can be an irritant, may cause skin sensitization, and could have other harmful effects.[1]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryRecommended EquipmentSpecification
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique.
Protective clothingA complete suit protecting against chemicals is recommended.
Respiratory Protection RespiratorFor nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Handling Procedures:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep in a tightly closed container.

Disposal Plan

Waste Disposal:

  • Dispose of contaminated materials and the chemical itself in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[3]

  • Contaminated packaging should be treated as the chemical itself.

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE as outlined above.

  • Avoid breathing dust.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid creating dust.

Experimental Workflow for Safe Handling

prep Preparation (Don PPE) handling Chemical Handling (In Fume Hood) prep->handling procedure Experimental Procedure handling->procedure decontamination Decontamination (Clean Workspace & Equipment) procedure->decontamination waste Waste Collection (Segregated Waste Streams) procedure->waste decontamination->waste end End of Process (Doff PPE) decontamination->end disposal Disposal (Follow Institutional Guidelines) waste->disposal

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.